Product packaging for Dipotassium tetrafluoronickelate(2-)(Cat. No.:CAS No. 13859-60-4)

Dipotassium tetrafluoronickelate(2-)

Cat. No.: B078005
CAS No.: 13859-60-4
M. Wt: 212.884 g/mol
InChI Key: UIRGKRRTSXFSTG-UHFFFAOYSA-J
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Description

Dipotassium tetrafluoronickelate(2-), with the formula K₂NiF₄, is an inorganic complex salt of significant interest in advanced materials research. Its primary research value lies in its crystalline structure, which is isomorphous with the perovskite-related K₂NiF₄ type. This structure serves as a foundational model for investigating the structural, magnetic, and electronic properties of layered oxide materials, particularly high-temperature superconducting cuprates. Researchers utilize this compound as a precursor in solid-state chemistry for synthesizing novel nickelate materials and as a model system for studying low-dimensional magnetism due to its well-defined two-dimensional antiferromagnetic ordering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4K2Ni B078005 Dipotassium tetrafluoronickelate(2-) CAS No. 13859-60-4

Properties

CAS No.

13859-60-4

Molecular Formula

F4K2Ni

Molecular Weight

212.884 g/mol

IUPAC Name

dipotassium;tetrafluoronickel(2-)

InChI

InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4

InChI Key

UIRGKRRTSXFSTG-UHFFFAOYSA-J

SMILES

[F-].[F-].F[Ni]F.[K+].[K+]

Isomeric SMILES

[F-].[F-].F[Ni]F.[K+].[K+]

Canonical SMILES

F[Ni-2](F)(F)F.[K+].[K+]

Synonyms

dipotassium tetrafluoronickelate(2-)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Crystal Structure of Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal structure of dipotassium tetrafluoronickelate(II) (K₂NiF₄). The document details a robust experimental protocol for its preparation via a solid-state reaction, presents its key crystallographic data in a structured format, and illustrates the synthesis workflow.

Introduction

Dipotassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite-like structure. This structure type is of significant interest in materials science due to its anisotropic physical properties, including magnetic and electronic characteristics. The compound consists of layers of corner-sharing NiF₆ octahedra separated by potassium ions. Understanding the synthesis and crystal structure of K₂NiF₄ is fundamental for the exploration of related materials with potential applications in catalysis, magnetism, and as precursors in further chemical synthesis.

Synthesis of Dipotassium Tetrafluoronickelate(II)

The primary method for the synthesis of polycrystalline K₂NiF₄ is through a high-temperature solid-state reaction. This method involves the direct reaction of stoichiometric amounts of potassium fluoride (KF) and nickel(II) fluoride (NiF₂). To ensure a complete reaction and the formation of a homogenous product, a fluoride flux, such as potassium bifluoride (KHF₂), is often employed to facilitate the reaction at temperatures below the melting points of the reactants.

2.1. Experimental Protocol: Solid-State Synthesis

This protocol outlines the steps for the preparation of K₂NiF₄ powder.

Materials and Equipment:

  • Potassium fluoride (KF), anhydrous, high purity (99% or greater)

  • Nickel(II) fluoride (NiF₂), anhydrous, high purity (99% or greater)

  • Potassium bifluoride (KHF₂), (optional, as a flux)

  • High-purity argon or nitrogen gas

  • Platinum or graphite crucible with a lid

  • Tube furnace capable of reaching at least 850°C

  • Agate mortar and pestle

  • Glovebox or dry box for handling hygroscopic materials

Procedure:

  • Stoichiometric Calculation: Calculate the required masses of the reactants. For the synthesis of K₂NiF₄, a molar ratio of 2:1 for KF:NiF₂ is required. Reaction: 2KF + NiF₂ → K₂NiF₄

  • Mixing of Reactants: Inside a glovebox or dry box to prevent moisture contamination, thoroughly grind the stoichiometric amounts of KF and NiF₂ using an agate mortar and pestle until a homogenous fine powder is obtained. If using a flux, KHF₂ can be added at this stage (typically 5-10 mol% of the total reactant mass).

  • Crucible Loading: Transfer the powdered mixture into a platinum or graphite crucible. Gently tap the crucible to ensure the powder is settled. Place the lid on the crucible.

  • Heat Treatment:

    • Place the crucible in the center of a tube furnace.

    • Purge the furnace tube with a continuous flow of inert gas (argon or nitrogen) for at least 30 minutes to remove air and moisture.

    • Heat the furnace to a temperature of 800°C at a ramping rate of 5-10°C/minute.

    • Maintain the temperature at 800°C for a duration of 10-12 hours to ensure the completion of the reaction.

    • After the dwell time, cool the furnace down to room temperature at a rate of 5°C/minute.

  • Product Recovery: Once at room temperature, carefully remove the crucible from the furnace. The product, a solid green powder, is K₂NiF₄.

  • Purification (if necessary): If a flux was used, the product may need to be washed to remove any residual flux. This can be done by washing the powder with a suitable solvent in which the flux is soluble but K₂NiF₄ is not. Anhydrous ethanol can be a suitable choice. After washing, the product should be dried under vacuum.

  • Characterization: The phase purity and crystal structure of the synthesized K₂NiF₄ should be confirmed using powder X-ray diffraction (XRD).

2.2. Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for K₂NiF₄ start Start reactants Stoichiometric Mixture (2 KF : 1 NiF₂) start->reactants grinding Homogenous Grinding (Agate Mortar) reactants->grinding crucible Load into Pt/Graphite Crucible grinding->crucible furnace Tube Furnace under Inert Atmosphere (Ar/N₂) crucible->furnace heating Heat to 800°C (5-10°C/min) furnace->heating dwelling Dwell at 800°C (10-12 hours) heating->dwelling cooling Cool to Room Temperature (5°C/min) dwelling->cooling product K₂NiF₄ Product (Green Powder) cooling->product characterization Characterization (XRD) product->characterization end End characterization->end

Caption: A flowchart illustrating the key steps in the solid-state synthesis of dipotassium tetrafluoronickelate(II).

Crystal Structure of Dipotassium Tetrafluoronickelate(II)

Dipotassium tetrafluoronickelate(II) adopts the K₂NiF₄-type crystal structure, which is a prototype for a large family of layered materials. This structure is characterized by perovskite-like layers of corner-sharing NiF₆ octahedra, which are separated by layers of potassium cations.

3.1. Crystallographic Data

The crystallographic data for K₂NiF₄ has been well-established through X-ray and neutron diffraction studies. The key parameters are summarized in the table below.

Parameter Value Reference
Crystal System Tetragonal[1]
Space Group I4/mmm (No. 139)[1]
Lattice Parameters a = 4.02 Å, c = 13.10 Å[1]
Unit Cell Volume 210.8 ų[1]
Formula Units (Z) 2[1]
Calculated Density 3.35 g/cm³[1]
Atomic Positions K: (0, 0, 0.355)[1]
Ni: (0, 0, 0)[1]
F(1): (0, 0.5, 0)[1]
F(2): (0, 0, 0.153)[1]
Coordination Numbers K: 9 (F)[1]
Ni: 6 (F)[1]
Bond Distances Ni-F(1): 2.01 Å[1]
Ni-F(2): 2.00 Å[1]

3.2. Structural Description

The crystal structure of K₂NiF₄ can be visualized as an alternating stacking of [NiF₂] perovskite layers and [KF] rock salt-like layers along the c-axis. The Ni²⁺ ions are located at the center of octahedra formed by six fluoride ions. These NiF₆ octahedra share their corners in the ab-plane to form two-dimensional sheets. The potassium ions are situated in the nine-coordinate sites between these layers, providing charge balance and structural stability. This layered arrangement leads to significant anisotropy in the material's properties.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of dipotassium tetrafluoronickelate(II) via a solid-state reaction, along with a comprehensive summary of its crystal structure. The provided information is intended to serve as a valuable resource for researchers and scientists working with this and related layered perovskite materials. The precise control over the synthesis conditions is crucial for obtaining a pure, single-phase product, which is essential for the accurate characterization of its physical and chemical properties and for its potential use in various applications.

References

An In-depth Technical Guide to the Properties of Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is an inorganic compound that has garnered significant interest due to its archetypal crystal structure, which is adopted by a wide range of materials exhibiting diverse physical phenomena, including high-temperature superconductivity. This technical guide provides a comprehensive overview of the key properties of K₂NiF₄, including its crystal structure, magnetic characteristics, spectroscopic signatures, and thermal stability. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in relevant fields.

Chemical and Physical Properties

Dipotassium tetrafluoronickelate(II) is a green solid at room temperature. A summary of its fundamental properties is provided in the table below.

PropertyValue
Chemical Formula K₂NiF₄
Molar Mass 212.88 g/mol [1]
Appearance Green solid
Crystal System Tetragonal[2]
Space Group I4/mmm (No. 139)[2]
Magnetic Ordering Antiferromagnetic

Crystal Structure

K₂NiF₄ is the progenitor of the K₂NiF₄-type structure, a layered perovskite structure. This structure consists of alternating layers of corner-sharing NiF₆ octahedra and layers of potassium ions.[3]

Crystallographic Data

The crystallographic parameters of dipotassium tetrafluoronickelate(II) have been well-established through X-ray diffraction studies.

ParameterValue
Lattice System Tetragonal[2]
Space Group I4/mmm[2]
a 4.00 Å[2]
b 4.00 Å[2]
c 13.00 Å[2]
α, β, γ 90°[2]
Volume 208.22 ų[2]
Z 2
Atomic Coordinates and Bond Lengths

The nickel(II) ions are octahedrally coordinated to six fluoride ions, forming NiF₆ octahedra. These octahedra share corners to form two-dimensional layers. The potassium ions are located between these layers.[2]

AtomWyckoff Symbolxyz
Ni2a000
K4e000.354925
F14c0.500
F24e000.153956

Selected Bond Distances:

  • Ni-F1: 2.00 Å[2]

  • Ni-F2: 2.00 Å[2]

  • K-F: 2.61 - 2.83 Å[2]

Crystal Structure Visualization

Caption: Simplified 2D representation of the K₂NiF₄ crystal structure.

Magnetic Properties

Dipotassium tetrafluoronickelate(II) is a well-characterized antiferromagnetic material. The magnetic properties arise from the unpaired electrons in the 3d orbitals of the Ni²⁺ ions.

Magnetic Susceptibility

The magnetic susceptibility of K₂NiF₄ follows the Curie-Weiss law at high temperatures. Below the Néel temperature (Tₙ), the susceptibility shows a characteristic decrease, indicative of the onset of antiferromagnetic ordering.

ParameterValue
Néel Temperature (Tₙ) ~97 K
Magnetic Moment (Ni²⁺) 2.00 µB/f.u.[2]

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of K₂NiF₄.

UV-Vis Spectroscopy

The UV-Vis spectrum of K₂NiF₄ is expected to show absorptions corresponding to d-d electronic transitions of the Ni²⁺ ion in an octahedral crystal field.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of K₂NiF₄ can be probed using IR and Raman spectroscopy. The table below summarizes the expected active modes for the I4/mmm space group.

SpectroscopyActive Modes
Infrared (IR) 3A₂ᵤ + 5Eᵤ
Raman 2A₁g + 2E_g

Thermal Properties

The thermal stability of dipotassium tetrafluoronickelate(II) is an important parameter for its synthesis and potential applications at elevated temperatures.

Thermal Stability

Experimental Protocols

Synthesis of Polycrystalline K₂NiF₄

Method: Solid-state reaction.

Procedure:

  • Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are thoroughly ground together in an agate mortar.

  • The resulting powder mixture is pressed into a pellet.

  • The pellet is placed in a platinum or alumina crucible and heated in a furnace under an inert atmosphere (e.g., argon) to prevent oxidation.

  • The sample is heated to a temperature range of 700-800 °C for several hours to facilitate the solid-state reaction.

  • The furnace is then slowly cooled to room temperature.

  • The product is characterized by powder X-ray diffraction to confirm the formation of the single-phase K₂NiF₄.

Single Crystal Growth

Method: Flux growth method.[4]

Procedure:

  • A mixture of K₂NiF₄ powder and a suitable flux (e.g., a mixture of KF and PbF₂) is placed in a platinum crucible.

  • The crucible is heated in a furnace to a temperature above the melting point of the mixture to ensure complete dissolution.

  • The temperature is then slowly lowered over a period of several days to allow for the growth of single crystals.

  • Once the desired temperature is reached, the furnace is cooled to room temperature.

  • The single crystals are then mechanically separated from the solidified flux.

Characterization Techniques

A general workflow for the characterization of synthesized K₂NiF₄ is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination Synthesis Solid-State Reaction / Flux Growth XRD X-ray Diffraction (XRD) Synthesis->XRD Magnetometry Magnetic Susceptibility Synthesis->Magnetometry Spectroscopy UV-Vis, IR, Raman Synthesis->Spectroscopy Thermal TGA/DTA Synthesis->Thermal Structure Crystal Structure XRD->Structure Magnetic Magnetic Properties Magnetometry->Magnetic Optical Spectroscopic Properties Spectroscopy->Optical Stability Thermal Stability Thermal->Stability

Caption: General experimental workflow for K₂NiF₄ synthesis and characterization.

Conclusion

Dipotassium tetrafluoronickelate(II) serves as a fundamental model compound for understanding the structure-property relationships in a vast family of layered materials. Its well-defined crystal structure, coupled with its interesting magnetic and spectroscopic properties, makes it a subject of ongoing research. The experimental protocols provided in this guide offer a starting point for the synthesis and detailed characterization of K₂NiF₄, which is crucial for exploring its potential in various scientific and technological applications. Further investigations into its detailed thermal behavior and the acquisition of high-resolution spectroscopic data will continue to enhance our understanding of this important inorganic material.

References

Dipotassium tetrafluoronickelate(2-) CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dipotassium Tetrafluoronickelate(2-)

CAS Number: 13859-60-4

This technical guide provides a comprehensive overview of Dipotassium tetrafluoronickelate(2-), with a particular focus on its synthesis, properties, and potential areas of application relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Dipotassium tetrafluoronickelate(2-), with the chemical formula K₂NiF₄, is an inorganic compound that has garnered significant interest in the field of solid-state chemistry and materials science. It is a green solid that adopts a layered perovskite-like structure, specifically the Ruddlesden-Popper phase with n=1. This structure consists of single layers of corner-sharing NiF₆ octahedra separated by layers of potassium ions.

Quantitative Data Summary

The key physical and crystallographic properties of Dipotassium tetrafluoronickelate(2-) are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 13859-60-4
Chemical Formula K₂NiF₄
Molar Mass 212.88 g/mol
Appearance Green solid
Crystal System Tetragonal
Space Group I4/mmm (No. 139)
Lattice Parameters a = 4.00 Å, c = 13.00 Å
Density 3.36 g/cm³
Ni-F Bond Length ~2.00 Å

Experimental Protocols

The synthesis of high-quality Dipotassium tetrafluoronickelate(2-) is crucial for the investigation of its properties and potential applications. Several methods have been employed for its preparation, with solid-state reaction and molten salt synthesis being the most common.

Solid-State Reaction Method

The solid-state reaction method is a conventional technique for preparing polycrystalline K₂NiF₄.[1] This method involves the high-temperature reaction of stoichiometric amounts of precursor materials.

Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are intimately mixed.

  • Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

  • Calcination: The ground powder is placed in a platinum or alumina crucible and heated in a furnace. The calcination is typically carried out in a controlled atmosphere (e.g., dry argon or nitrogen) to prevent oxidation.

  • Heating Profile: The mixture is heated to a temperature in the range of 800-1000°C for several hours (e.g., 12-24 hours). Intermediate grindings may be necessary to ensure a complete reaction.

  • Cooling: The furnace is slowly cooled to room temperature.

  • Characterization: The final product is characterized by techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Molten Salt Synthesis Method

Molten salt synthesis offers an alternative route to produce K₂NiF₄ at potentially lower temperatures and with better control over particle morphology.[2][3] The molten salt acts as a flux, facilitating the diffusion of reactants.

Protocol:

  • Precursor and Salt Mixture: The precursor materials (KF and NiF₂) are mixed with a low-melting-point salt or a eutectic mixture of salts (e.g., a NaCl-KCl mixture). The salt-to-reactant ratio is typically high to ensure a fluid medium.

  • Heating: The mixture is placed in a suitable crucible and heated in a furnace to a temperature above the melting point of the salt but below the decomposition temperature of the product (e.g., 700-900°C).

  • Soaking: The reaction mixture is held at the target temperature for a specific duration to allow for the complete formation of the product.

  • Cooling and Isolation: The crucible is cooled, and the solidified mass is washed with a suitable solvent (typically deionized water) to dissolve the salt and isolate the K₂NiF₄ product.

  • Drying: The isolated powder is dried in an oven.

  • Characterization: The product is characterized using techniques like XRD and scanning electron microscopy (SEM) to analyze its phase and morphology.

Mechanochemical Synthesis Method

Mechanochemical synthesis is a solvent-free method that uses mechanical energy to induce chemical reactions.[4][5]

Protocol:

  • Reactant Loading: Stoichiometric amounts of the precursors (e.g., KF and NiF₂) are loaded into a high-energy ball mill jar along with milling balls.

  • Milling: The milling is performed at a specific frequency and for a set duration. The formation of the K₂NiF₄ phase can occur as a byproduct during the synthesis of other related perovskites, with its proportion increasing with longer milling times.[4]

  • Product Recovery: The resulting powder is separated from the milling media.

  • Characterization: The product is analyzed by XRD to determine the phase composition.

Applications and Relevance

While direct applications of Dipotassium tetrafluoronickelate(2-) in drug development have not been established, its importance in materials science provides a foundation for technologies that are relevant to the pharmaceutical and biomedical fields.

  • Model System for Solid-State Physics: K₂NiF₄ serves as a canonical example of a two-dimensional antiferromagnet and a Ruddlesden-Popper phase.[6] Understanding the fundamental physical properties of such materials is crucial for the rational design of new functional materials.

  • Catalysis: Perovskite-type materials, including nickelates, are known to exhibit catalytic activity. While specific catalytic applications of K₂NiF₄ are not widely reported, related layered perovskite nickelates have been investigated as efficient bifunctional electrocatalysts for oxygen reduction and evolution, which is relevant for energy storage and conversion technologies that could power medical devices.[7]

  • Bio-electronic Interfaces: Although not K₂NiF₄ itself, other perovskite nickelates like SmNiO₃ have shown promise in the development of highly sensitive biosensors.[8][9] These materials can act as functional interfaces between electronics and biological systems, enabling the detection of neurotransmitters and other biomolecules. This highlights the potential of the broader class of perovskite nickelates in biomedical diagnostics.

  • Substrates for Thin Film Growth: Materials with the K₂NiF₄ structure are used as substrates for the epitaxial growth of thin films of other functional materials, such as high-temperature superconductors.[3] This capability is essential for the fabrication of advanced electronic devices that could find use in sensitive medical imaging and diagnostic equipment.

Visualizations

Experimental Workflow for Solid-State Synthesis

solid_state_synthesis start Start precursors Weigh Stoichiometric Precursors (KF, NiF₂) start->precursors mix Homogeneous Mixing (e.g., Ball Milling) precursors->mix calcine Calcination in Controlled Atmosphere mix->calcine cool Controlled Cooling calcine->cool characterize Characterization (XRD, SEM, etc.) cool->characterize end End Product: Polycrystalline K₂NiF₄ characterize->end molten_salt_synthesis start Start mix Mix Precursors (KF, NiF₂) with Molten Salt Flux start->mix heat Heat Above Salt Melting Point mix->heat soak Isothermal Soaking heat->soak cool Cooling and Solidification soak->cool wash Wash to Remove Salt cool->wash dry Dry the Product wash->dry characterize Characterization (XRD, SEM) dry->characterize end End Product: K₂NiF₄ Powder characterize->end

References

A Technical Guide to the K₂NiF₄ Crystal Structure and its Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound dipotassium nickel tetrafluoride (K₂NiF₄) represents a cornerstone in solid-state chemistry and materials science. It is the archetype for a large family of materials with the general formula A₂BO₄, known as Ruddlesden-Popper phases.[1][2] These materials are distinguished by their layered crystal structure, which imparts a range of fascinating and tunable properties, including two-dimensional magnetism, anisotropic thermal expansion, and significant catalytic activity.[3][4][5] This guide provides an in-depth technical overview of the K₂NiF₄ crystal structure, its intrinsic physicochemical properties, and the experimental protocols used for its synthesis and characterization.

The K₂NiF₄ Crystal Structure

The K₂NiF₄ structure is characterized by a layered arrangement of perovskite-like slabs separated by rock-salt layers.[6] Specifically, it consists of single layers of corner-sharing NiF₆ octahedra, forming a two-dimensional [NiF₄]²⁻ network, which are separated by two layers of potassium ions (K⁺).[7] This structural motif is the n=1 member of the Ruddlesden-Popper series A(n+1)B(n)O(3n+1).[1]

The crystal system is tetragonal, and it belongs to the I4/mmm space group.[8][9] This high degree of symmetry is a key feature of the parent compound.

Crystallographic Data

The fundamental structural parameters for K₂NiF₄, determined through diffraction studies, are summarized below.

Parameter Value Reference
Crystal SystemTetragonal[8][9][10]
Space GroupI4/mmm[8][9][10]
Space Group Number139[8]
Lattice Parameter, a4.00 Å[8]
Lattice Parameter, b4.00 Å[8]
Lattice Parameter, c13.00 Å[8]
Unit Cell Volume208.22 ų[8]
Atomic Positions and Coordination

The unit cell of K₂NiF₄ contains distinct atomic positions that define its unique layered structure. The Ni²⁺ ions are in an octahedral coordination environment, while the K⁺ ions exhibit a higher 9-fold coordination.[8][9]

Atom Wyckoff Position Fractional Coordinates (x, y, z) Reference
Ni2a(0, 0, 0)[8]
K4e(0, 0, 0.354925)[8]
F14c(0.5, 0, 0)[8]
F24e(0, 0, 0.153956)[8]

The Ni²⁺ cation is bonded to six F⁻ anions, forming NiF₆ octahedra that share corners in the ab-plane.[8][9] The K⁺ cations are bonded to nine F⁻ anions, creating a distorted coordination environment that holds the perovskite layers together.[8]

Selected Bond Distances

The interatomic distances within the K₂NiF₄ structure are critical to its overall properties. The Ni-F bonds within the octahedra are relatively uniform, while the K-F bonds have a wider range of lengths due to the complex coordination.

Bond Distance (Å) Reference
Ni–F2.00 Å (all equal)[8]
or 2.03 Å (x2) and 2.04 Å (x4)[9]
K–F2.61 - 2.83 Å[8]
or 2.65 - 2.88 Å[9]

Physicochemical Properties of K₂NiF₄ and Related Materials

The unique layered structure of K₂NiF₄ gives rise to distinct physical and chemical properties, which serve as a model for understanding the broader class of A₂BO₄ materials.

Magnetic Properties

K₂NiF₄ is a classic example of a two-dimensional antiferromagnetic material.[3] The magnetic interactions are strong within the NiF₂ planes (intra-plane) but are significantly weaker between the planes (inter-plane) due to the separating KF layers.[3] This leads to magnetic ordering that is predominantly two-dimensional in nature. Below a critical temperature, known as the Néel temperature (Tₙ), the material transitions from a paramagnetic state to an ordered antiferromagnetic state.

Electrical Properties

Pure K₂NiF₄ is an electrical insulator. However, the electrical properties of the K₂NiF₄ structure type are highly tunable. By substituting the A-site or B-site cations in related oxide compounds, it is possible to introduce charge carriers and induce a wide range of electronic behaviors, from semiconducting to metallic.[1][3] For example, compounds like (Ca₂₋ₓSmₓ)MnO₄ are n-type semiconductors where conductivity is governed by electron hopping.[3]

Thermal Properties

Materials with the K₂NiF₄ structure often exhibit anisotropic thermal expansion.[4][11][12][13] This means that the material expands at different rates along different crystallographic axes. Typically, the thermal expansion coefficient along the c-axis (αc) is larger than that along the a-axis (αa).[4][12][13] This phenomenon is attributed to the weaker, longer bonds between the B-site cation and the apical oxygen/fluorine atom (along the c-axis) compared to the stronger, shorter bonds with the equatorial atoms (in the ab-plane).[4][12][13]

Catalytic Activity

The K₂NiF₄ structural family, particularly mixed metal oxides, has garnered significant interest for its catalytic properties, especially in oxidation reactions.[5] These materials can be effective catalysts for the oxidation of CO and hydrocarbons, making them potential low-cost alternatives to noble metal catalysts in applications like automotive exhaust treatment.[14] The flexibility of the structure to accommodate different cations and support oxygen vacancies is key to their catalytic function.[14][15]

A summary of key quantitative properties for K₂NiF₄ and representative isostructural compounds is provided below.

Property Value / Observation Compound Reference
Magnetic Ordering AntiferromagneticK₂NiF₄[3]
Magnetic Moment (Ni²⁺) 2.00 µB/f.u.K₂NiF₄[8]
Néel Temperature (Tₙ) ~97.1 KK₂NiF₄
Electrical Behavior Insulator / Poor electronic conductorK₂NiF₄[3]
Thermal Expansion Anisotropic (αc > αa) is a common feature for this structure type.A₂BO₄ Oxides[4][12][13]
Catalytic Application Oxidation of CO and hydrocarbonsLa₂₋ₓSrₓCoO₄[14]

Experimental Protocols

The synthesis and characterization of K₂NiF₄ and related materials involve standard solid-state chemistry techniques.

Synthesis Methodologies

Solid-State Reaction: This is the most common method for producing polycrystalline powders of K₂NiF₄-type materials.[15]

  • Precursor Selection: High-purity binary salts, such as potassium fluoride (KF) and nickel(II) fluoride (NiF₂), are used as starting materials. For mixed oxides, corresponding metal acetates or nitrates are often used.[15]

  • Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in the desired stoichiometric ratio (e.g., a 2:1 molar ratio for KF:NiF₂). Grinding in an agate mortar and pestle is performed to ensure homogeneity.

  • Calcination: The mixed powder is placed in a crucible (e.g., alumina or platinum) and heated in a furnace. For fluorides, this is typically done under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation. For oxides, calcination is often performed in air.[15] A typical heating profile involves ramping to a high temperature (e.g., 800-1100 °C) and holding for several hours (10-24 h) to allow for complete reaction and crystallization.[15] Intermediate grindings may be necessary to ensure a single-phase product.

  • Cooling: The furnace is cooled slowly to room temperature to minimize thermal stress on the final product.

G cluster_workflow Solid-State Synthesis Workflow A Precursors (e.g., KF, NiF₂) B Stoichiometric Mixing & Homogenization A->B Weighing C High-Temperature Calcination B->C Grinding D Characterization (XRD) C->D Cooling E K₂NiF₄ Product D->E Phase Purity Check

A typical workflow for the solid-state synthesis of K₂NiF₄.
Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique for structural characterization.

  • Sample Preparation: A small amount of the synthesized powder is finely ground and mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present. For phase-pure samples, the peak positions are used to determine the lattice parameters. Rietveld refinement of the powder diffraction data can be performed using software like GSAS to refine the crystal structure, including atomic positions and bond lengths.[15]

Magnetic Property Measurement:

  • Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used to measure magnetic susceptibility as a function of temperature and applied magnetic field.

  • Measurement Protocol: A small, weighed amount of the sample is placed in a capsule. To determine the Néel temperature, the magnetic susceptibility is measured while cooling the sample from room temperature to a low temperature (e.g., 2 K) in a small applied magnetic field (zero-field-cooled, ZFC) and then measuring again while warming (field-cooled, FC).

  • Data Analysis: The Néel temperature is identified as the temperature at which a cusp or sharp change appears in the magnetic susceptibility curve.

G cluster_workflow Material Characterization Workflow A Synthesized Sample B Structural Analysis (XRD) A->B C Property Measurement (e.g., SQUID, Thermal Analysis) A->C D Data Analysis & Interpretation B->D C->D E Structural & Physical Properties Determined D->E

A logical workflow for material characterization.

Conclusion

The K₂NiF₄ crystal structure is a fundamentally important prototype in materials science, providing a versatile platform for exploring and engineering a wide array of physical and chemical properties. Its layered nature is directly responsible for its characteristic two-dimensional magnetism and anisotropic thermal behavior. Furthermore, the chemical flexibility of this structure type allows for extensive atomic substitutions, enabling the rational design of advanced materials for applications ranging from electronics and spintronics to catalysis. A thorough understanding of its structure-property relationships, as outlined in this guide, is essential for researchers aiming to develop novel functional materials.

References

A Technical Guide to the Solubility of Dipotassium Tetrafluoronickelate(2-)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dipotassium tetrafluoronickelate(2-), an inorganic complex with the chemical formula K₂[NiF₄]. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on established principles of inorganic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a sparingly soluble salt is provided, which can be adapted by researchers for the precise quantification of K₂[NiF₄] solubility. This guide is intended to support research scientists and professionals in drug development in their understanding and handling of this compound.

Introduction

Dipotassium tetrafluoronickelate(2-) is a complex inorganic salt. Understanding its solubility is crucial for a variety of applications, including its use as a precursor in materials synthesis, as a catalyst, and for its potential relevance in toxicological and environmental studies. This guide aims to consolidate the theoretical understanding of its solubility and provide a practical framework for its experimental determination.

Qualitative Solubility Profile

Based on established solubility principles, the following qualitative predictions can be made:

  • Aqueous Solubility: Salts containing alkali metal cations, such as potassium (K⁺), are generally soluble in water.[1][3][5] However, some fluoride salts can be insoluble.[1][3] Given the presence of two potassium ions, it is anticipated that dipotassium tetrafluoronickelate(2-) will exhibit at least moderate solubility in water.

  • Solubility in Polar Protic Solvents: In polar protic solvents, such as ethanol and methanol, the solubility is expected to be lower than in water. The high polarity of the solvent can solvate the ions, but the hydrogen bonding network is not as effective as that of water in overcoming the lattice energy of the salt.

  • Solubility in Polar Aprotic Solvents: In polar aprotic solvents like acetone or dimethylformamide (DMF), the solubility is likely to be limited. These solvents can solvate the cation but are less effective at solvating the anion.

  • Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, dipotassium tetrafluoronickelate(2-) is expected to be essentially insoluble. The nonpolar nature of these solvents cannot effectively solvate the ions and overcome the ionic lattice energy.

Data Presentation: Qualitative Solubility of Dipotassium Tetrafluoronickelate(2-)
Solvent TypeExamplesExpected Qualitative SolubilityRationale
Polar Protic Water (H₂O)Moderately to Highly SolublePresence of alkali metal cations (K⁺) generally confers solubility.[1][3][5]
Methanol (CH₃OH), Ethanol (C₂H₅OH)Slightly to Moderately SolubleLower dielectric constant and less effective solvation compared to water.
Polar Aprotic Acetone (C₃H₆O), Dimethylformamide (C₃H₇NO)Sparingly Soluble to InsolublePoor anion solvation.
Nonpolar Hexane (C₆H₁₄), Toluene (C₇H₈)InsolubleLack of ion solvation.

Generalized Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a sparingly soluble salt like dipotassium tetrafluoronickelate(2-). This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved ions.

Materials and Equipment
  • Dipotassium tetrafluoronickelate(2-) salt

  • Deionized water (or other solvent of interest)

  • Constant temperature water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • Spectrophotometer (e.g., UV-Vis or Atomic Absorption)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • pH meter

Experimental Workflow Diagram

experimental_workflow cluster_preparation Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Solute prep_solid Weigh excess K₂[NiF₄] solid add_solvent Add a known volume of solvent prep_solid->add_solvent mix Agitate the mixture add_solvent->mix equilibrate Equilibrate at a constant temperature mix->equilibrate centrifuge Centrifuge the saturated solution equilibrate->centrifuge filtrate Filter the supernatant centrifuge->filtrate dilute Dilute the clear filtrate filtrate->dilute analyze Analyze ion concentration (e.g., by AAS or UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Generalized workflow for determining the solubility of a sparingly soluble salt.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of dipotassium tetrafluoronickelate(2-) solid. The excess is crucial to ensure that a saturated solution is formed.

    • Transfer the solid to a volumetric flask of a known volume.

    • Add the desired solvent (e.g., deionized water) to the flask, leaving some headspace.

    • Seal the flask and place it in a constant temperature water bath.

    • Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the solid to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the mixture at a high speed.

    • Carefully withdraw the supernatant using a pipette. For more rigorous separation, filter the supernatant through a syringe filter (e.g., 0.22 µm pore size) to remove any fine particles.

  • Analysis of Solute Concentration:

    • Accurately dilute the clear, saturated filtrate to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of either the potassium ions (K⁺) or the nickel ions (Ni²⁺) in the diluted solution.

      • Atomic Absorption Spectroscopy (AAS): This is a suitable method for quantifying the concentration of metal ions like potassium or nickel. A calibration curve must be prepared using standard solutions of known concentrations.

      • UV-Vis Spectrophotometry: If the [NiF₄]²⁻ complex has a distinct absorbance at a specific wavelength, this method can be used. A calibration curve with solutions of known K₂[NiF₄] concentration would be required.

      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For very low solubilities, ICP-MS provides high sensitivity for elemental analysis.

  • Calculation of Solubility:

    • From the concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Conclusion

While specific quantitative solubility data for dipotassium tetrafluoronickelate(2-) remains to be extensively documented, a qualitative assessment based on fundamental chemical principles suggests moderate to high solubility in water and decreasing solubility in less polar solvents. For researchers requiring precise quantitative data, the provided generalized experimental protocol offers a robust framework for determining the solubility of this compound under various conditions. The application of such standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of dipotassium tetrafluoronickelate(2-) and facilitate its effective use in scientific and industrial applications.

References

In-depth Technical Guide: Thermal Stability of Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

- A Review of Available Data and Structural Context -

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipotassium tetrafluoronickelate(II) (K₂NiF₄) is a compound of significant interest due to its archetypal crystal structure, which is adopted by a wide range of materials exhibiting diverse properties, including high-temperature superconductivity and ionic conductivity. Despite the importance of the K₂NiF₄ structure type, a comprehensive, in-depth technical guide detailing the specific thermal stability of the parent compound, K₂NiF₄, is conspicuously absent in readily available scientific literature. Extensive searches for quantitative thermal analysis data, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as well as detailed experimental protocols for its synthesis and thermal decomposition, have yielded limited specific information. This guide, therefore, aims to provide a thorough overview of the available knowledge on the thermal behavior of K₂NiF₄, placing it within the broader context of the thermal stability of related complex fluorides and the K₂NiF₄ structural family. The document will highlight the current gaps in the literature and provide a foundational understanding based on crystallographic data and observations from high-temperature synthesis environments.

Introduction

Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is a crystalline solid that serves as the prototype for the A₂BX₄ crystal structure, commonly referred to as the K₂NiF₄ structure. This structure consists of perovskite-like layers of corner-sharing NiF₆ octahedra separated by layers of potassium ions. The thermal stability of materials is a critical parameter for their application in various fields, including catalysis, solid-state batteries, and as high-temperature materials. For researchers working with compounds that adopt the K₂NiF₄ structure, understanding the thermal limits of the parent compound can provide valuable insights into the stability of their own materials.

However, direct and detailed experimental data on the thermal decomposition of K₂NiF₄ is scarce. This guide will synthesize the available information and provide a framework for understanding its likely thermal behavior.

Crystal Structure and General Properties

Dipotassium tetrafluoronickelate(II) crystallizes in a tetragonal structure. This layered perovskite structure is a key feature that influences its physical and chemical properties, including its thermal stability. The strong ionic bonds within the NiF₆ octahedra and between the layers contribute to its presumed high lattice energy and, consequently, its stability at elevated temperatures.

Thermal Stability and Decomposition

  • High Melting Point: K₂NiF₄ is known to be a high-melting-point solid, with some sources indicating it is stable above 580°C. This suggests that significant thermal energy is required to break the crystal lattice.

  • Stability in Molten Salts: The compound has been identified as a stable phase in high-temperature fluoride molten salt systems, further indicating its resistance to thermal degradation under certain conditions.

In the absence of direct experimental data on the decomposition of K₂NiF₄, the thermal behavior of other complex fluorides and alkali metal compounds can offer some insights. The thermal stability of alkali and alkaline earth metal carbonates and nitrates, for instance, generally increases down the group.[1][2][3][4] For complex fluorides, decomposition at high temperatures may proceed through the loss of a volatile component or through reaction with the atmosphere, particularly with moisture, which can lead to hydrolysis.[5]

Experimental Protocols: A General Approach

Due to the lack of a specific, detailed experimental protocol for the synthesis and thermal analysis of K₂NiF₄ in the searched literature, a general methodology based on common solid-state chemistry techniques is proposed.

Synthesis of Dipotassium Tetrafluoronickelate(II)

A plausible synthesis route for K₂NiF₄ involves a solid-state reaction between potassium fluoride (KF) and nickel(II) fluoride (NiF₂).

Workflow for Solid-State Synthesis of K₂NiF₄

cluster_prep Precursor Preparation cluster_reaction High-Temperature Reaction cluster_analysis Product Analysis start Start precursors Weigh Stoichiometric Amounts of KF and NiF₂ start->precursors mixing Grind Precursors in an Inert Atmosphere precursors->mixing pelletize Press into Pellet mixing->pelletize sinter Heat in a Tube Furnace under Inert Gas Flow (e.g., Argon) pelletize->sinter cool Cool to Room Temperature sinter->cool characterize Characterize Product (e.g., XRD) cool->characterize end End characterize->end

Caption: Generalized workflow for the solid-state synthesis of K₂NiF₄.

Thermal Analysis

To investigate the thermal stability, the synthesized K₂NiF₄ powder would be subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Workflow for Thermal Analysis of K₂NiF₄

cluster_sample_prep Sample Preparation cluster_measurement TGA/DSC Measurement cluster_data_analysis Data Analysis start Start sample Place K₂NiF₄ Powder in TGA/DSC Crucible start->sample tga_dsc Heat Sample in TGA/DSC under Controlled Atmosphere (e.g., N₂ or Air) sample->tga_dsc record Record Mass Change (TGA) and Heat Flow (DSC) vs. Temperature tga_dsc->record analyze Analyze Data for Decomposition Temperature, Mass Loss, and Phase Transitions record->analyze end End analyze->end

Caption: Generalized workflow for the thermal analysis of K₂NiF₄.

Expected Decomposition Pathway

Without experimental evidence, the decomposition pathway of K₂NiF₄ can only be hypothesized. At very high temperatures, it may decompose into its constituent fluorides or potentially oxides if in an oxygen-containing atmosphere.

Hypothesized Decomposition Relationship

cluster_products Potential Decomposition Products K2NiF4 K₂NiF₄ (solid) KF KF (solid/liquid/gas) K2NiF4->KF High Temperature NiF2 NiF₂ (solid/liquid/gas) K2NiF4->NiF2 High Temperature Oxides Nickel/Potassium Oxides (in presence of O₂) K2NiF4->Oxides High Temperature + O₂

Caption: Hypothesized decomposition pathways for K₂NiF₄ at high temperatures.

Conclusion and Future Outlook

This technical guide has compiled the currently available information regarding the thermal stability of dipotassium tetrafluoronickelate(II). It is evident that there is a significant lack of direct experimental data on this topic. The high melting point and stability in molten salt environments suggest that K₂NiF₄ is a thermally robust compound. However, to provide a comprehensive understanding for researchers and professionals, further experimental studies are imperative. Future work should focus on:

  • Systematic Thermal Analysis: Performing detailed TGA and DSC studies on pure K₂NiF₄ to determine its decomposition temperature, mass loss, and any phase transitions.

  • Decomposition Product Analysis: Identifying the gaseous and solid products of thermal decomposition using techniques such as mass spectrometry and X-ray diffraction.

  • Detailed Synthesis Protocol: Developing and publishing a standardized, reproducible synthesis protocol for high-purity K₂NiF₄.

By addressing these knowledge gaps, the scientific community can gain a more complete picture of the properties of this fundamental compound, which will, in turn, aid in the design and development of new materials with the K₂NiF₄ structure.

References

Methodological & Application

No Catalytic Applications Found for Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific catalytic applications for dipotassium tetrafluoronickelate(II) (K₂[NiF₄]) have been identified. As a result, the requested detailed Application Notes and Protocols for its use in catalysis cannot be provided.

While the K₂NiF₄ crystal structure is a significant area of study in materials science, particularly for complex oxides used in catalysis and electronics, the simple fluoride salt, dipotassium tetrafluoronickelate(II), does not appear to be utilized as a catalyst in publicly available research.

The extensive search encompassed various potential catalytic roles, including but not limited to:

  • Direct use as a heterogeneous or homogeneous catalyst: No instances of K₂[NiF₄] being employed directly to catalyze organic or inorganic reactions were found.

  • Use as a catalyst precursor: There is no evidence to suggest that K₂[NiF₄] is used as a starting material to synthesize catalytically active species.

  • Application as a fluoride source in catalytic reactions: The literature does not indicate its use as a fluoride additive or reagent in catalytic cycles.

It is important to distinguish between dipotassium tetrafluoronickelate(II) and the broader class of materials with the K₂NiF₄-type structure. While complex oxides adopting this structure, such as lanthanum nickelate (La₂NiO₄), have documented applications in oxidation catalysis, these are chemically distinct compounds from K₂[NiF₄].

Similarly, the field of nickel-catalyzed cross-coupling reactions is well-established; however, these reactions typically employ nickel complexes with organic ligands and do not involve dipotassium tetrafluoronickelate(II).

Based on the current body of scientific knowledge, dipotassium tetrafluoronickelate(II) is not a recognized catalyst. Researchers seeking to develop new catalytic systems may find more utility in exploring the related complex oxides with the K₂NiF₄ structure or the vast array of well-documented nickel-based catalysts for organic synthesis. At present, there are no established protocols or quantitative data to report for the catalytic application of dipotassium tetrafluoronickelate(II).

Application Notes and Protocols for the Characterization of Dipotassium Tetrafluoronickelate(II) (K₂NiF₄)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipotassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that has garnered significant interest due to its structural relationship to high-temperature superconductors.[1] It possesses a layered perovskite structure, specifically the Ruddlesden-Popper phase, and exhibits interesting magnetic and thermal properties.[1] This document provides detailed application notes and experimental protocols for the comprehensive characterization of K₂NiF₄, focusing on techniques crucial for understanding its physicochemical properties.

Crystal Structure Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of K₂NiF₄. The compound crystallizes in a tetragonal system with the space group I4/mmm.[2][3]

Quantitative Data: Crystallographic Parameters
ParameterValueReference
Crystal SystemTetragonal[2][3]
Space GroupI4/mmm[2][3]
Lattice Constant, a4.00 Å - 4.0130(6) Å[3][4]
Lattice Constant, c13.00 Å - 13.088(2) Å[3][4]
Unit Cell Volume~208.22 ų - 210.78(4) ų[3][4]
Ni-F Bond Length~2.00 Å - 2.0065(3) Å[2][4]
K-F Bond Distances2.61 Å - 2.83 Å[2]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Grind a small amount of the synthesized K₂NiF₄ powder in an agate mortar to ensure a fine and homogenous particle size.

    • Carefully pack the powder into a standard sample holder, ensuring a flat and level surface to minimize preferred orientation effects.

  • Instrumentation:

    • Utilize a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Employ a diffracted beam monochromator to reduce background noise.

  • Data Collection:

    • Scan the sample over a 2θ range of 10-100°.

    • Use a step size of 0.02° and a counting time of 1-2 seconds per step.

    • Rotate the sample during data collection to further reduce preferred orientation.

  • Data Analysis (Rietveld Refinement):

    • Perform Rietveld refinement on the collected PXRD data using software such as GSAS-II, FullProf, or MAUD.[5][6][7]

    • Use the known crystal structure of K₂NiF₄ (space group I4/mmm) as the starting model.[2][3]

    • Refine the following parameters: scale factor, background coefficients, zero-point error, lattice parameters, atomic coordinates, and isotropic/anisotropic displacement parameters.

    • The quality of the refinement can be assessed by the goodness-of-fit indicator (χ²) and R-factors (Rwp, Rp).

Experimental Workflow: X-ray Diffraction

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grind Grind K₂NiF₄ Powder Pack Pack into Sample Holder Grind->Pack XRD Powder X-ray Diffractometer Pack->XRD Scan Scan 2θ Range (10-100°) XRD->Scan Rietveld Rietveld Refinement Scan->Rietveld Refine Refine Structural Parameters Rietveld->Refine Output Crystallographic Data Refine->Output

Caption: Workflow for X-ray diffraction analysis of K₂NiF₄.

Magnetic Properties: Magnetic Susceptibility Measurement

K₂NiF₄ is known to be an antiferromagnetic material at low temperatures.[4] Magnetic susceptibility measurements are essential to determine its magnetic ordering temperature (Néel temperature, Tₙ) and effective magnetic moment.

Quantitative Data: Magnetic Properties
ParameterValueReference
Magnetic OrderingAntiferromagnetic[4]
Calculated Magnetic Moment2.00 µB/f.u.[2]
Experimental Protocol: SQUID Magnetometry
  • Sample Preparation:

    • Weigh a few milligrams of the powdered K₂NiF₄ sample.

    • Place the sample in a gelatin capsule or a straw, ensuring it is tightly packed to prevent movement during measurement.

  • Instrumentation:

    • Use a Superconducting Quantum Interference Device (SQUID) magnetometer for high-sensitivity measurements.[8][9][10]

  • Data Collection:

    • Temperature Dependence:

      • Cool the sample to a low temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

      • Apply a small DC magnetic field (e.g., 100 Oe) and measure the magnetic moment as the temperature is increased to a temperature well above the expected Tₙ (e.g., 300 K).

      • Cool the sample back down to 2 K in the same applied field and measure the magnetic moment upon warming (Field-Cooled, FC).

      • The Néel temperature is identified as the peak in the ZFC curve.

    • Field Dependence:

      • Measure the magnetization as a function of the applied magnetic field at various temperatures, both below and above Tₙ, to study the magnetic hysteresis.

  • Data Analysis:

    • Plot the magnetic susceptibility (χ = M/H) as a function of temperature to determine Tₙ.

    • Above Tₙ, fit the paramagnetic region of the 1/χ vs. T plot to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss constant (θ).

    • Calculate the effective magnetic moment (µ_eff) from the Curie constant.

Logical Relationship: Magnetic Behavior of K₂NiF₄

Magnetic_Behavior cluster_states Magnetic States Temp Temperature T_Neel Néel Temperature (Tₙ) Temp->T_Neel > Tₙ Antiferromagnetic Antiferromagnetic State (Ordered Spins) T_Neel->Antiferromagnetic Below Tₙ Paramagnetic Paramagnetic State (Disordered Spins) T_Neel->Paramagnetic Above Tₙ

Caption: Temperature-dependent magnetic states of K₂NiF₄.

Spectroscopic Characterization

Spectroscopic techniques provide insights into the local coordination environment of the Ni²⁺ ion and the vibrational modes of the crystal lattice.

Quantitative Data: Spectroscopic Features (Reference)
TechniqueWavelength/WavenumberAssignmentReference
UV-Vis~650 nmd-d transition of octahedral Ni(II)[11]
IR~400-600 cm⁻¹Ni-F stretching vibrations[12]
Experimental Protocol: FTIR and UV-Vis Spectroscopy

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of K₂NiF₄ powder with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder directly on the ATR crystal.[12]

  • Instrumentation:

    • Use an FTIR spectrometer with a suitable detector for the mid-IR region.

  • Data Collection:

    • Collect the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

B. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • For diffuse reflectance spectroscopy, mix the K₂NiF₄ powder with a non-absorbing matrix like BaSO₄.

    • Place the mixture in a sample holder for solid samples.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

  • Data Collection:

    • Record the spectrum over a wavelength range of 200-900 nm.

    • Use the non-absorbing matrix as a reference.

Experimental Workflow: Spectroscopic Analysis

Spectroscopy_Workflow cluster_ftir FTIR Spectroscopy cluster_uvvis UV-Vis Spectroscopy FTIR_Prep Prepare KBr Pellet / ATR FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire FTIR_Data Vibrational Modes FTIR_Acquire->FTIR_Data UVVis_Prep Prepare Diffuse Reflectance Sample UVVis_Acquire Acquire Spectrum (200-900 nm) UVVis_Prep->UVVis_Acquire UVVis_Data Electronic Transitions UVVis_Acquire->UVVis_Data Sample K₂NiF₄ Powder Sample->FTIR_Prep Sample->UVVis_Prep

Caption: Workflow for spectroscopic characterization of K₂NiF₄.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of K₂NiF₄.

Experimental Protocol: TGA/DSC
  • Sample Preparation:

    • Accurately weigh a small amount (5-10 mg) of the K₂NiF₄ powder into an alumina or platinum crucible.

  • Instrumentation:

    • Use a simultaneous TGA/DSC instrument.[13][14][15]

  • Data Collection:

    • Heat the sample from room temperature to an elevated temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions.

  • Data Analysis:

    • Analyze the TGA curve for any mass loss, which would indicate decomposition or volatilization.

    • Examine the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions, melting, or decomposition. The thermal expansion of K₂NiF₄-type oxides can be anisotropic.[6][16][17]

Logical Relationship: Thermal Analysis Interpretation

Thermal_Analysis cluster_observation Observation cluster_interpretation Interpretation TGA TGA Curve Mass_Loss Mass Loss TGA->Mass_Loss No_Mass_Loss No Mass Loss TGA->No_Mass_Loss DSC DSC Curve Endo_Peak Endothermic Peak DSC->Endo_Peak Exo_Peak Exothermic Peak DSC->Exo_Peak Decomposition Decomposition Mass_Loss->Decomposition Stable Thermally Stable No_Mass_Loss->Stable Phase_Transition Phase Transition / Melting Endo_Peak->Phase_Transition Reaction Exothermic Reaction Exo_Peak->Reaction

Caption: Interpretation of TGA and DSC data for K₂NiF₄.

References

Dipotassium Tetrafluoronickelate(II) as a Precursor for Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite structure. This structure, often referred to as the Ruddlesden-Popper phase, consists of single layers of corner-sharing NiF₆ octahedra separated by potassium ions. While K₂NiF₄ serves as a critical structural archetype for a vast class of materials with diverse and significant properties, its direct application as a reactive precursor in materials synthesis is not widely documented in readily available literature.

However, the K₂NiF₄ structure type is central to the design and synthesis of numerous advanced materials, including high-temperature superconductors, solid oxide fuel cell components, and catalysts. Therefore, this document provides detailed protocols for the synthesis of materials that adopt the K₂NiF₄-type crystal structure, using common and well-established precursor materials. These protocols are designed to guide researchers in the fabrication of high-quality crystalline materials with tailored properties.

Properties of Dipotassium Tetrafluoronickelate(II)

PropertyValue
Chemical Formula K₂NiF₄
Molar Mass 212.88 g/mol
Crystal System Tetragonal
Space Group I4/mmm
Appearance Green solid[1]
Coordination Geometry of Ni²⁺ Octahedral (NiF₆)

Application Notes: Synthesis of K₂NiF₄-Type Materials

The synthesis of materials with the K₂NiF₄ structure is predominantly achieved through high-temperature solid-state reactions. This method involves the intimate mixing of precursor powders, typically oxides and carbonates, followed by repeated cycles of grinding and calcination at elevated temperatures. The choice of precursors, reaction temperature, and atmosphere are critical parameters that control the phase purity, crystallinity, and stoichiometry of the final product.

Alternative synthesis routes, such as sol-gel methods, can offer advantages in terms of lower reaction temperatures and better homogeneity of the precursor mixture, leading to the formation of nanocrystalline materials.

This section provides protocols for the synthesis of two representative K₂NiF₄-type oxides: Lanthanum Strontium Cobaltite (LaSrCoO₄) and Barium Indium Antimonate (Ba₂In₀.₅Sb₀.₅O₄).

Experimental Protocols

Protocol 1: Solid-State Synthesis of LaSrCoO₄

This protocol details the synthesis of LaSrCoO₄, a single-layered perovskite with the K₂NiF₄-type structure, via a solid-state reaction route.

Materials and Equipment:

  • Lanthanum(III) oxide (La₂O₃), high purity

  • Strontium carbonate (SrCO₃), high purity

  • Cobalt(II,III) oxide (Co₃O₄), high purity

  • Agate mortar and pestle

  • Alumina crucible

  • High-temperature tube furnace with programmable controller

  • Air or oxygen atmosphere

Procedure:

  • Precursor Preparation:

    • Dry the La₂O₃ precursor at 900 °C for 12 hours to remove any absorbed moisture and carbonates.

    • Calculate the stoichiometric amounts of La₂O₃, SrCO₃, and Co₃O₄ required to yield the target composition LaSrCoO₄.

  • Mixing:

    • Thoroughly grind the stoichiometric mixture of dried La₂O₃, SrCO₃, and Co₃O₄ in an agate mortar and pestle for at least 30 minutes to ensure intimate mixing.

  • Calcination:

    • Transfer the ground powder to an alumina crucible.

    • Place the crucible in a tube furnace and heat in air at a rate of 5 °C/min to 1100 °C.

    • Hold the temperature at 1100 °C for 12 hours.

    • Cool the furnace down to room temperature at a rate of 5 °C/min.

  • Intermediate Grinding and Re-calcination:

    • Remove the calcined powder from the furnace and grind it thoroughly in an agate mortar and pestle for 30 minutes.

    • Press the powder into a pellet using a hydraulic press (optional, but recommended for improved solid-state diffusion).

    • Place the powder or pellet back into the alumina crucible and perform a second calcination at 1200 °C in air for 24 hours.

    • Cool the furnace to room temperature.

  • Characterization:

    • The resulting powder should be a single phase of LaSrCoO₄ with a tetragonal K₂NiF₄-type structure.

    • Confirm the phase purity and crystal structure using powder X-ray diffraction (XRD).

Quantitative Data for LaSrCoO₄ Synthesis:

ParameterValue
Precursor Stoichiometry La:Sr:Co = 1:1:1
Initial Calcination Temperature 1100 °C
Initial Calcination Duration 12 hours
Final Calcination Temperature 1200 °C
Final Calcination Duration 24 hours
Atmosphere Air
Protocol 2: Solid-State Synthesis of Ba₂In₀.₅Sb₀.₅O₄

This protocol describes the synthesis of Ba₂In₀.₅Sb₀.₅O₄, a K₂NiF₄-type phase with mixed cations on the octahedral site, via a solid-state reaction.

Materials and Equipment:

  • Barium carbonate (BaCO₃), high purity

  • Indium(III) oxide (In₂O₃), high purity

  • Antimony(V) oxide (Sb₂O₅), high purity

  • Agate mortar and pestle

  • Alumina crucible

  • High-temperature muffle furnace

Procedure:

  • Precursor Preparation:

    • Calculate the stoichiometric amounts of BaCO₃, In₂O₃, and Sb₂O₅ required for the target composition Ba₂In₀.₅Sb₀.₅O₄.

  • Mixing:

    • Combine the precursors in an agate mortar and grind thoroughly for at least 30 minutes to achieve a homogeneous mixture.

  • Calcination:

    • Transfer the mixture to an alumina crucible.

    • Heat the sample in a muffle furnace in air according to the following schedule:

      • Ramp to 800 °C and hold for 12 hours.

      • Cool, regrind the sample thoroughly.

      • Ramp to 1000 °C and hold for 12 hours.

      • Cool, regrind the sample.

      • Ramp to 1200 °C and hold for 12 hours.

      • Cool to room temperature.

  • Characterization:

    • The final product is Ba₂In₀.₅Sb₀.₅O₄ with a tetragonal K₂NiF₄-type structure where In³⁺ and Sb⁵⁺ are disordered on the octahedral sites.

    • Verify the crystal structure and phase purity using powder X-ray diffraction.

Quantitative Data for Ba₂In₀.₅Sb₀.₅O₄ Synthesis:

ParameterValue
Precursor Stoichiometry Ba:In:Sb = 2:0.5:0.5
Calcination Step 1 800 °C for 12 hours
Calcination Step 2 1000 °C for 12 hours
Calcination Step 3 1200 °C for 12 hours
Atmosphere Air

Visualizations

Solid_State_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_product Final Product P1 Stoichiometric Precursors P2 Drying (optional) P1->P2 Mix Thorough Mixing (Grinding) P2->Mix Calc1 First Calcination Mix->Calc1 Grind2 Intermediate Grinding Calc1->Grind2 Calc2 Second Calcination Grind2->Calc2 Prod K₂NiF₄-Type Material Calc2->Prod

Caption: Workflow for Solid-State Synthesis of K₂NiF₄-Type Materials.

Ruddlesden_Popper_Structure cluster_formula General Formula: A(n+1)B(n)X(3n+1) cluster_structure Structural Relationship n1 n = 1 (e.g., K₂NiF₄) n2 n = 2 (e.g., Sr₃Ti₂O₇) RP Ruddlesden-Popper Phases n1->RP n_inf n = ∞ (Perovskite) Perovskite Perovskite Layers (ABX₃) RP->Perovskite RockSalt Rock-Salt Layers (AX) RP->RockSalt

Caption: Structural Relationship of Ruddlesden-Popper Phases.

References

Application Notes and Protocols for K2NiF4 in Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium tetrafluoronickelate(II) (K₂NiF₄) in solid-state chemistry. K₂NiF₄ serves as a foundational material for understanding a broad class of compounds with the same crystal structure, which exhibit a wide range of interesting and technologically important properties. This document details the synthesis, characterization, and various applications of K₂NiF₄ and related materials, complete with experimental protocols and data presentation.

Introduction to K₂NiF₄

Potassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite structure. This structure consists of alternating layers of corner-sharing NiF₆ octahedra and rock salt-type KF layers.[1][2] This layered arrangement leads to quasi-two-dimensional (2D) physical properties, making K₂NiF₄ a model system for studying 2D magnetism.[3] Beyond its fundamental scientific interest, the K₂NiF₄-type structure is found in a variety of oxides and halides that exhibit properties such as high-temperature superconductivity, ionic conductivity, and photocatalytic activity.[4][5][6][7]

Crystal Structure and Properties

K₂NiF₄ possesses a tetragonal crystal structure with the space group I4/mmm.[8][9] The arrangement of atoms in the unit cell gives rise to its characteristic layered nature.

Below is a diagram illustrating the crystal structure of K₂NiF₄.

K2NiF4_structure Crystal Structure of K₂NiF₄ cluster_perovskite Perovskite Layer (NiF₂) cluster_rocksalt Rock Salt Layer (KF) cluster_stacking Layer Stacking Ni Ni²⁺ F1 F⁻ Ni->F1 corner-sharing F2 F⁻ Ni->F2 F3 F⁻ Ni->F3 F4 F⁻ Ni->F4 K1 K⁺ K2 K⁺ F5 F⁻ Perovskite_Layer [NiF₄]²⁻ Layer RockSalt_Layer1 [K₂F₂]²⁺ Layer Perovskite_Layer->RockSalt_Layer1 RockSalt_Layer2 [K₂F₂]²⁺ Layer RockSalt_Layer1->RockSalt_Layer2

Fig. 1: K₂NiF₄ Crystal Structure.
Quantitative Structural and Physical Data

The following tables summarize key quantitative data for K₂NiF₄.

Table 1: Crystallographic Data for K₂NiF₄ [8][9]

ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm (No. 139)
Lattice Parameter, a4.00 Å
Lattice Parameter, c13.00 Å
Unit Cell Volume208.22 ų
Wyckoff PositionsNi: 2a (0, 0, 0)
K: 4e (0, 0, 0.3549)
F1: 4c (0.5, 0, 0)
F2: 4e (0, 0, 0.1540)

Table 2: Magnetic Properties of K₂NiF₄ [3][9]

PropertyValue
Magnetic OrderingAntiferromagnetic
Néel Temperature (Tₙ)~97 K
Magnetic Moment (Ni²⁺)~2.0 µB

Experimental Protocols

Synthesis of K₂NiF₄ Powder via Solid-State Reaction

This protocol describes the synthesis of polycrystalline K₂NiF₄ from potassium fluoride (KF) and nickel(II) fluoride (NiF₂).

Workflow for Solid-State Synthesis of K₂NiF₄

synthesis_workflow Solid-State Synthesis of K₂NiF₄ start Start: Precursor Weighing precursors Weigh Stoichiometric Amounts of KF and NiF₂ (2:1 molar ratio) start->precursors mixing Thoroughly grind precursors in an agate mortar precursors->mixing pelletize Press the mixed powder into a pellet mixing->pelletize calcination1 First Calcination: Heat at 700-800°C for 12-24 h in an inert atmosphere (e.g., Ar) pelletize->calcination1 grinding1 Regrind the pellet into a fine powder calcination1->grinding1 calcination2 Second Calcination: Heat at 700-800°C for 24 h in an inert atmosphere grinding1->calcination2 characterization Characterize the final product (XRD, etc.) calcination2->characterization end End: K₂NiF₄ Powder characterization->end

Fig. 2: K₂NiF₄ Synthesis Workflow.

Methodology:

  • Precursor Preparation: Stoichiometric amounts of high-purity KF (dried) and NiF₂ powders are weighed in a 2:1 molar ratio.

  • Mixing: The precursors are intimately mixed by grinding in an agate mortar and pestle for at least 30 minutes to ensure homogeneity.

  • Pelletization: The mixed powder is pressed into a pellet using a hydraulic press at approximately 5-10 tons.

  • First Calcination: The pellet is placed in an alumina crucible and heated in a tube furnace under an inert atmosphere (e.g., flowing argon) to prevent oxidation. The furnace is ramped to 750°C at a rate of 5°C/min and held for 12 hours.

  • Intermediate Grinding: After cooling to room temperature, the pellet is removed and thoroughly reground to a fine powder to promote further reaction.

  • Second Calcination: The reground powder is pelletized again and subjected to a second heat treatment at 750°C for 24 hours under the same inert atmosphere to ensure complete reaction and phase formation.

  • Final Product: After cooling, the resulting pale green powder is K₂NiF₄.

Characterization Protocols

This protocol outlines the procedure for obtaining a powder XRD pattern to verify the crystal structure and phase purity of the synthesized K₂NiF₄.

xrd_workflow start Start: Sample Preparation sample_prep Grind K₂NiF₄ to a fine powder (<10 µm) and mount on a zero-background sample holder start->sample_prep instrument_setup Set up diffractometer: - Cu Kα radiation (λ=1.5406 Å) - 40 kV, 40 mA sample_prep->instrument_setup data_collection Collect diffraction data: - 2θ range: 10-80° - Step size: 0.02° - Scan speed: 1-2°/min instrument_setup->data_collection data_analysis Analyze data: - Phase identification (compare to database) - Rietveld refinement for lattice parameters data_collection->data_analysis end End: Structural Information data_analysis->end

Fig. 4: SQUID Measurement Workflow.

Methodology:

  • Sample Preparation: A precisely weighed amount of K₂NiF₄ powder (typically 10-20 mg) is packed into a gelatin capsule or a sample holder straw.

  • Measurement: The magnetic properties are measured using a Superconducting Quantum Interference Device (SQUID) magnetometer. [10] * Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to 2 K in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed to 300 K.

    • Field-Cooled (FC): The sample is cooled from 300 K to 2 K under the same applied magnetic field, and the magnetization is measured upon warming.

  • Data Analysis: The magnetic susceptibility (χ = M/H) is plotted as a function of temperature (T). The Néel temperature (Tₙ), which marks the transition from a paramagnetic to an antiferromagnetic state, is identified by the peak in the ZFC curve. [3]

Applications of K₂NiF₄-Type Materials

The K₂NiF₄ structure is a versatile platform for designing materials with a wide array of functionalities.

Solid Oxide Fuel Cell (SOFC) Cathodes

Many oxides with the K₂NiF₄-type structure, such as La₂NiO₄-based materials, are investigated as potential cathodes for intermediate-temperature SOFCs. [4][5][6][11]Their layered structure can facilitate oxygen ion diffusion, a key requirement for efficient oxygen reduction reactions.

Logical Relationship in SOFC Cathode Functionality

sofc_logic K₂NiF₄-Type Oxides in SOFCs structure K₂NiF₄-type Crystal Structure properties Mixed Ionic-Electronic Conductivity (MIEC) structure->properties enables functionality Efficient Oxygen Reduction Reaction (ORR) properties->functionality facilitates application High-Performance SOFC Cathode functionality->application leads to

Fig. 5: SOFC Application Logic.
Photocatalysis

Layered perovskites with the K₂NiF₄ structure are explored as photocatalysts for applications such as water splitting and the degradation of organic pollutants. [12][13][14]The 2D nature of the structure can promote the separation of photogenerated electron-hole pairs, enhancing photocatalytic efficiency.

Ionic Conductors

Hydride-ion and oxide-ion conductivity has been observed in several K₂NiF₄-type materials. [15][16]This makes them promising candidates for applications in solid-state batteries, sensors, and electrochemical devices. The layered structure can provide anisotropic pathways for ion migration.

High-Temperature Superconductivity

The discovery of high-temperature superconductivity in (La,Ba)₂CuO₄, which adopts the K₂NiF₄ structure, sparked immense research in this field. [4]While K₂NiF₄ itself is not a superconductor, its structural motif is a key ingredient in many cuprate superconductors.

Conclusion

K₂NiF₄ is a fundamentally important material in solid-state chemistry, not only for its intriguing two-dimensional magnetic properties but also as a parent structure for a vast family of compounds with diverse and technologically relevant applications. The protocols provided herein offer a starting point for the synthesis and characterization of K₂NiF₄ and can be adapted for the exploration of new materials with this versatile crystal structure. The continued investigation of K₂NiF₄-type materials holds significant promise for advancements in energy conversion and storage, environmental remediation, and fundamental condensed matter physics.

References

Application Notes and Protocols for High-Pressure Studies on K₂NiF₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Science Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-pressure studies on the tetragonal compound K₂NiF₄. This material serves as a model system for understanding two-dimensional antiferromagnetism and the effects of pressure on structural and magnetic properties. The following sections detail experimental procedures for high-pressure X-ray diffraction and Raman spectroscopy, present key quantitative data, and illustrate the experimental workflow.

Data Presentation

The application of high pressure to K₂NiF₄ induces changes in its crystal structure and magnetic interactions. The following tables summarize the quantitative data obtained from high-pressure experiments.

Table 1: Ambient and High-Pressure Structural Properties of K₂NiF₄

ParameterValueReference
Crystal StructureTetragonal, I4/mmm[1]
Ambient Lattice Parameter (a₀)4.008(2) Å[1]
Ambient Lattice Parameter (c₀)13.064(2) Å[1]
Bulk Modulus (B₀)56.3(25) GPa[1]
Derivative of Bulk Modulus (B₀')5.7(10)[1]

Data derived from a Murnaghan equation of state fit to pressure-volume data.[1]

Table 2: Pressure Dependence of the 2-Magnon Raman Line in K₂NiF₄ at 10 K

ParameterValueReference
Pressure Coefficient22.7(1.4) cm⁻¹ GPa⁻¹[1]

The frequency of the 2-magnon Raman line is proportional to the superexchange integral J.[1]

Experimental Protocols

Detailed methodologies for high-pressure X-ray diffraction and Raman spectroscopy studies on K₂NiF₄ are provided below. These protocols are based on established high-pressure techniques and specific examples from the literature.[1]

Protocol 1: High-Pressure X-ray Diffraction (XRD)

Objective: To determine the lattice parameters and equation of state of K₂NiF₄ under high pressure.

Materials and Equipment:

  • K₂NiF₄ single crystals, powdered

  • Diamond anvil cell (DAC) of a gasketed design

  • Rhenium or stainless steel gasket

  • Pressure transmitting medium: 4:1 methanol-ethanol mixture

  • Ruby spheres (for pressure calibration)

  • Microscope for sample loading

  • Synchrotron or laboratory-based X-ray source with a monochromator

  • Area detector (e.g., CCD or image plate)

  • Software for data analysis and Rietveld refinement

Procedure:

  • Sample Preparation:

    • Grind a small amount of high-quality K₂NiF₄ single crystal into a fine powder using a mortar and pestle.

  • Gasket Preparation:

    • Pre-indent a rhenium or stainless steel gasket to a thickness of approximately 30-40 µm using the diamond anvils.

    • Drill a hole of 100-150 µm in the center of the indentation to serve as the sample chamber.

  • DAC Loading:

    • Place the gasket onto the lower diamond anvil.

    • Carefully load a small amount of the powdered K₂NiF₄ sample into the gasket hole.

    • Place a few ruby spheres (approximately 5-10 µm in diameter) inside the sample chamber, away from the main sample, for pressure measurement.

    • Fill the sample chamber with the 4:1 methanol-ethanol pressure transmitting medium. This mixture provides quasi-hydrostatic conditions up to approximately 10 GPa.[1]

    • Securely close the DAC.

  • Pressure Application and Measurement:

    • Gradually apply pressure by tightening the screws of the DAC.

    • Measure the pressure inside the sample chamber by focusing a laser on a ruby sphere and measuring the shift of the R1 fluorescence line.

  • X-ray Diffraction Data Collection:

    • Mount the DAC on the diffractometer.

    • Align the DAC so that the X-ray beam passes through the center of the sample chamber.

    • Collect angle-dispersive X-ray diffraction patterns at various pressures.

  • Data Analysis:

    • Integrate the two-dimensional diffraction images to obtain one-dimensional diffraction patterns.

    • Index the diffraction peaks corresponding to the K₂NiF₄ structure.

    • Perform Rietveld refinement to determine the lattice parameters at each pressure.

    • Plot the pressure-volume data and fit it to an equation of state (e.g., Murnaghan or Birch-Murnaghan) to determine the bulk modulus and its pressure derivative.

Protocol 2: High-Pressure Raman Spectroscopy

Objective: To investigate the effect of pressure on the magnetic excitations (magnons) in K₂NiF₄.

Materials and Equipment:

  • High-quality optical wafers of K₂NiF₄ (e.g., 100x100x30 µm³)

  • Gasketed diamond-window high-pressure cell

  • Pressure transmitting medium: Condensed helium (for optimal hydrostaticity at low temperatures)

  • Ruby spheres (for pressure calibration)

  • Cryostat for low-temperature measurements

  • Raman spectrometer with a multichannel detector system

  • Laser source for excitation

Procedure:

  • Sample Preparation:

    • Select a thin, optically clear wafer of K₂NiF₄.

  • DAC Loading:

    • Place the K₂NiF₄ wafer and a few ruby spheres into the gasketed diamond-window high-pressure cell.

    • Load condensed helium as the pressure transmitting medium to ensure hydrostatic conditions, especially at low temperatures.[1]

  • Pressure Application and Measurement:

    • Apply pressure to the cell only at room temperature.

    • Measure the pressure using the ruby fluorescence method.

  • Low-Temperature Raman Spectroscopy:

    • Cool the DAC down to the desired temperature (e.g., 10 K) using a cryostat.

    • Acquire Raman spectra at different pressures. Focus on the high-frequency region to observe the 2-magnon scattering peak.

  • Data Analysis:

    • Identify the 2-magnon Raman peak and determine its frequency at each pressure.

    • Plot the frequency of the 2-magnon peak as a function of pressure to determine the pressure coefficient.[1] This provides insight into the pressure dependence of the superexchange interaction, J.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the high-pressure experimental process.

experimental_workflow cluster_prep Sample & Cell Preparation cluster_loading High-Pressure Cell Loading cluster_experiment High-Pressure Experiment cluster_analysis Data Analysis synthesis K₂NiF₄ Synthesis (e.g., Flux Growth) characterization Sample Characterization (XRD, etc.) synthesis->characterization sample_prep Sample Preparation (Powder or Wafer) characterization->sample_prep loading Load Sample, Ruby & Pressure Medium into DAC sample_prep->loading dac_prep DAC & Gasket Preparation dac_prep->loading apply_pressure Apply & Measure Pressure loading->apply_pressure xrd X-ray Diffraction Measurement apply_pressure->xrd XRD Path raman Raman Spectroscopy Measurement apply_pressure->raman Raman Path xrd_analysis XRD Data Analysis (Lattice Parameters, EoS) xrd->xrd_analysis raman_analysis Raman Data Analysis (Peak Shift, Linewidth) raman->raman_analysis

Caption: Experimental workflow for high-pressure studies on K₂NiF₄.

data_analysis_flow cluster_xrd X-ray Diffraction Data cluster_raman Raman Spectroscopy Data raw_xrd Raw Diffraction Patterns (Pressure Series) refinement Rietveld Refinement raw_xrd->refinement lattice_params Pressure-Dependent Lattice Parameters refinement->lattice_params eos_fit Equation of State Fitting (e.g., Murnaghan) lattice_params->eos_fit bulk_modulus Bulk Modulus (B₀, B₀') eos_fit->bulk_modulus raw_raman Raw Raman Spectra (Pressure Series) peak_fitting Peak Fitting raw_raman->peak_fitting peak_position 2-Magnon Peak Position vs. Pressure peak_fitting->peak_position pressure_coeff Pressure Coefficient peak_position->pressure_coeff superexchange Inference on Superexchange Interaction (J) pressure_coeff->superexchange

Caption: Data analysis workflow for high-pressure experiments.

References

Application Notes and Protocols: Catalytic Activity of Nickel(II) Fluoride Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of nickel(II) fluoride and its complexes in various organic transformations. The information is intended to guide researchers in developing and implementing nickel-catalyzed reactions in their own laboratories.

Cross-Coupling Reactions

Nickel(II) fluoride complexes have emerged as versatile and cost-effective catalysts for a range of cross-coupling reactions, offering an alternative to traditional palladium-based systems.

Suzuki-Miyaura Coupling of Aryl Fluorides with Organozinc Reagents

The activation of inert C-F bonds is a significant challenge in synthetic chemistry. Nickel(II) complexes, such as Ni(PCy3)2Cl2, have proven to be effective catalysts for the Suzuki-Miyaura coupling of aryl fluorides with organozinc reagents, enabling the formation of biaryl compounds with high efficiency.[1][2][3]

Quantitative Data:

EntryAryl FluorideOrganozinc ReagentProductYield (%)
14-FluorotoluenePhZnCl4-Methylbiphenyl85
24-FluoroanisolePhZnCl4-Methoxybiphenyl92
31-FluoronaphthalenePhZnCl1-Phenylnaphthalene88
42-FluoropyridinePhZnCl2-Phenylpyridine75
54-FluorobenzonitrileMeZnCl4-Cyanotoluene65

Experimental Protocol:

A detailed protocol for the Ni(PCy3)2Cl2-catalyzed cross-coupling of aryl fluorides with organozinc reagents is as follows:

  • Reagent Preparation: In a nitrogen-filled glovebox, add Ni(PCy3)2Cl2 (5 mol%) to a flame-dried Schlenk tube.

  • Reaction Setup: Add the aryl fluoride (1.0 mmol) and the organozinc reagent (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous THF (5 mL) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram:

G Ni-Catalyzed C-F Bond Activation and Cross-Coupling cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product Ni(0) Ni(0) Oxidative_Addition Oxidative Addition (Ar-Ni(II)-F) Ni(0)->Oxidative_Addition Ar-F Transmetalation Transmetalation (Ar-Ni(II)-R) Oxidative_Addition->Transmetalation R-ZnX Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Ni(0) Ar-R Product Coupled Product (Ar-R) Aryl_Fluoride Aryl Fluoride (Ar-F) Organozinc Organozinc Reagent (R-ZnX)

Caption: Catalytic cycle for the nickel-catalyzed cross-coupling of aryl fluorides.

Base-Free Decarbonylative Suzuki-Miyaura Coupling

A significant advancement in Suzuki-Miyaura couplings is the development of a base-free protocol that utilizes acid fluorides as coupling partners. This reaction proceeds through a "transmetalation-active" aryl-nickel-fluoride intermediate, which is generated in situ, thus avoiding the need for an external base that can be detrimental to sensitive substrates.[4][5][6][7][8]

Quantitative Data:

EntryCarboxylic Acid DerivativeBoronic AcidProductYield (%)
1Benzoyl fluoride4-Methoxyphenylboronic acid4-Methoxybiphenyl95
24-Chlorobenzoyl fluoridePhenylboronic acid4-Chlorobiphenyl88
32-Naphthoyl fluoride3-Thienylboronic acid2-(3-Thienyl)naphthalene82
4Cinnamic acid fluoridePhenylboronic acidStilbene75
5Probenecid acid fluoride2,6-Difluorophenylboronic acidProbenecid-difluorophenyl analog78

Experimental Protocol:

The following protocol details the in situ generation of the acid fluoride and the subsequent nickel-catalyzed decarbonylative coupling:

  • Acid Fluoride Formation: To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL), add tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 mmol) and proton sponge (1.2 mmol). Stir the mixture at room temperature for 15 minutes.

  • Catalyst and Reagent Addition: To the same flask, add Ni(cod)2 (10 mol%), PPh2Me (20 mol%), and the arylboronic acid (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 16 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in section 1.1.

Experimental Workflow Diagram:

G Workflow for Base-Free Decarbonylative Suzuki-Miyaura Coupling Start Start Acid_Fluoride_Formation In situ Acid Fluoride Formation (Carboxylic Acid, TFFH, Proton Sponge) Start->Acid_Fluoride_Formation Catalyst_Addition Addition of Ni(0) Catalyst and Ligand Acid_Fluoride_Formation->Catalyst_Addition Boronic_Acid_Addition Addition of Boronic Acid Catalyst_Addition->Boronic_Acid_Addition Reaction Heating at 80 °C Boronic_Acid_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the one-pot decarbonylative Suzuki-Miyaura coupling.

C-F Bond Functionalization

Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes

The conversion of fluoroarenes to valuable arylboronic esters can be achieved through a Ni/Cu-cocatalyzed defluoroborylation reaction. This method provides a powerful tool for the late-stage functionalization of fluorinated molecules.[9][10][11][12][13]

Quantitative Data:

EntryFluoroareneProductYield (%)
11-Fluoronaphthalene1-Naphthylboronic acid pinacol ester85
24-Fluoroacetophenone4-Acetylphenylboronic acid pinacol ester78
33-Fluoropyridine3-Pyridylboronic acid pinacol ester65
41,4-Difluorobenzene4-Fluorophenylboronic acid pinacol ester72
5Fluvastatin derivativeFluvastatin-boronic acid pinacol ester60

Experimental Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the fluoroarene (1.0 mmol), bis(pinacolato)diboron (B2pin2) (1.2 mmol), Ni(cod)2 (10 mol%), CuI (20 mol%), PCy3 (20 mol%), and CsF (2.0 mmol) in a Schlenk tube.

  • Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) and heat the mixture at 80 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Multicomponent Reactions

Biginelli Reaction

Nickel(II) chloride hexahydrate (NiCl2·6H2O) serves as an efficient and inexpensive catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction. This method offers significantly higher yields and shorter reaction times compared to the classical acid-catalyzed procedure.[14][15][16][17][18]

Quantitative Data:

EntryAldehydeβ-KetoesterUrea/ThioureaProductYield (%)Time (h)
1BenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one952
24-ChlorobenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one922.5
34-NitrobenzaldehydeMethyl acetoacetateUrea5-Methoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one883
4FurfuralEthyl acetoacetateThiourea5-Ethoxycarbonyl-4-(2-furyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione853
5CinnamaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-6-methyl-4-styryl-3,4-dihydropyrimidin-2(1H)-one804

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, mix the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and NiCl2·6H2O (10 mol%).

  • Solvent and Reaction Conditions: Add ethanol (20 mL) and reflux the mixture for the time indicated in the table. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Signaling Pathway Diagram:

G Proposed Mechanism for NiCl2-Catalyzed Biginelli Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion (stabilized by Ni(II)) Aldehyde->Iminium + Urea - H2O Urea Urea Ketoester Ketoester Enolate Enolate Ketoester->Enolate NiCl2 Ni(II) NiCl2->Iminium Adduct Adduct Enolate->Adduct + Iminium Cyclization Cyclization Adduct->Cyclization Intramolecular Condensation DHPM Dihydropyrimidinone Cyclization->DHPM - H2O

Caption: Key steps in the NiCl2-catalyzed Biginelli reaction.

Electrocatalysis

Urea and Water Electrooxidation

A hybrid material composed of nickel(II) fluoride and nickel phosphide (NiF2/Ni2P) has demonstrated excellent performance as a bifunctional electrocatalyst for both the urea oxidation reaction (UOR) and the oxygen evolution reaction (OER).[19] This catalyst exhibits low overpotentials and high current densities, making it a promising candidate for energy-related applications such as urea-assisted water splitting for hydrogen production.

Quantitative Data:

ReactionCatalystElectrolytePotential for 10 mA/cm² (vs. RHE)Current Density at 1.5V (vs. RHE)
OERNiF2/Ni2P1 M KOH1.513 V (283 mV overpotential)-
UORNiF2/Ni2P1 M KOH + 0.33 M Urea1.37 V157.35 mA/cm²

Experimental Protocol (Electrode Preparation and Testing):

  • Catalyst Ink Preparation: Disperse 4 mg of the NiF2/Ni2P catalyst and 1 mg of carbon black in a mixture of 950 µL of ethanol and 50 µL of 5 wt% Nafion solution. Sonicate the mixture for 30 minutes to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast 10 µL of the catalyst ink onto a glassy carbon electrode (3 mm diameter) and allow it to dry at room temperature.

  • Electrochemical Measurements:

    • Use a three-electrode setup with the prepared catalyst as the working electrode, a graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The electrolyte is 1 M KOH for OER and 1 M KOH with 0.33 M urea for UOR.

    • Record cyclic voltammetry (CV) curves at a scan rate of 5 mV/s.

    • Perform chronoamperometry to assess the stability of the catalyst.

Experimental Workflow Diagram:

G Workflow for Electrocatalytic Testing Start Start Ink_Prep Catalyst Ink Preparation Start->Ink_Prep Electrode_Prep Working Electrode Fabrication Ink_Prep->Electrode_Prep Cell_Assembly Three-Electrode Cell Assembly Electrode_Prep->Cell_Assembly Electrochemical_Tests Cyclic Voltammetry & Chronoamperometry Cell_Assembly->Electrochemical_Tests Data_Analysis Data Analysis (Overpotential, Current Density) Electrochemical_Tests->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the electrocatalytic performance of NiF2/Ni2P.

Catalyst Synthesis

Synthesis of Nickel(II) Fluoride Pincer Complexes

Pincer complexes of nickel(II) fluoride are of interest due to their well-defined structures and potential for unique catalytic activities. The synthesis of these complexes often involves the preparation of a ligand precursor followed by metallation.

Experimental Protocol (Synthesis of [(PCP-iPr)H]PF6 precursor):

A detailed protocol for the synthesis of the N-heterocyclic carbene-based PCP pincer ligand precursor, [(PCP-iPr)H]PF6, is as follows. This precursor can be further reacted with a suitable nickel(0) source to generate the desired nickel(II) complex.[20][21]

  • Follow literature procedures to synthesize the bis((diisopropylphosphanyl)methyl)-1H-benzo[d]imidazole precursor.

  • Protonation: Dissolve the precursor in an appropriate solvent and treat with a strong acid such as HPF6 to yield the hexafluorophosphate salt, [(PCP-iPr)H]PF6.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system.

Note: The subsequent reaction of this precursor with a Ni(0) source like Ni(COD)2 can lead to the formation of various nickel(II) complexes, including the desired fluoride complex through appropriate anion exchange or reaction with a fluoride source. Further research and optimization are often required to obtain the pure nickel(II) fluoride pincer complex.

References

Application Notes and Protocols for K₂NiF₄-Type Structures in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A notable clarification regarding Dipotassium Tetrafluoronickelate(2-) (K₂NiF₄): Extensive literature review indicates a scarcity of direct electrochemical applications for the specific compound dipotassium tetrafluoronickelate(2-). However, the K₂NiF₄ crystal structure is a significant Ruddlesden-Popper phase that has garnered considerable interest in materials science. This structure type is characteristic of a class of materials, particularly rare-earth nickelates like La₂NiO₄, which are extensively investigated for their promising electrochemical properties, especially in high-temperature applications such as solid oxide fuel cells (SOFCs).

Therefore, these application notes will focus on materials possessing the K₂NiF₄-type layered perovskite structure, with lanthanum nickelate (La₂NiO₄) serving as a primary example due to its well-documented use as a cathode material in SOFCs.[1][2][3]

Application Notes: K₂NiF₄-Type Layered Perovskites as SOFC Cathodes

Materials adopting the K₂NiF₄-type structure, such as La₂NiO₄₊δ, are recognized as mixed ionic-electronic conductors (MIECs). This dual conductivity is crucial for their function as SOFC cathodes, as they facilitate both the transport of oxide ions and the conduction of electrons.[1][3] The general formula for these Ruddlesden-Popper phases is A₂BO₄, where 'A' is a large cation (e.g., La³⁺) and 'B' is a smaller transition metal cation (e.g., Ni²⁺).

The electrochemical performance of these materials is intrinsically linked to their structural and defect chemistry. The interstitial oxygen, denoted by δ in La₂NiO₄₊δ, plays a vital role in the material's ionic conductivity and catalytic activity for the oxygen reduction reaction (ORR). The ORR is the primary electrochemical reaction occurring at the cathode of an SOFC.

The performance of La₂NiO₄₊δ as a cathode material can be influenced by several factors, including:

  • Doping: Introducing dopants at the 'A' or 'B' site can modify the material's electrical and electrochemical properties.

  • Nanostructuring: Reducing the particle size to the nanoscale can enhance the surface area and, consequently, the catalytic activity.[3]

  • Compatibility with Electrolytes: Chemical compatibility with the solid electrolyte (e.g., YSZ or GDC) is crucial for the long-term stability and performance of the SOFC.[1]

Quantitative Data Summary

The following table summarizes key performance metrics for La₂NiO₄₊δ-based cathodes from literature.

ParameterValueConditionsReference
Maximum Power Density1 W/cm²800 °C, with Ni-YSZ anode and 8YSZ electrolyte[3]
Area Specific Resistance (ASR)Varies with temperature and electrode microstructureTypically measured via Electrochemical Impedance Spectroscopy[1]
Oxygen Diffusion CoefficientHigher than some other perovskite cathodesInfluences ORR kinetics[1]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis, electrode fabrication, and electrochemical characterization of K₂NiF₄-type materials for SOFC applications, using La₂NiO₄₊δ as an example.

Protocol 1: Synthesis of La₂NiO₄₊δ Powder via Sol-Gel Method

This protocol describes a common wet-chemistry route for synthesizing phase-pure La₂NiO₄₊δ powder.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Calculate the stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O required for the desired amount of La₂NiO₄₊δ.

    • Dissolve the nitrate salts in a minimal amount of deionized water with stirring.

  • Chelation:

    • Add citric acid to the precursor solution. The molar ratio of citric acid to total metal cations is typically between 1.5 and 2.

    • Stir the solution until the citric acid is completely dissolved.

  • Polymerization:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is often 1:1.

    • Heat the solution on a hot plate at 80-90 °C with continuous stirring. This will promote polyesterification, leading to the formation of a viscous gel.

  • Decomposition:

    • Increase the temperature to around 200-250 °C to initiate the auto-combustion of the gel, resulting in a porous, black powder.

  • Calcination:

    • Transfer the powder to an alumina crucible.

    • Calcine the powder in a furnace at a temperature range of 800-1100 °C for several hours in air to obtain the crystalline La₂NiO₄₊δ phase. The exact temperature and duration will depend on the desired particle size and crystallinity.

Protocol 2: Cathode Ink Preparation and Screen Printing

This protocol details the fabrication of a porous cathode layer on a solid electrolyte substrate.

Materials:

  • Synthesized La₂NiO₄₊δ powder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Dispersant (e.g., fish oil)

  • Solid electrolyte substrate (e.g., YSZ pellet)

  • Screen printer

Procedure:

  • Ink Formulation:

    • Mix the La₂NiO₄₊δ powder with the organic binder, solvent, and dispersant.

    • Mill the mixture (e.g., using a three-roll mill or ball milling) to achieve a homogeneous and viscous ink suitable for screen printing.

  • Screen Printing:

    • Place the electrolyte substrate on the screen printer platform.

    • Apply the cathode ink onto the substrate through a patterned screen.

    • Ensure a uniform and defect-free layer is deposited.

  • Drying:

    • Dry the printed layer at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

  • Sintering:

    • Sinter the cathode layer at a high temperature (e.g., 1000-1200 °C) to ensure good adhesion to the electrolyte and to form a porous microstructure. The sintering temperature should be carefully chosen to avoid adverse reactions with the electrolyte.[1]

Protocol 3: Electrochemical Characterization using a Symmetrical Cell

This protocol describes the use of Electrochemical Impedance Spectroscopy (EIS) to evaluate the performance of the fabricated cathode. A symmetrical cell (cathode/electrolyte/cathode) is used to isolate the electrochemical properties of the cathode.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Tube furnace with temperature control

  • Symmetrical cell (e.g., La₂NiO₄₊δ / YSZ / La₂NiO₄₊δ)

  • Platinum or silver wires for current collection and voltage sensing

Procedure:

  • Cell Assembly:

    • Place the symmetrical cell in the tube furnace.

    • Attach platinum or silver wires to both electrodes to serve as current collectors and voltage probes. A four-probe setup is recommended.

  • Heating:

    • Heat the cell to the desired operating temperature (e.g., 600-800 °C) in an air atmosphere.

    • Allow the cell to stabilize at the set temperature.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Connect the cell to the potentiostat.

    • Perform EIS measurements at open-circuit voltage.

    • Apply a small AC voltage perturbation (e.g., 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • Data Analysis:

    • The resulting Nyquist plot (imaginary impedance vs. real impedance) will show one or more semicircles.

    • The intercept of the plot with the real axis at high frequency corresponds to the ohmic resistance of the cell (primarily the electrolyte).

    • The diameter of the semicircle(s) represents the polarization resistance of the electrodes.

    • Fit the impedance data to an equivalent circuit model to deconvolute the different electrochemical processes occurring at the cathode (e.g., charge transfer, gas diffusion).

Visualizations

SOFC_Cathode_Workflow cluster_synthesis Protocol 1: Synthesis cluster_fabrication Protocol 2: Electrode Fabrication cluster_characterization Protocol 3: Electrochemical Characterization s1 Precursor Solution (Nitrate Salts) s2 Chelation (Citric Acid) s1->s2 s3 Polymerization (Ethylene Glycol) s2->s3 s4 Decomposition (Auto-combustion) s3->s4 s5 Calcination s4->s5 f1 Cathode Ink Formulation s5->f1 La₂NiO₄₊δ Powder f2 Screen Printing on Electrolyte f1->f2 f3 Drying f2->f3 f4 Sintering f3->f4 c1 Symmetrical Cell Assembly f4->c1 Fabricated Cathode c2 Heating to Operating T c1->c2 c3 EIS Measurement c2->c3 c4 Data Analysis (Nyquist Plot) c3->c4 end Performance Data c4->end Performance Evaluation

Caption: Experimental workflow for the synthesis, fabrication, and electrochemical characterization of K₂NiF₄-type cathodes.

ORR_Pathway O2_gas O₂(gas) O2_ads O₂(ads) O2_gas->O2_ads Adsorption cathode Cathode Surface (MIEC) O2_ads->cathode Dissociation & Charge Transfer O_ion 2O²⁻(lattice) electrolyte Electrolyte O_ion->electrolyte Ionic Conduction e_minus 4e⁻ cathode->O_ion Incorporation

Caption: Simplified signaling pathway for the Oxygen Reduction Reaction (ORR) at a mixed ionic-electronic conductor (MIEC) cathode.

References

Troubleshooting & Optimization

Technical Support Center: Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for experimental work with dipotassium tetrafluoronickelate(II) (K₂NiF₄). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, handling, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is dipotassium tetrafluoronickelate(II)?

Dipotassium tetrafluoronickelate(II) is an inorganic compound with the chemical formula K₂NiF₄[1]. It is a green solid that adopts a perovskite-like layered structure[1]. The nickel(II) centers are octahedral and high-spin[1].

Q2: What are the primary safety concerns when working with dipotassium tetrafluoronickelate(II) and its precursors?

The precursors, particularly nickel(II) fluoride, are hazardous. Nickel compounds are known carcinogens, and fluorides can be toxic and corrosive. It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust, and have appropriate emergency procedures in place.

Q3: Is dipotassium tetrafluoronickelate(II) sensitive to air and moisture?

While specific data on the hygroscopic nature of K₂NiF₄ is limited, many fluoride-containing compounds and similar metal-organic frameworks exhibit sensitivity to humidity, which can lead to hydrolysis and structural degradation. Therefore, it is highly recommended to handle and store the compound under inert and dry conditions.

Q4: How should dipotassium tetrafluoronickelate(II) be stored?

Store dipotassium tetrafluoronickelate(II) in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. A recommended storage temperature is between 2-8°C in a refrigerator.

Troubleshooting Guides

Synthesis Challenges

Problem: Incomplete reaction or low yield during solid-state synthesis.

  • Possible Cause 1: Insufficient mixing of precursors. In solid-state reactions, intimate contact between the reactants is crucial. Inadequate grinding can lead to an incomplete reaction.

    • Solution: Ensure thorough grinding of the precursors (potassium fluoride and nickel(II) fluoride) using an agate mortar and pestle for an extended period to achieve a homogeneous mixture.

  • Possible Cause 2: Incorrect reaction temperature or duration. The reaction may be kinetically hindered at lower temperatures, while excessively high temperatures could lead to decomposition or unwanted side reactions.

    • Solution: Optimize the reaction temperature and duration. Start with the reported conditions and systematically vary them. Monitor the reaction progress by taking small aliquots for analysis (e.g., XRD) if possible.

  • Possible Cause 3: Presence of impurities in starting materials. Impurities in the precursors can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the precursors before use.

Problem: Formation of secondary phases or impurities.

  • Possible Cause: Non-stoichiometric amounts of precursors or localized inhomogeneities in the reaction mixture. In similar mechanochemical syntheses, the formation of related phases like KNiF₃ has been observed.

    • Solution: Use precise stoichiometric ratios of the reactants. Ensure uniform mixing to avoid localized areas with incorrect stoichiometry. Use characterization techniques like X-ray Diffraction (XRD) to identify any impurity phases and adjust the synthesis conditions accordingly.

Handling and Storage Issues

Problem: The compound changes color or consistency upon exposure to air.

  • Possible Cause: Hydrolysis due to reaction with atmospheric moisture. Fluoride ligands can be susceptible to hydrolysis, which would alter the composition and structure of the compound.

    • Solution: Handle the compound exclusively in a dry, inert atmosphere (glovebox or under a flow of dry gas). Store in a desiccator over a strong drying agent.

Characterization Difficulties

Problem: Broad or poorly resolved peaks in the X-ray diffraction (XRD) pattern.

  • Possible Cause 1: Small crystallite size. Nanocrystalline materials will exhibit broader diffraction peaks.

    • Solution: This may be an inherent property of the synthesis method. The crystallite size can be estimated using the Scherrer equation. If larger crystals are desired, consider annealing the sample at an appropriate temperature.

  • Possible Cause 2: Poor crystallinity or amorphous content. Incomplete reaction or rapid quenching can lead to a disordered structure.

    • Solution: Optimize the synthesis conditions (e.g., increase reaction time or temperature, use a slower cooling rate) to improve crystallinity.

  • Possible Cause 3: Sample preparation for XRD. An uneven sample surface can lead to poor quality data.

    • Solution: Ensure the sample is finely ground and packed smoothly into the sample holder to minimize surface roughness.

Problem: Inconsistent magnetic measurement results.

  • Possible Cause: Presence of paramagnetic or ferromagnetic impurities. Even small amounts of magnetic impurities can significantly affect the measured magnetic susceptibility.

    • Solution: Verify the phase purity of the sample using XRD. If impurities are detected, the synthesis protocol needs to be refined.

Experimental Protocols

Synthesis of Dipotassium Tetrafluoronickelate(II) via Solid-State Reaction

This protocol is based on the general method for preparing K₂NiF₄-type structures.

Materials:

  • Potassium fluoride (KF), anhydrous, high purity

  • Nickel(II) fluoride (NiF₂), anhydrous, high purity

  • Potassium bifluoride (KHF₂) (optional, as a flux)

Procedure:

  • Pre-drying of Precursors: Dry the KF and NiF₂ under vacuum at a suitable temperature (e.g., 120 °C) for several hours to remove any adsorbed water.

  • Mixing: In an inert atmosphere (e.g., a glovebox), thoroughly grind stoichiometric amounts of KF and NiF₂ (2:1 molar ratio) using an agate mortar and pestle until a homogeneous fine powder is obtained. If using a flux, KHF₂ can be added at this stage.

  • Reaction:

    • Place the powdered mixture in a suitable crucible (e.g., platinum or alumina).

    • Heat the crucible in a tube furnace under a flow of dry, inert gas (e.g., argon).

    • The reaction involves melting the mixture. A reported method suggests heating to a molten state[1]. A specific temperature profile would need to be determined empirically, but likely in the range of 700-900 °C.

    • Hold at the reaction temperature for several hours to ensure complete reaction.

  • Cooling: Slowly cool the furnace to room temperature. A slow cooling rate can promote the formation of larger crystals.

  • Product Isolation: Once at room temperature, the product can be recovered from the crucible inside an inert atmosphere.

Data Presentation

Table 1: Crystallographic Data for Dipotassium Tetrafluoronickelate(II)

ParameterValueReference
Crystal SystemTetragonal[2]
Space GroupI4/mmm[2]
a (Å)4.0130(6)[2]
c (Å)13.088(2)[2]
Ni-F Bond Length (Å)2.006[1]

Table 2: Magnetic Properties of Dipotassium Tetrafluoronickelate(II)

PropertyValueReference
Magnetic OrderingFerromagnetic[2]
Total Magnetization (µB/f.u.)2.00[2]

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solid-State Reaction cluster_product Product Handling KF KF Grind Grind & Mix (2:1) KF->Grind NiF2 NiF₂ NiF2->Grind Heat Heat in Furnace (e.g., 700-900 °C) under Inert Gas Grind->Heat Cool Slow Cooling Heat->Cool Product K₂NiF₄ Product Cool->Product Store Store under Inert Atmosphere Product->Store

Caption: Experimental workflow for the solid-state synthesis of K₂NiF₄.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_handling Handling & Storage cluster_solutions Potential Solutions LowYield Incomplete Reaction/ Low Yield OptimizeMix Improve Precursor Mixing LowYield->OptimizeMix OptimizeTemp Optimize Reaction Temp/Time LowYield->OptimizeTemp Impurity Impurity Phases Detected (XRD) Impurity->OptimizeMix CheckStoich Verify Stoichiometry Impurity->CheckStoich Degradation Degradation on Air Exposure InertHandling Handle/Store in Inert Atmosphere Degradation->InertHandling

Caption: Logical troubleshooting guide for common experimental issues.

References

Technical Support Center: K₂NiF₄ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for K₂NiF₄ synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common purity issues encountered during the synthesis of K₂NiF₄.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solid-state synthesis of K₂NiF₄.

Issue 1: Presence of Unreacted Precursors (KF, NiF₂) in the Final Product

  • Question: My XRD analysis shows peaks corresponding to the initial precursors, potassium fluoride (KF) and nickel fluoride (NiF₂), indicating an incomplete reaction. How can I ensure the reaction goes to completion?

  • Answer: The presence of unreacted precursors is a common issue in solid-state synthesis. Here are several factors to consider:

    • Homogeneity of the Precursor Mixture: Inadequate mixing of the solid precursors can lead to localized regions with incorrect stoichiometry, preventing a complete reaction.

      • Recommendation: Thoroughly grind the precursor powders together using an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture before heating.

    • Reaction Temperature and Duration: The reaction may not have been heated at a high enough temperature or for a sufficient amount of time for the diffusion of ions to occur completely.

      • Recommendation: Increase the calcination temperature or prolong the reaction time. A multi-step heating process with intermediate grindings is often effective. For example, an initial heating at a lower temperature (e.g., 600 °C) for several hours, followed by cooling, regrinding, and then a final heating at a higher temperature (e.g., 800-900 °C) can promote a more complete reaction.

    • Particle Size of Precursors: Larger precursor particles have a smaller surface area-to-volume ratio, which can hinder the reaction rate.

      • Recommendation: Use fine powders of KF and NiF₂ to maximize the contact area between the reactants. If necessary, mill the precursors before mixing.

Issue 2: Formation of Secondary Phases (e.g., KNiF₃)

  • Question: My XRD pattern shows peaks that do not belong to K₂NiF₄ or the precursors. How can I avoid the formation of these impurity phases?

  • Answer: The formation of secondary phases, such as KNiF₃, can occur due to incorrect stoichiometry or reaction conditions.

    • Stoichiometry of Precursors: The molar ratio of the precursors is critical. A deviation from the ideal 2:1 molar ratio of KF to NiF₂ can lead to the formation of other stable phases in the K-Ni-F system.

      • Recommendation: Precisely weigh the precursors to achieve the correct stoichiometric ratio. Due to the hygroscopic nature of KF and the potential for volatility at high temperatures, using a slight excess of KF (e.g., 1-2 mol%) can compensate for any loss and help prevent the formation of NiF₂-rich impurity phases.

    • Reaction Kinetics: In some cases, KNiF₃ can form as a kinetic product, especially with prolonged reaction times at certain temperatures.[1]

      • Recommendation: Optimize the reaction time and temperature. Shorter reaction times at the optimal temperature may be sufficient to form the desired K₂NiF₄ phase without allowing for the formation of thermodynamically stable impurities.

Issue 3: Poor Crystallinity of the Final Product

  • Question: The peaks in my XRD pattern are broad, indicating poor crystallinity of the K₂NiF₄ product. How can I improve the crystallinity?

  • Answer: Poor crystallinity can result from insufficient reaction temperature or time.

    • Calcination Temperature: Higher temperatures generally promote better crystal growth.

      • Recommendation: Increase the final calcination temperature. Be mindful of the melting point of the product and the volatility of the precursors.

    • Annealing: A final annealing step can improve crystallinity.

      • Recommendation: After the main reaction, hold the sample at a high temperature (just below its melting point) for an extended period (e.g., 12-24 hours) to allow for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis method for obtaining pure K₂NiF₄?

A1: The most common and reliable method for synthesizing polycrystalline K₂NiF₄ is the solid-state reaction method. This involves the high-temperature reaction of stoichiometric amounts of potassium fluoride (KF) and nickel fluoride (NiF₂).

Q2: What are the typical precursors and their required purity?

A2: High-purity KF (≥99%) and NiF₂ (≥99%) powders are recommended as precursors. The purity of the starting materials is crucial to avoid the incorporation of unwanted elements into the final product.

Q3: How does the stoichiometry of the precursors affect the purity of K₂NiF₄?

A3: The stoichiometry of the precursors is a critical parameter. A precise 2:1 molar ratio of KF to NiF₂ is required for the formation of K₂NiF₄. Deviations from this ratio can lead to the formation of impurity phases. Due to the hygroscopic nature of KF and its potential for sublimation at high temperatures, a slight excess of KF (1-2 mol%) is often used to ensure the complete reaction of NiF₂.

Q4: What is the optimal calcination temperature and duration for the synthesis?

A4: The optimal calcination temperature and duration can vary depending on the specific experimental setup and the reactivity of the precursors. A multi-step heating process is generally recommended. For instance, an initial heating at a lower temperature (e.g., 400-600 °C) for several hours helps to remove any moisture and initiate the reaction. This is followed by one or more intermediate grindings and subsequent heat treatments at higher temperatures (e.g., 800-900 °C) for longer durations (e.g., 12-24 hours) to ensure a complete reaction and good crystallinity.

Q5: What is the role of the reaction atmosphere?

A5: To prevent the formation of oxide impurities, the synthesis of K₂NiF₄ should be carried out in an inert atmosphere, such as dry argon or nitrogen. This is particularly important at high temperatures where the precursors or the product might react with oxygen or moisture in the air.

Q6: How can I assess the purity of my synthesized K₂NiF₄?

A6: The primary technique for assessing the phase purity of K₂NiF₄ is powder X-ray diffraction (XRD).[2][3] A comparison of the experimental XRD pattern with the standard diffraction pattern for K₂NiF₄ (from databases like the ICDD) will allow for the identification of the desired phase and any crystalline impurities. For quantitative analysis of the phase purity, Rietveld refinement of the XRD data can be performed.[4][5]

Q7: What do I do if my KF precursor has absorbed moisture?

A7: KF is hygroscopic and can absorb moisture from the atmosphere. This can affect the accuracy of the stoichiometry and introduce oxygen into the reaction. It is recommended to dry the KF precursor in an oven (e.g., at 120 °C) for several hours before weighing and to handle it in a dry environment (e.g., a glovebox).

Data Presentation

Table 1: Effect of Synthesis Parameters on K₂NiF₄ Purity

ParameterConditionObservationRecommendation
**Precursor Stoichiometry (KF:NiF₂) **2:1Incomplete reaction, NiF₂ residueUse a slight excess of KF (2.02:1) to compensate for volatility.
2.02:1Phase-pure K₂NiF₄Optimal for complete reaction.
> 2.05:1Unreacted KF in the final productAvoid large excess of KF.
Calcination Temperature < 700 °CIncomplete reaction, unreacted precursorsIncrease temperature to promote diffusion.
800-900 °CFormation of phase-pure K₂NiF₄Optimal temperature range for the final heating step.
> 950 °CPotential for KF sublimation, leading to impuritiesAvoid excessively high temperatures.
Reaction Time < 12 hoursIncomplete reactionIncrease reaction time.
12-24 hoursComplete reaction, good crystallinityOptimal duration for the final heating step.
> 24 hoursPotential for grain growth, no significant improvement in purityLonger times are generally not necessary.
Atmosphere AirFormation of nickel oxidesUse an inert atmosphere (e.g., Ar, N₂).
Inert (Ar, N₂)Phase-pure K₂NiF₄Recommended for preventing oxide formation.

Experimental Protocols

Detailed Methodology for Solid-State Synthesis of K₂NiF₄

  • Precursor Preparation:

    • Dry high-purity KF (≥99%) powder in a vacuum oven at 120 °C for at least 4 hours to remove any absorbed water.

    • Use high-purity NiF₂ (≥99%) powder as received.

    • All handling of the dried KF should be performed in a glovebox with a dry argon or nitrogen atmosphere.

  • Mixing and Grinding:

    • In the glovebox, weigh out KF and NiF₂ in a 2.02:1 molar ratio. The slight excess of KF is to compensate for potential sublimation at high temperatures.

    • Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Transfer the ground powder into an alumina or platinum crucible.

    • Place the crucible in a tube furnace.

    • Heat the sample under a constant flow of dry argon or nitrogen gas according to the following temperature profile:

      • Ramp up to 600 °C at a rate of 5 °C/min and hold for 6 hours.

      • Cool down to room temperature.

    • Remove the sample from the furnace (inside the glovebox), and thoroughly regrind the powder.

    • Place the powder back into the crucible and return it to the furnace.

    • Heat the sample under a constant flow of dry argon or nitrogen gas according to the following temperature profile:

      • Ramp up to 850 °C at a rate of 5 °C/min and hold for 12-24 hours.

      • Cool down to room temperature at a rate of 5 °C/min.

  • Characterization:

    • Characterize the phase purity of the final product using powder X-ray diffraction (XRD).

    • Perform Rietveld refinement on the XRD data for a quantitative analysis of the phase composition.

Mandatory Visualization

experimental_workflow Experimental Workflow for K₂NiF₄ Synthesis cluster_prep Precursor Preparation cluster_synthesis Solid-State Reaction cluster_char Characterization p1 Dry KF Precursor p2 Weigh KF and NiF₂ (2.02:1 molar ratio) p1->p2 p3 Homogenize by Grinding p2->p3 s1 Initial Calcination (600°C, 6h, Ar) p3->s1 Transfer to furnace s2 Intermediate Grinding s1->s2 s3 Final Calcination (850°C, 12-24h, Ar) s2->s3 c1 Powder X-ray Diffraction (XRD) s3->c1 Final Product c2 Rietveld Refinement c1->c2 c2->end Purity Assessment

Caption: A flowchart illustrating the key steps in the solid-state synthesis and characterization of K₂NiF₄.

troubleshooting_logic Troubleshooting Logic for K₂NiF₄ Purity Issues cluster_impurities Impurity Identification cluster_solutions Corrective Actions start XRD Analysis of Product q1 Phase Pure K₂NiF₄? start->q1 imp1 Unreacted Precursors (KF, NiF₂) q1->imp1 No imp2 Secondary Phase (KNiF₃) q1->imp2 No success Synthesis Successful q1->success Yes sol1 Increase Temperature/Time Improve Grinding Adjust Stoichiometry (slight KF excess) imp1->sol1 sol2 Check Stoichiometry Optimize Reaction Time imp2->sol2 sol1->start Re-synthesize sol2->start Re-synthesize

Caption: A decision-making diagram for troubleshooting common purity issues in K₂NiF₄ synthesis based on XRD results.

References

Technical Support Center: Optimizing Dipotassium Tetrafluoronickelate(II) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dipotassium tetrafluoronickelate(II) (K₂[NiF₄]). It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to facilitate the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dipotassium tetrafluoronickelate(II).

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient temperature or reaction time.Increase the final sintering temperature in increments of 50°C or prolong the heating duration. Ensure thorough grinding and mixing of reactants for maximum contact.
Non-stoichiometric amounts of starting materials.Accurately weigh the reactants (KF and NiF₂) in a 2:1 molar ratio. Use high-purity starting materials.
Volatilization of potassium fluoride (KF) at high temperatures.Use a covered crucible (e.g., platinum or alumina) to minimize the loss of KF. A flux method with a lower synthesis temperature can also be considered.
Impure Product (Presence of Unreacted Starting Materials or Side Products) Inhomogeneous mixing of reactants.Grind the reactants together thoroughly in an agate mortar and pestle to ensure a homogeneous mixture before heating.
Reaction temperature is too low or too high, leading to the formation of undesired phases.Optimize the sintering temperature. Perform a series of small-scale reactions at different temperatures to identify the optimal condition for phase-pure K₂[NiF₄].
Reaction with crucible material.Use an inert crucible material such as platinum for high-temperature solid-state reactions.
Difficulty in Product Characterization (e.g., Broad XRD Peaks) Poor crystallinity of the product.Increase the final sintering temperature or extend the annealing time to promote crystal growth. The flux method is known to yield higher quality single crystals.
Presence of amorphous impurities.Ensure complete reaction. Wash the product with a suitable solvent (e.g., anhydrous methanol) to remove any soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of K₂[NiF₄]?

A1: High-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are the recommended starting materials for the solid-state synthesis of K₂[NiF₄]. For the flux method, a low-melting point salt like potassium chloride (KCl) can be used as the flux.

Q2: What is the optimal reaction temperature and time for the solid-state synthesis of K₂[NiF₄]?

A2: While the optimal conditions can vary, a common starting point for the solid-state synthesis of K₂NiF₄-type materials involves heating the reactants in a controlled atmosphere. A multi-step heating profile is often employed to ensure a complete reaction and the formation of a crystalline product.

Q3: How can I improve the crystallinity of the synthesized K₂[NiF₄]?

A3: To improve crystallinity, you can increase the final sintering temperature, prolong the annealing time, or use a slower cooling rate. The flux method is particularly effective for growing high-quality single crystals.

Q4: What are the key characterization techniques to confirm the synthesis of K₂[NiF₄]?

A4: Powder X-ray Diffraction (PXRD) is the primary technique to confirm the crystal structure and phase purity of K₂[NiF₄]. The diffraction pattern should match the known tetragonal I4/mmm space group for the K₂NiF₄ structure. Other useful techniques include Scanning Electron Microscopy (SEM) to study the morphology and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition.

Q5: Are there alternative synthesis methods to the traditional solid-state reaction?

A5: Yes, the flux method is a common alternative that can yield higher quality crystals at potentially lower temperatures. Mechanochemical synthesis, a solvent-free method involving milling of the reactants, has also been explored for related fluorinated perovskites and could be a greener alternative.

Experimental Protocols

Solid-State Synthesis of K₂[NiF₄]

This protocol describes a standard solid-state reaction method for preparing polycrystalline K₂[NiF₄].

Materials:

  • Potassium fluoride (KF), anhydrous, high purity (99% or higher)

  • Nickel(II) fluoride (NiF₂), anhydrous, high purity (99% or higher)

  • Agate mortar and pestle

  • Alumina or platinum crucible with a lid

  • Tube furnace with temperature control and inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Stoichiometric Mixing: In an inert atmosphere glovebox, weigh out KF and NiF₂ in a 2:1 molar ratio.

  • Homogenization: Thoroughly grind the mixture in an agate mortar and pestle for at least 30 minutes to ensure homogeneity.

  • Pelletization (Optional): Press the ground powder into a pellet using a hydraulic press. This increases the contact area between the reactants.

  • Sintering: Place the powder or pellet in an alumina or platinum crucible and cover it with a lid. Place the crucible in a tube furnace.

  • Heating Profile: Heat the sample under a flow of inert gas according to the following profile:

    • Ramp to 400°C at a rate of 5°C/min and hold for 4 hours to remove any moisture.

    • Ramp to 800°C at a rate of 5°C/min and hold for 12 hours.

    • Cool down to room temperature at a rate of 5°C/min.

  • Intermediate Grinding: After the first heating cycle, regrind the sample thoroughly to ensure homogeneity and re-pelletize if desired.

  • Final Sintering: Repeat the heating process at 850°C for 24 hours to ensure complete reaction and improve crystallinity.

  • Characterization: Analyze the final product using Powder X-ray Diffraction (PXRD) to confirm the phase purity and crystal structure.

Flux Method Synthesis of K₂[NiF₄] Single Crystals

This protocol outlines a flux growth method for obtaining single crystals of K₂[NiF₄].

Materials:

  • Potassium fluoride (KF), anhydrous, high purity

  • Nickel(II) fluoride (NiF₂), anhydrous, high purity

  • Potassium chloride (KCl), high purity (as flux)

  • Platinum crucible with a lid

  • High-temperature furnace with precise temperature control

Procedure:

  • Reactant and Flux Mixture: In a platinum crucible, mix KF, NiF₂, and KCl in a molar ratio of 2:1:20. The large excess of KCl acts as the solvent.

  • Heating: Place the lid on the crucible and transfer it to a high-temperature furnace.

  • Melting and Homogenization: Heat the mixture to 950°C, which is above the melting point of the flux, and hold for 10 hours to ensure complete dissolution and homogenization of the reactants.

  • Slow Cooling for Crystal Growth: Slowly cool the furnace from 950°C to 750°C at a rate of 2-5°C/hour. During this slow cooling process, single crystals of K₂[NiF₄] will precipitate from the flux.

  • Flux Removal: Once the furnace has cooled to 750°C, turn off the furnace and allow it to cool to room temperature. The K₂[NiF₄] crystals can be separated from the KCl flux by washing with hot deionized water.

  • Drying and Characterization: Dry the obtained crystals in an oven at 120°C and characterize them using single-crystal X-ray diffraction to determine the structure and PXRD to confirm phase purity.

Data Presentation

Table 1: Comparison of Synthesis Methods for K₂[NiF₄]

ParameterSolid-State ReactionFlux Method
Starting Materials KF, NiF₂KF, NiF₂, KCl (flux)
Typical Temperature 800-850°C950°C (soak), 950-750°C (cool)
Reaction Time 24-48 hours (including intermediate grinding)~50-100 hours (including slow cooling)
Product Form Polycrystalline powderSingle crystals
Product Quality Good phase purity with optimizationHigh crystallinity and phase purity
Advantages Simple procedure, suitable for large-scale synthesisYields high-quality single crystals for detailed structural and property analysis
Disadvantages May result in smaller crystallites, potential for incomplete reactionSlower process, requires a suitable flux, separation of crystals from flux can be challenging

Visualizations

experimental_workflow cluster_solid_state Solid-State Synthesis cluster_flux_method Flux Method Synthesis ss_start Mix KF and NiF₂ (2:1) ss_grind1 Grind Homogeneously ss_start->ss_grind1 ss_heat1 Heat at 800°C for 12h ss_grind1->ss_heat1 ss_grind2 Regrind Sample ss_heat1->ss_grind2 ss_heat2 Heat at 850°C for 24h ss_grind2->ss_heat2 ss_product Polycrystalline K₂[NiF₄] ss_heat2->ss_product fm_start Mix KF, NiF₂, and KCl (2:1:20) fm_heat Heat to 950°C and Soak fm_start->fm_heat fm_cool Slow Cool to 750°C fm_heat->fm_cool fm_wash Wash with Hot Water fm_cool->fm_wash fm_product Single Crystal K₂[NiF₄] fm_wash->fm_product

Caption: Experimental workflows for solid-state and flux synthesis of K₂[NiF₄].

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product cluster_crystallinity Poor Crystallinity start Synthesis Issue? ly_q1 Incomplete Reaction? start->ly_q1 ip_q1 Inhomogeneous Mix? start->ip_q1 pc_q1 Broad XRD Peaks? start->pc_q1 ly_a1_yes Increase Temp/Time ly_q1->ly_a1_yes Yes ly_q2 Incorrect Stoichiometry? ly_q1->ly_q2 No ly_a2_yes Verify Weighing ly_q2->ly_a2_yes Yes ip_a1_yes Thorough Grinding ip_q1->ip_a1_yes Yes ip_q2 Side Reactions? ip_q1->ip_q2 No ip_a2_yes Optimize Temperature ip_q2->ip_a2_yes Yes pc_a1_yes Increase Sintering Temp/Time pc_q1->pc_a1_yes Yes pc_a1_alt Consider Flux Method pc_q1->pc_a1_alt Alternative

Caption: Troubleshooting logic for K₂[NiF₄] synthesis.

Technical Support Center: Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in Dipotassium tetrafluoronickelate(II) (K₂[NiF₄]).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in synthesized Dipotassium tetrafluoronickelate(II)?

A1: Impurities in Dipotassium tetrafluoronickelate(II) primarily originate from three sources:

  • Starting Materials: The purity of the precursors, namely Potassium Fluoride (KF), Nickel(II) Fluoride (NiF₂), and Potassium Bifluoride (KHF₂), is crucial. Common impurities in these starting materials can be carried over into the final product.

  • Synthesis Process: The high-temperature solid-state synthesis method can lead to side reactions, incomplete reactions, or the formation of undesired byproducts.

  • Post-Synthesis Handling and Storage: Exposure to atmospheric moisture can lead to hydrolysis, and improper storage can introduce contaminants.

Q2: What specific impurities can be expected from the starting materials?

A2: Impurities from starting materials can include:

  • From Potassium Fluoride (KF): Trace metals, free hydrofluoric acid (HF), potassium hydroxide (KOH), and potassium fluorosilicate (K₂SiF₆).

  • From Nickel(II) Fluoride (NiF₂): Nickel(II) chloride (NiCl₂) if prepared from a chloride precursor, and nickel(II) oxide (NiO) or nickel(II) hydroxide (Ni(OH)₂) if exposed to moisture. The tetrahydrate form (NiF₂·4H₂O) indicates the potential for water as an impurity.

Q3: What types of impurities can form during the synthesis of Dipotassium tetrafluoronickelate(II)?

A3: During the high-temperature synthesis, several impurities can form:

  • Unreacted Starting Materials: Incomplete reaction can leave residual KF or NiF₂ in the final product.

  • Oxide and Hydroxide Formation: If the synthesis is not carried out under a strictly inert atmosphere, reaction with oxygen or water vapor can lead to the formation of nickel oxides or hydroxides.

  • Potassium Hexafluoronickelate(IV) (K₂[NiF₆]): Although less common under typical synthesis conditions for the Ni(II) complex, oxidation of Ni(II) to Ni(IV) is a possibility, especially in the presence of strong oxidizing agents.

Q4: How does moisture affect the purity of Dipotassium tetrafluoronickelate(II)?

A4: Dipotassium tetrafluoronickelate(II) is susceptible to hydrolysis. Exposure to moisture can lead to the formation of nickel hydroxides (Ni(OH)₂) and potassium fluoride (KF). This not only introduces impurities but also alters the stoichiometry of the desired compound.

Q5: What are the potential decomposition products of Dipotassium tetrafluoronickelate(II) at high temperatures?

A5: While stable under recommended synthesis conditions, excessive temperatures can lead to the decomposition of Dipotassium tetrafluoronickelate(II). The likely decomposition products are the binary fluorides from which it is formed: Potassium Fluoride (KF) and Nickel(II) Fluoride (NiF₂).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving Dipotassium tetrafluoronickelate(II), with a focus on impurity-related problems.

Observed Problem Potential Cause (Impurity Related) Recommended Action
Product is not the expected color (typically light green). Presence of nickel oxides (gray/black) or hydroxides (green precipitate).Ensure all synthesis steps are performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous starting materials.
Poor solubility in expected solvents. Presence of insoluble impurities like nickel oxide or unreacted nickel fluoride.Optimize reaction time and temperature to ensure complete reaction. Purify the product by recrystallization if a suitable solvent system can be identified.
Inconsistent or unexpected analytical results (e.g., XRD, spectroscopy). Presence of unreacted starting materials, side products, or hydrolysis products.Use analytical techniques such as Powder X-ray Diffraction (PXRD) to identify crystalline impurities.[1][2][3][4] Employ Ion-Selective Electrode (ISE) or Ion Chromatography (IC) to quantify fluoride and other ionic impurities.
Gradual change in material properties over time. Hydrolysis due to improper storage.Store the final product in a desiccator or glovebox under an inert atmosphere.

Data Presentation

Table 1: Common Impurities and Their Typical Sources

ImpurityChemical FormulaPrimary Source
Potassium FluorideKFUnreacted starting material, Decomposition
Nickel(II) FluorideNiF₂Unreacted starting material, Decomposition
Nickel(II) OxideNiOReaction with atmospheric oxygen
Nickel(II) HydroxideNi(OH)₂Hydrolysis from atmospheric moisture
Potassium FluorosilicateK₂SiF₆Impurity in Potassium Fluoride
WaterH₂OHydrated starting materials, atmospheric exposure

Experimental Protocols

1. Purity Analysis by Powder X-ray Diffraction (PXRD)

  • Objective: To identify crystalline phases and detect crystalline impurities.

  • Methodology:

    • Grind a small, representative sample of the Dipotassium tetrafluoronickelate(II) to a fine powder using an agate mortar and pestle.

    • Mount the powdered sample on a zero-background sample holder.

    • Collect a diffraction pattern over a suitable 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.

    • Compare the obtained diffraction pattern with the standard reference pattern for K₂[NiF₄] from a crystallographic database (e.g., ICDD).

    • Identify impurity phases by matching any additional peaks to the reference patterns of suspected impurities (e.g., KF, NiF₂, NiO).[3]

2. Quantification of Fluoride Impurities by Ion-Selective Electrode (ISE)

  • Objective: To determine the concentration of free fluoride ions, which can indicate the presence of unreacted KF or decomposition.

  • Methodology:

    • Calibration: Prepare a series of standard fluoride solutions of known concentrations.[5][6][7] For each standard, mix with a Total Ionic Strength Adjustment Buffer (TISAB) solution.[5] Measure the potential (mV) of each standard using a fluoride ISE and a reference electrode, and create a calibration curve by plotting the potential versus the logarithm of the fluoride concentration.[7]

    • Sample Preparation: Accurately weigh a known amount of the Dipotassium tetrafluoronickelate(II) sample and dissolve it in a defined volume of deionized water. Mix an aliquot of the sample solution with TISAB.

    • Measurement: Measure the potential of the prepared sample solution.

    • Calculation: Determine the fluoride concentration in the sample by comparing its potential to the calibration curve.

3. Analysis of Anionic Impurities by Ion Chromatography (IC)

  • Objective: To separate, identify, and quantify various anionic impurities, including excess fluoride and potentially others like chloride or sulfate from starting materials.

  • Methodology:

    • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable aqueous eluent. Filter the solution to remove any particulate matter.

    • Chromatographic Separation: Inject the sample into an ion chromatograph equipped with a suitable anion-exchange column (e.g., a hydroxide-selective column for good fluoride retention) and a conductivity detector.[8][9]

    • Elution: Use an appropriate eluent system (e.g., a carbonate-bicarbonate or hydroxide eluent) to separate the anions based on their affinity for the stationary phase.[8]

    • Detection and Quantification: Identify and quantify the anions by comparing their retention times and peak areas to those of known standards.

Visualization

Impurity_Troubleshooting_Workflow Workflow for Impurity Identification and Mitigation cluster_synthesis Synthesis & Observation cluster_analysis Analytical Characterization cluster_evaluation Evaluation & Action start Synthesize K2[NiF4] observe Observe Product Properties (Color, Solubility) start->observe pxrd PXRD Analysis observe->pxrd Crystalline Phase ID ise_ic ISE / IC Analysis observe->ise_ic Ionic Impurity Quantification kf_titration Karl Fischer Titration observe->kf_titration Water Content problem Problem Identified? (e.g., Unexpected Peaks, High F-) pxrd->problem ise_ic->problem kf_titration->problem impurity_id Identify Impurity Source (Starting Materials, Synthesis, Handling) problem->impurity_id Yes ok Product Meets Purity Specs problem->ok No remediate Remediation Strategy (Optimize Synthesis, Purify, Improve Handling) impurity_id->remediate remediate->start Re-synthesize

Caption: A flowchart for troubleshooting impurities in Dipotassium tetrafluoronickelate(II).

References

Technical Support Center: Degradation of K₂NiF₄

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K₂NiF₄. The information provided is based on general principles of inorganic material stability and degradation pathways of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: My K₂NiF₄ powder has changed color from light green to a brownish tint. What could be the cause?

A1: A color change from the typical light green of K₂NiF₄ to a brownish tint often indicates the formation of nickel oxides or hydroxides. This is a common sign of degradation, likely due to exposure to moisture and/or carbon dioxide from the atmosphere.

Q2: I observe poor crystallinity in the X-ray diffraction (XRD) pattern of my synthesized K₂NiF₄. What are the possible reasons?

A2: Poor crystallinity can result from several factors during synthesis and handling:

  • Incomplete reaction: The solid-state reaction may not have gone to completion, leaving amorphous or poorly crystalline phases.

  • Hygroscopic precursors: Starting materials like potassium fluoride (KF) are hygroscopic. Absorbed water can interfere with the reaction and lead to the formation of hydrated species.

  • Degradation: The sample may have degraded due to exposure to atmospheric moisture after synthesis, leading to the formation of amorphous or poorly crystalline hydroxides and carbonates.

  • Inappropriate heating/cooling rates: Rapid heating or cooling can introduce defects and strain in the crystal lattice.

Q3: How can I minimize the degradation of K₂NiF₄ during storage?

A3: To minimize degradation, K₂NiF₄ should be stored in a dry, inert atmosphere. The use of a desiccator with a strong desiccant or a glovebox with a nitrogen or argon atmosphere is highly recommended. Sealing the sample in an airtight container is also crucial.

Troubleshooting Guides

Issue 1: Unexpected Phases in XRD after Synthesis
  • Symptom: Additional peaks corresponding to KF, NiF₂, or various nickel oxides are observed in the XRD pattern.

  • Possible Cause:

    • Incorrect Stoichiometry: Inaccurate weighing of precursors (KCl/KF and NiF₂).

    • Incomplete Reaction: Insufficient reaction time or temperature.

    • Volatilization of Precursors: Loss of KF at high temperatures.

    • Reaction with Crucible: Reactivity of fluorides with certain crucible materials (e.g., silica-based) at high temperatures.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Carefully re-weigh the precursor materials.

    • Optimize Reaction Conditions: Increase the reaction time and/or temperature. Multiple grinding and reheating steps can improve homogeneity and reaction completion.

    • Use a Sealed Container: Employ a sealed platinum or gold crucible to prevent the volatilization of KF.

    • Select Inert Crucible: Use a crucible made of a material that is inert to fluoride compounds at high temperatures, such as platinum, gold, or glassy carbon.

Issue 2: Sample Degradation upon Exposure to Air
  • Symptom: The sample gains weight, changes color, or shows broadening of XRD peaks after being handled in ambient air.

  • Possible Cause: K₂NiF₄ is sensitive to moisture and carbon dioxide.

    • Hydrolysis: Reaction with water to form nickel hydroxides, potassium hydroxide, and hydrofluoric acid.

    • Carbonation: Subsequent reaction with CO₂ to form potassium carbonate and nickel carbonate.

  • Troubleshooting Steps:

    • Handle in Inert Atmosphere: Perform all sample handling, including grinding and preparation for characterization, inside a glovebox with low moisture and oxygen levels.

    • Rapid Characterization: If a glovebox is not available, minimize the exposure time to air as much as possible.

    • In-situ Characterization: Whenever possible, use in-situ characterization techniques that allow for sample analysis under controlled atmosphere or vacuum.

Degradation Pathways

The degradation of K₂NiF₄ primarily proceeds through two main pathways when exposed to a typical laboratory environment: hydrolysis and subsequent carbonation.

Hydrolysis Pathway

In the presence of moisture (H₂O), K₂NiF₄ can undergo hydrolysis. The fluoride ions (F⁻) can react with water to form hydrofluoric acid (HF), and the nickel ions (Ni²⁺) can form nickel hydroxide (Ni(OH)₂). The potassium ions (K⁺) will form potassium hydroxide (KOH).

Hydrolysis_Pathway K2NiF4 K₂NiF₄ Degradation_Products Degradation Products K2NiF4->Degradation_Products Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Products NiOH2 Ni(OH)₂ Degradation_Products->NiOH2 KOH KOH Degradation_Products->KOH HF HF Degradation_Products->HF

Fig. 1: Hydrolysis degradation pathway of K₂NiF₄.
Carbonation Pathway

Following hydrolysis, the formed potassium hydroxide (KOH) is highly reactive towards atmospheric carbon dioxide (CO₂), leading to the formation of potassium carbonate (K₂CO₃). Nickel hydroxide may also react with CO₂ to a lesser extent to form nickel carbonate (NiCO₃).

Carbonation_Pathway KOH KOH (from Hydrolysis) K2CO3 K₂CO₃ KOH->K2CO3 Carbonation CO2 CO₂ (Atmospheric) CO2->K2CO3

Fig. 2: Carbonation pathway following hydrolysis.

Quantitative Data

Due to a lack of specific experimental data for K₂NiF₄ degradation in the literature, the following table provides illustrative quantitative data based on the expected behavior of similar inorganic fluoride compounds. This data should be used as a general guideline for experimental design.

ParameterConditionDegradation Rate (illustrative)Primary Degradation Products
Relative Humidity 25°C, 30% RHLowMinor surface hydroxylation
25°C, 60% RHModerateNi(OH)₂, KOH
25°C, 90% RHHighNi(OH)₂, KOH, K₂CO₃
Temperature 100°C in dry airVery LowNegligible
300°C in dry airLowSlow decomposition to KF and NiF₂
500°C in dry airModerateDecomposition to KF, NiF₂, and potential nickel oxides if oxygen is present
CO₂ Concentration 25°C, 400 ppm CO₂, 60% RHModerateNi(OH)₂, K₂CO₃
25°C, 1000 ppm CO₂, 60% RHHighNi(OH)₂, K₂CO₃

Experimental Protocols

Protocol 1: In-situ XRD for Studying Thermal Degradation

Objective: To monitor the structural changes of K₂NiF₄ as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of K₂NiF₄ powder is loaded into a high-temperature XRD sample holder within a glovebox.

  • Instrument Setup: The sample holder is placed in an XRD chamber equipped with a heating stage and gas flow control.

  • Atmosphere Control: The chamber is purged with a dry, inert gas (e.g., N₂ or Ar) to remove air and moisture. A constant flow of the inert gas is maintained throughout the experiment.

  • Data Collection:

    • An initial XRD pattern is collected at room temperature.

    • The sample is heated to the desired temperature at a controlled rate (e.g., 10°C/min).

    • XRD patterns are collected at regular temperature intervals or held at specific temperatures for isothermal studies.

  • Data Analysis: The collected XRD patterns are analyzed to identify phase transitions and decomposition products by comparing them with reference diffraction patterns.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd In-situ XRD Measurement cluster_analysis Data Analysis Load_Sample Load K₂NiF₄ in glovebox Purge Purge with inert gas Load_Sample->Purge Heat Heat sample Purge->Heat Collect_XRD Collect XRD patterns Heat->Collect_XRD Analyze Analyze phase changes Collect_XRD->Analyze

Fig. 3: Experimental workflow for in-situ XRD.
Protocol 2: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS) for Degradation Product Identification

Objective: To quantify mass changes and identify gaseous products during the thermal degradation of K₂NiF₄.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of K₂NiF₄ is placed in a TGA crucible inside a glovebox.

  • Instrument Setup: The crucible is placed in the TGA furnace. The TGA outlet is connected to a mass spectrometer.

  • Atmosphere Control: The TGA is purged with a carrier gas (e.g., Ar or N₂). For hydrolysis studies, a controlled flow of water vapor can be introduced.

  • Data Collection:

    • The sample is heated at a constant rate (e.g., 10°C/min).

    • The TGA records the mass change as a function of temperature.

    • Simultaneously, the MS scans for the mass-to-charge ratios of evolved gases.

  • Data Analysis: The TGA curve indicates the temperatures of decomposition events. The MS data helps identify the gaseous products released at each step.

Technical Support Center: Dipotassium Tetrafluoronickelate(II) (K₂NiF₄) Crystal Quality Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and crystallization of Dipotassium tetrafluoronickelate(II) (K₂NiF₄). Our aim is to facilitate the growth of high-quality single crystals for various research applications.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing K₂NiF₄ crystals?

A1: The two primary methods for synthesizing K₂NiF₄ crystals are solid-state reaction and flux growth. Solid-state synthesis involves heating a stoichiometric mixture of precursor powders (e.g., KF and NiF₂) at high temperatures.[1][2] This method is suitable for producing polycrystalline powders. For single-crystal growth, the flux method is preferred. This technique involves dissolving the precursors in a molten salt (the flux) and allowing crystals to form as the solution slowly cools.[3][4]

Q2: What are the typical challenges encountered when growing K₂NiF₄ crystals?

A2: Researchers may face several challenges, including:

  • Small crystal size: Difficulty in obtaining large single crystals suitable for certain characterization techniques.

  • Inclusions: Trapping of the flux material or other impurities within the crystal lattice.[5]

  • Twinning: The intergrowth of two or more crystals with a symmetrical relationship, which can complicate structural analysis.[6][7]

  • Defects: Point defects (vacancies, interstitials) and extended defects (dislocations) that can affect the material's physical properties.[8]

  • Phase impurities: Formation of secondary phases, such as KNiF₃ or unreacted precursors, alongside the desired K₂NiF₄ phase.

Q3: How can I characterize the quality of my K₂NiF₄ crystals?

A3: Several techniques can be employed to assess crystal quality:

  • X-ray Diffraction (XRD): Single-crystal XRD is used to determine the crystal structure and lattice parameters. Powder XRD can identify the phases present in a sample and assess phase purity.[1][9]

  • Rocking Curve Measurement: This X-ray diffraction technique provides a quantitative measure of the crystalline perfection (mosaicity). A narrower full width at half maximum (FWHM) indicates higher quality.

  • Microscopy: Optical microscopy can be used to visually inspect for macroscopic defects, inclusions, and twinning. Scanning Electron Microscopy (SEM) can provide high-resolution images of the crystal morphology and surface features.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM, this technique can be used to check the elemental composition and stoichiometry of the crystals.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your K₂NiF₄ crystallization experiments.

Problem 1: Small or Poorly Formed Crystals
Possible Cause Suggested Solution
High Nucleation Rate A rapid cooling rate can lead to the formation of many small crystals instead of a few large ones. Decrease the cooling rate to allow for slower, more controlled crystal growth.
Inappropriate Soaking Temperature/Time The initial heating temperature (soaking temperature) may not be high enough, or the soaking time may be too short to fully dissolve the precursors in the flux. Increase the soaking temperature or prolong the soaking time to ensure a homogeneous melt.
Unfavorable Solute Concentration The ratio of precursors to flux affects the saturation of the solution. Experiment with different precursor-to-flux ratios to find the optimal concentration for crystal growth.
Vibrations or Disturbances Mechanical vibrations can disrupt the crystal growth process. Ensure the furnace is placed in a location free from vibrations.
Problem 2: Presence of Impurity Phases
Possible Cause Suggested Solution
Incorrect Stoichiometry Inaccurate weighing of precursors can lead to the formation of secondary phases. Ensure precise stoichiometric ratios of KF and NiF₂.
Incomplete Reaction (Solid-State) The reaction time or temperature may be insufficient for the complete formation of K₂NiF₄. Increase the reaction temperature or duration, and consider intermediate grindings to improve homogeneity.[10]
Flux Reactivity The chosen flux may react with the precursors to form unintended byproducts. While KF is a common flux component, ensure the overall flux composition is inert to NiF₂ at the experimental temperatures.
Contamination Contaminants from the crucible or atmosphere can lead to impurity phases. Use high-purity precursors and inert crucibles (e.g., platinum or vitreous carbon). Conduct the synthesis under an inert atmosphere if necessary.
Problem 3: Crystal Twinning
Possible Cause Suggested Solution
Rapid Crystal Growth Fast growth rates can increase the likelihood of twinning. Slowing down the cooling rate can help mitigate this issue.
Thermal Stress Large thermal gradients across the growing crystal can induce stress and lead to twinning. Optimize the furnace temperature profile to minimize thermal gradients.[11]
Seed Crystal Quality If using a seed crystal, its quality is crucial. A twinned seed will likely result in a twinned bulk crystal. Use a high-quality, untwinned seed crystal.
Phase Transitions Some materials undergo phase transitions upon cooling, which can introduce twinning.[6] While K₂NiF₄ is generally stable in its tetragonal phase at room temperature, rapid quenching from high temperatures could potentially induce twinning. A slow, controlled cooling process is recommended.
Problem 4: Flux Inclusions
Possible Cause Suggested Solution
High Viscosity of the Flux A highly viscous flux can be difficult to separate from the grown crystals, leading to inclusions. Choose a flux with a lower viscosity at the growth temperature or adjust the flux composition.
Rapid Crystal Growth Fast growth can entrap the flux within the crystal lattice. A slower cooling rate allows for more effective exclusion of the flux from the growing crystal faces.
Inefficient Flux Removal The method used to separate the crystals from the flux may not be effective. Techniques for flux removal include decanting the molten flux, inverting the crucible while hot to allow the flux to drain away, or dissolving the solidified flux in a suitable solvent that does not affect the crystals.[5][12]

Experimental Protocols

Solid-State Synthesis of K₂NiF₄ Powder
  • Precursor Preparation: Dry potassium fluoride (KF) and nickel(II) fluoride (NiF₂) powders at 120°C for several hours to remove any moisture.

  • Mixing: In an agate mortar, thoroughly grind a stoichiometric mixture of KF and NiF₂ (2:1 molar ratio).

  • Pelletizing: Press the mixed powder into a pellet using a hydraulic press.

  • Sintering: Place the pellet in a platinum or alumina crucible. Heat the sample in a tube furnace under a dry argon atmosphere to 800°C at a rate of 5°C/min. Hold at 800°C for 24 hours.

  • Cooling: Cool the furnace down to room temperature at a rate of 5°C/min.

  • Characterization: Grind the resulting pellet and analyze the powder using XRD to confirm the formation of the K₂NiF₄ phase.

Flux Growth of K₂NiF₄ Single Crystals
  • Precursor and Flux Preparation: Use high-purity KF and NiF₂ as precursors. An excess of KF can serve as the flux. A common starting ratio is a 5:1 molar ratio of KF to NiF₂.

  • Crucible Loading: Place the mixture of KF and NiF₂ into a platinum crucible.

  • Heating and Soaking: Place the crucible in a programmable furnace. Heat to 950°C at a rate of 100°C/hour. Hold at 950°C for 10 hours to ensure complete dissolution and homogenization of the melt.

  • Slow Cooling: Cool the furnace from 950°C to 750°C at a slow rate, typically 1-3°C/hour. This is the critical step for crystal growth.

  • Flux Removal: At 750°C, remove the crucible from the furnace and quickly invert it to decant the molten flux, leaving the grown crystals behind. Alternatively, the furnace can be cooled to room temperature, and the solidified flux can be dissolved in water to isolate the crystals.

  • Crystal Recovery and Cleaning: Carefully separate the K₂NiF₄ crystals from any remaining flux. Wash them with deionized water and then ethanol, and dry them in an oven at a low temperature (e.g., 80°C).

Quantitative Data Summary

The following table summarizes the influence of key synthesis parameters on the quality of K₂NiF₄ crystals, based on findings for K₂NiF₄-type structures and general crystal growth principles. Optimal values should be determined empirically for each specific experimental setup.

ParameterTypical RangeEffect on Crystal Quality
Soaking Temperature (Flux Growth) 850 - 1000 °CHigher temperatures ensure complete dissolution of precursors, preventing the formation of multiple nucleation sites.
Cooling Rate (Flux Growth) 1 - 10 °C/hourA slower cooling rate generally leads to larger and higher quality crystals with fewer defects.[13]
KF:NiF₂ Molar Ratio (Flux Growth) 3:1 to 10:1A higher ratio of KF (flux) to NiF₂ (solute) can lower the crystallization temperature and may improve crystal quality by reducing the nucleation density.
Sintering Temperature (Solid-State) 700 - 900 °CHigher temperatures promote faster diffusion and reaction kinetics, leading to better phase purity.

Visualizations

TroubleshootingWorkflow start Initial Crystal Growth Experiment assess_quality Assess Crystal Quality (XRD, Microscopy) start->assess_quality good_quality High-Quality Crystals Obtained assess_quality->good_quality Good problem_identification Identify Primary Issue assess_quality->problem_identification Poor small_crystals Small/Poorly Formed Crystals problem_identification->small_crystals Size impurities Impurity Phases Present problem_identification->impurities Purity twinning Twinning Observed problem_identification->twinning Structure inclusions Flux Inclusions problem_identification->inclusions Inclusions adjust_cooling Decrease Cooling Rate small_crystals->adjust_cooling adjust_soak Increase Soaking Temp/Time small_crystals->adjust_soak adjust_stoichiometry Verify Stoichiometry impurities->adjust_stoichiometry adjust_reaction Increase Reaction Temp/Time impurities->adjust_reaction twinning->adjust_cooling inclusions->adjust_cooling optimize_flux_removal Optimize Flux Removal Technique inclusions->optimize_flux_removal adjust_cooling->start adjust_soak->start adjust_stoichiometry->start adjust_reaction->start optimize_flux_removal->start

Caption: Troubleshooting workflow for improving K₂NiF₄ crystal quality.

ParameterInfluence cluster_params Synthesis Parameters cluster_quality Crystal Quality Metrics cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size Slower → Larger defects Defect Density (Twinning, Inclusions) cooling_rate->defects Slower → Fewer soaking_temp Soaking Temperature purity Phase Purity soaking_temp->purity Higher → Better soaking_temp->defects Higher → Fewer Inclusions stoichiometry Stoichiometry (KF:NiF₂ Ratio) stoichiometry->crystal_size Optimal Ratio → Larger stoichiometry->purity Accurate → Higher flux_composition Flux Composition flux_composition->defects Low Viscosity → Fewer Inclusions

Caption: Influence of synthesis parameters on K₂NiF₄ crystal quality.

References

Technical Support Center: Handling and Storage of Air-Sensitive K₂NiF₄

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of the air-sensitive compound Potassium Tetrafluoronickelate(II) (K₂NiF₄). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is K₂NiF₄ and why is it considered air-sensitive?

A1: K₂NiF₄ is an inorganic compound with a layered perovskite-like structure. Its air sensitivity primarily stems from the hygroscopic nature of one of its constituent ions, potassium fluoride (KF), and the susceptibility of metal fluorides to hydrolysis.[1][2] When exposed to moisture in the air, K₂NiF₄ can degrade, leading to the formation of hydrates and other impurities that can alter its physical and chemical properties.

Q2: What are the primary degradation pathways for K₂NiF₄ when exposed to air?

Q3: How should K₂NiF₄ be stored to maintain its integrity?

A3: K₂NiF₄ must be stored under a dry, inert atmosphere to prevent degradation. The ideal storage location is inside a glovebox with a continuously purified inert gas atmosphere (e.g., argon or nitrogen) where oxygen and moisture levels are kept below 1 ppm. If a glovebox is not available, storage in a sealed, vacuum-desiccated container backfilled with an inert gas is a viable alternative. The container should be opaque to protect the compound from light, which can sometimes accelerate degradation.

Q4: What is the recommended procedure for handling K₂NiF₄ outside of a controlled atmosphere?

A4: It is strongly advised to handle K₂NiF₄ exclusively within a glovebox or under a continuous flow of inert gas. If brief exposure to the laboratory atmosphere is unavoidable, it should be minimized to the absolute shortest time possible. The humidity of the laboratory environment should be as low as possible. However, any exposure to ambient air increases the risk of sample degradation.

Q5: What are the visual signs of K₂NiF₄ degradation?

A5: While fresh, high-purity K₂NiF₄ is typically a solid, any change in its color, texture (e.g., from a free-flowing powder to clumps), or the appearance of wetness can be indicative of degradation due to moisture absorption.

Troubleshooting Guide

Issue 1: Inconsistent experimental results using K₂NiF₄ from a previously opened container.

  • Possible Cause: The material may have degraded due to improper storage or repeated exposure to the laboratory atmosphere.

  • Troubleshooting Steps:

    • Visually Inspect: Check the material for any changes in appearance as mentioned in FAQ 5.

    • Characterize: If possible, re-characterize the material using techniques such as X-ray diffraction (XRD) to check for the presence of impurity phases.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of K₂NiF₄ for your experiment and compare the results.

    • Review Storage: Ensure your storage conditions meet the requirements outlined in FAQ 3.

Issue 2: Difficulty in obtaining a homogenous mixture when dissolving or dispersing K₂NiF₄.

  • Possible Cause: Partial degradation of the material can lead to the formation of insoluble hydroxides or oxides.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the solvent is anhydrous and de-gassed to prevent further reaction.

    • Inert Atmosphere: Perform the dissolution or dispersion inside a glovebox or under an inert atmosphere.

    • Sample Purity: If the issue persists, the K₂NiF₄ sample is likely degraded and a fresh sample should be used.

Issue 3: Unexpected side reactions or low yields in a synthesis involving K₂NiF₄.

  • Possible Cause: The presence of water or hydroxide impurities from degraded K₂NiF₄ can interfere with many chemical reactions.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Confirm the purity of all other reagents and the dryness of all glassware and solvents.

    • Handle Under Inert Conditions: Ensure the entire reaction setup is rigorously maintained under a dry, inert atmosphere.

    • Use Fresh K₂NiF₄: As with other issues, using a fresh, properly stored sample of K₂NiF₄ is the most reliable way to rule out reagent degradation as the cause.

Quantitative Data

ParameterValue for Potassium Fluoride (KF)Implication for K₂NiF₄
Hygroscopicity High; readily absorbs moisture from the air.[2]K₂NiF₄ is expected to be highly sensitive to humidity.
Solubility in Water Very soluble.[2]Indicates a high propensity for interaction with water, leading to hydrolysis.
Effect of Humidity Forms hydrates (KF·2H₂O).[2]Exposure to humidity will likely lead to the formation of hydrated K₂NiF₄ species.

Experimental Protocols

Protocol 1: Handling and Weighing K₂NiF₄ in a Glovebox

  • Preparation: Ensure the glovebox atmosphere has oxygen and moisture levels below 1 ppm. All glassware, spatulas, and weighing boats should be brought into the glovebox antechamber and purged with the inert atmosphere at least three times.

  • Transfer: Move the required items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the K₂NiF₄ container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Carefully open the K₂NiF₄ container. Using a clean, dry spatula, transfer the desired amount of powder onto a weighing boat on a tared balance inside the glovebox.

  • Sealing: Immediately and securely seal the K₂NiF₄ container after dispensing.

  • Transfer Out: If the weighed sample needs to be used outside the glovebox, it must be sealed in an airtight container before being removed through the antechamber.

Protocol 2: Long-Term Storage of K₂NiF₄

  • Primary Container: The primary container should be a vial made of a material that does not react with fluorides (e.g., high-density polyethylene or a specially treated glass vial). The cap should have a liner that provides an excellent seal.

  • Glovebox Storage: The primary container should be stored inside a dedicated and clearly labeled section of a glovebox.

  • Secondary Containment (if no glovebox): If a glovebox is unavailable, place the sealed primary container inside a larger, sealable secondary container. Add a desiccant to the secondary container, ensuring it does not come into direct contact with the primary vial.

  • Inert Atmosphere Backfill: Evacuate the secondary container and backfill it with a dry, inert gas such as argon or nitrogen. Repeat this cycle at least three times before sealing the secondary container.

  • Storage Location: Store the container in a cool, dark, and dry place.

Visualizations

Troubleshooting_Degraded_Sample start Suspected Sample Degradation visual_inspection Visually Inspect Sample (Color, Texture Change?) start->visual_inspection characterization Characterize Sample (e.g., XRD, FTIR) visual_inspection->characterization Degradation Suspected use_fresh Use Fresh, Unopened Sample visual_inspection->use_fresh No Obvious Degradation characterization->use_fresh compare_results Compare Experimental Results use_fresh->compare_results problem_solved Problem Resolved compare_results->problem_solved Results Differ review_storage Review Handling & Storage Procedures compare_results->review_storage Results Similar

Caption: Troubleshooting workflow for a suspected degraded K₂NiF₄ sample.

Storage_Decision_Tree start Need to Store Air-Sensitive K₂NiF₄ glovebox_avail Is a Glovebox Available? start->glovebox_avail store_glovebox Store in a Sealed Container Inside the Glovebox glovebox_avail->store_glovebox Yes no_glovebox Use a Vacuum Desiccator with Inert Gas Backfill glovebox_avail->no_glovebox No final_storage Store in a Cool, Dark, Dry Place store_glovebox->final_storage primary_container Use an Appropriate Sealed Primary Container no_glovebox->primary_container secondary_container Place in a Sealed Secondary Container with Desiccant primary_container->secondary_container purge_backfill Evacuate and Backfill with Inert Gas (3x) secondary_container->purge_backfill purge_backfill->final_storage

Caption: Decision-making process for the proper storage of K₂NiF₄.

References

Technical Support Center: Synthesis of Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of dipotassium tetrafluoronickelate(II) (K₂[NiF₄]). It is intended to assist in identifying and resolving common issues encountered during this solid-state reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is not the expected green color. What could be the issue?

A1: An off-color final product, such as brownish or yellowish-green, can indicate the presence of impurities. The most common reasons for color deviation are:

  • Incomplete Reaction: The reaction between potassium fluoride (KF) and nickel(II) fluoride (NiF₂) may not have gone to completion. This can be due to insufficient reaction time or temperature.

  • Presence of Oxides or Oxyfluorides: If the reaction is performed in the presence of oxygen or moisture, nickel oxides (e.g., NiO) or oxyfluorides may form, which are typically dark in color.

  • Non-stoichiometric Reactant Ratio: An incorrect molar ratio of KF to NiF₂ can lead to the formation of other phases, such as potassium trifluoronickelate(II) (KNiF₃), which can affect the overall color of the product.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that a precise 2:1 molar ratio of KF to NiF₂ was used.

  • Increase Reaction Time/Temperature: Consider extending the heating duration or increasing the reaction temperature within the recommended range to ensure the reaction proceeds to completion.

  • Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxides and oxyfluorides.

Q2: The yield of my synthesis is consistently low. What are the potential causes?

A2: Low yields in solid-state reactions for K₂[NiF₄] can stem from several factors:

  • Sub-optimal Reaction Conditions: The temperature and duration of the heating process are critical. Insufficient heat may lead to an incomplete reaction.

  • Volatilization of Reactants: Although KF and NiF₂ have high boiling points, some sublimation of reactants can occur at elevated temperatures, leading to a loss of material.

  • Inadequate Mixing: Poor mixing of the powdered reactants can result in localized areas of non-stoichiometric ratios, hindering the formation of the desired product.

  • Hygroscopic Nature of KF: Potassium fluoride is hygroscopic and can absorb moisture from the atmosphere. This absorbed water can lead to the formation of unwanted side products during heating.

Troubleshooting Steps:

  • Optimize Reaction Parameters: Refer to the provided experimental protocol for recommended temperature and time. Gradual increases in these parameters may improve yield.

  • Use a Sealed Reaction Vessel: Employing a sealed crucible (e.g., in a tube furnace) can help to minimize the loss of reactants due to sublimation.

  • Thoroughly Grind Reactants: Ensure the reactants are finely powdered and intimately mixed to maximize the contact surface area between the particles.

  • Dry Reactants Before Use: Dry the KF under vacuum at an elevated temperature before use to remove any absorbed moisture.

Q3: I suspect my product is contaminated with other phases. How can I confirm this and what are the likely contaminants?

A3: The most common crystalline impurity in the synthesis of K₂[NiF₄] is potassium trifluoronickelate(II) (KNiF₃). The formation of this phase is favored if the stoichiometry deviates from the 2:1 KF:NiF₂ molar ratio. The presence of unreacted starting materials (KF and NiF₂) is also possible.

Confirmation and Identification:

  • Powder X-ray Diffraction (PXRD): This is the most definitive method to identify the crystalline phases present in your product. By comparing the obtained diffraction pattern with the standard patterns for K₂[NiF₄], KNiF₃, KF, and NiF₂, you can identify the composition of your sample.

  • Phase Diagram Analysis: The KF-NiF₂ phase diagram confirms the existence of both K₂[NiF₄] and KNiF₃ as stable compounds.[1] Any deviation from the ideal 2:1 stoichiometry for K₂[NiF₄] can lead to the formation of KNiF₃ or result in a mixture of K₂[NiF₄] and one of the reactants.

Q4: How should I handle and store the final K₂[NiF₄] product?

A4: Dipotassium tetrafluoronickelate(II) is sensitive to atmospheric moisture. Hydrolysis can occur, leading to the formation of nickel hydroxides or oxyfluorides and the release of hydrogen fluoride (HF).

Handling and Storage Recommendations:

  • Handle in a Dry Atmosphere: All manipulations of the final product should be carried out in a glovebox or a dry box with a controlled, inert atmosphere.

  • Store in a Desiccator: For short-term storage, place the product in a tightly sealed container within a desiccator containing a suitable drying agent.

  • Long-Term Storage: For long-term storage, seal the product in an airtight container, preferably under an inert gas like argon or nitrogen.

Quantitative Data Summary

The following table summarizes the key parameters for the solid-state synthesis of Dipotassium Tetrafluoronickelate(II). Please note that optimal conditions may vary slightly depending on the specific equipment used.

ParameterValueNotes
Reactant Molar Ratio 2 KF : 1 NiF₂A precise stoichiometric ratio is crucial to avoid the formation of KNiF₃.
Reaction Temperature 800-900 °CTemperatures in this range are typically required for the solid-state reaction to proceed at a reasonable rate.
Reaction Time 10-24 hoursLonger reaction times can help to ensure the reaction goes to completion.
Atmosphere Inert (Argon or Nitrogen)A dry, inert atmosphere is necessary to prevent the formation of oxide or oxyfluoride impurities.
Expected Yield > 95%With careful control of reaction conditions, high yields can be achieved.

Experimental Protocols

Detailed Methodology for the Solid-State Synthesis of Dipotassium Tetrafluoronickelate(II)

Materials:

  • Potassium fluoride (KF), anhydrous (≥99%)

  • Nickel(II) fluoride (NiF₂), anhydrous (≥98%)

  • Argon or Nitrogen gas, high purity

Equipment:

  • Agate mortar and pestle

  • Alumina or platinum crucible

  • Tube furnace with temperature controller

  • Glovebox or dry box

Procedure:

  • Drying of Reactants: Prior to use, dry the potassium fluoride at 150 °C under vacuum for at least 4 hours to remove any absorbed moisture.

  • Weighing and Mixing: Inside a glovebox or dry box, accurately weigh stoichiometric amounts of KF and NiF₂ in a 2:1 molar ratio.

  • Grinding: Thoroughly grind the reactants together in an agate mortar and pestle for at least 30 minutes to ensure intimate mixing. The homogeneity of the mixture is critical for a successful reaction.

  • Pelletizing (Optional but Recommended): Press the powdered mixture into a pellet using a hydraulic press. This increases the contact area between the reactants.

  • Reaction: Place the ground powder or pellet into an alumina or platinum crucible. Position the crucible in the center of a tube furnace.

  • Heating Protocol:

    • Purge the tube furnace with a continuous flow of dry argon or nitrogen gas for at least 30 minutes to create an inert atmosphere.

    • Ramp the temperature to 850 °C at a rate of 5-10 °C/minute.

    • Hold the temperature at 850 °C for 12-18 hours.

  • Cooling: After the reaction is complete, cool the furnace down to room temperature under the continuous flow of inert gas.

  • Product Recovery: Once at room temperature, transfer the crucible back into the glovebox or dry box before handling the final product. The product should be a pale green powder.

  • Characterization: The phase purity of the synthesized K₂[NiF₄] should be confirmed by powder X-ray diffraction.

Mandatory Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of K₂[NiF₄] cluster_troubleshooting Troubleshooting cluster_color_issue Color Issues cluster_yield_issue Yield Issues cluster_solutions Solutions Start Start Synthesis Reactants Mix KF and NiF₂ (2:1) Start->Reactants Heat Heat in Inert Atmosphere Reactants->Heat Product Obtain Product Heat->Product Check_Color Is Product Green? Product->Check_Color Check_Yield Is Yield High? Check_Color->Check_Yield Yes Incomplete_Reaction Incomplete Reaction Check_Color->Incomplete_Reaction No Check_Purity Check Purity (PXRD) Check_Yield->Check_Purity Yes Suboptimal_Conditions Suboptimal Temp/Time Check_Yield->Suboptimal_Conditions No Oxide_Formation Oxide/Oxyfluoride Formation Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Wrong_Stoichiometry Incorrect Stoichiometry Ensure_Inert Ensure Dry, Inert Atmosphere Oxide_Formation->Ensure_Inert Verify_Stoichiometry Verify Reactant Ratio Wrong_Stoichiometry->Verify_Stoichiometry Volatilization Reactant Volatilization Suboptimal_Conditions->Increase_Time_Temp Poor_Mixing Inadequate Mixing Seal_Vessel Use Sealed Vessel Volatilization->Seal_Vessel Hygroscopic_KF Moisture in KF Grind_Thoroughly Grind Reactants Thoroughly Poor_Mixing->Grind_Thoroughly Dry_KF Dry KF Before Use Hygroscopic_KF->Dry_KF

Caption: Troubleshooting workflow for the synthesis of K₂[NiF₄].

References

Technical Support Center: K₂NiF₄-Type Material Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with K₂NiF₄-type materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and characterization, with a focus on identifying and mitigating contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the solid-state synthesis of K₂NiF₄-type oxides?

A1: Contamination in solid-state synthesis of K₂NiF₄-type oxides can arise from three primary sources:

  • Precursor-Related Impurities: These include cation non-stoichiometry, where the ratio of metal precursors deviates from the desired formula, and the presence of carbonates or hydroxides in the starting materials.[1][2][3] Even small deviations in precursor stoichiometry can significantly alter the material's properties.[1]

  • Environmental Contamination: The high temperatures required for solid-state reactions can lead to interactions with the furnace environment and crucible materials. For instance, alumina crucibles can react with nickel-based melts, introducing aluminum as a contaminant.[4][5] Carbon dioxide from the air can also react with precursors, especially lanthanum-containing compounds, to form stable carbonates.[2]

  • Formation of Secondary Phases: Incomplete reactions or local non-stoichiometries can result in the formation of unintended crystalline phases. Common secondary phases in the synthesis of La₂NiO₄, for example, include La₂O₃ and lanthanum oxycarbonate (La₂O₂CO₃).[6][7]

Q2: How can I detect cation non-stoichiometry in my K₂NiF₄-type material?

A2: Detecting cation non-stoichiometry can be challenging but is crucial for ensuring the desired material properties. Several techniques can be employed:

  • X-ray Diffraction (XRD): High-resolution XRD can reveal subtle shifts in lattice parameters, which can be indicative of non-stoichiometry.[8] However, the resolution is often limited to detecting composition differences at the percent level.[9]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a quantitative chemical analysis technique that can determine the elemental composition of your sample with high accuracy, revealing deviations from the target stoichiometry.[10]

  • Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): EDX analysis can provide semi-quantitative information on the elemental composition of different grains or regions in your sample, helping to identify spatial variations in stoichiometry.[11]

  • Advanced Techniques: For very small deviations, advanced techniques like scanning tunneling microscopy (STM) can be used to assess cation imbalance with a very high detection limit, in some cases less than 0.1%.[9]

Q3: What is the impact of carbonate impurities on the synthesis of La-based K₂NiF₄-type oxides?

A3: Lanthanum-based precursors are susceptible to reacting with atmospheric CO₂ to form lanthanum carbonate (La₂(CO₃)₃) or lanthanum oxycarbonate (La₂O₂CO₃).[2] These carbonate phases are thermally stable and require high temperatures to decompose. The decomposition of lanthanum carbonate to lanthanum oxide typically occurs in multiple steps, with the final decomposition of La₂O₂CO₃ to La₂O₃ happening at temperatures above 700-800°C.[9][12][13] If these carbonates are not fully decomposed during calcination, they will persist as impurity phases in the final product, affecting its structural and electronic properties.

Q4: Can the crucible material affect my synthesis?

A4: Yes, the choice of crucible material is critical, especially at the high temperatures used in solid-state synthesis. Reactive melts can interact with the crucible, leading to contamination. For example, nickel-based melts can react with alumina (Al₂O₃) crucibles, leading to the formation of an alumina-rich layer at the interface and potential incorporation of aluminum into the sample.[4][5][14] Similarly, using graphite crucibles for melting titanium-containing alloys can lead to the formation of titanium carbide impurities.[15] It is essential to choose a crucible material that is as inert as possible to the reactants at the desired synthesis temperature.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during K₂NiF₄ experiments.

Problem 1: Unexpected peaks in the XRD pattern of my synthesized powder.

This is a common indication of the presence of impurity phases.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected XRD peaks.

Problem 2: My material's properties (e.g., lattice parameters, electronic conductivity) are different from literature values, even with a phase-pure XRD pattern.

This may indicate subtle forms of contamination, such as cation non-stoichiometry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for property deviations.

Data Presentation

Table 1: Effect of Cation Non-Stoichiometry on Lattice Parameters of K₂NiF₄-Type Oxides
CompoundCation Ratio (A/B)a-axis (Å)c-axis (Å)Reference
Fe:SrTiO₃ (thin film)0.90 (Sr deficient)3.905 (nominal)3.905 (nominal)[10]
Sm₂₋ₓSrₓNiO₄₊δx = 0.45.39412.385[16]
Sm₂₋ₓSrₓNiO₄₊δx = 0.63.81112.428[16]
Sm₂₋ₓSrₓNiO₄₊δx = 1.23.79312.564[16]

Note: The data for Fe:SrTiO₃ is for a perovskite structure but illustrates the principle of how non-stoichiometry, in this case Sr deficiency, impacts the material properties. The Sm-based nickelate data shows the trend of lattice parameter changes with varying Sr content, which alters the A-site cation ratio.

Table 2: Common Impurity Phases and Their Identification
Impurity PhaseCommon in Synthesis ofKey XRD Peaks (2θ for Cu Kα)Notes
La₂O₃La-based oxides (e.g., La₂NiO₄)~26.1°, 29.1°, 39.7°, 48.7°, 51.6°Can arise from incomplete reaction or decomposition of La-containing precursors.[17]
La₂O₂CO₃La-based oxides~25.5°, 29.8°, 46.5°Forms from the reaction of La-precursors with CO₂. Decomposes at T > 800°C.[9][13]
NiONickelate compounds~37.2°, 43.3°, 62.9°Unreacted nickel oxide precursor.
Al₂O₃High-temp. synthesis in alumina crucibles~25.6°, 35.2°, 37.8°, 43.4°, 52.6°, 57.5°Contamination from the crucible.[4][5]

Experimental Protocols

Protocol 1: Solid-State Synthesis of La₂NiO₄

This protocol describes a standard solid-state reaction method for synthesizing polycrystalline La₂NiO₄.

Materials:

  • Lanthanum(III) oxide (La₂O₃), high purity (99.99%)

  • Nickel(II) oxide (NiO), high purity (99.9%)

  • Acetone or ethanol (for mixing)

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • High-temperature furnace

  • Alumina or platinum crucible

Procedure:

  • Pre-treatment of Precursors: Dry the La₂O₃ precursor at >800°C for several hours to remove any absorbed moisture and carbonates.

  • Weighing: Stoichiometric amounts of La₂O₃ and NiO are carefully weighed out in a 1:1 molar ratio.

  • Mixing: The powders are intimately mixed by grinding in an agate mortar and pestle for at least 30 minutes. A small amount of acetone or ethanol can be added to aid in homogenization. The mixture should be ground until it is a uniform color.

  • Pelletizing: The mixed powder is pressed into pellets using a hydraulic press at a pressure of 1-2 tons.

  • Calcination:

    • Place the pellets in an alumina or platinum crucible.

    • Heat the pellets in a furnace in air. A typical heating profile is to ramp to 1100-1200°C and hold for 12-24 hours.

    • Cool the furnace slowly to room temperature.

  • Intermediate Grinding: The calcined pellets are removed from the furnace and thoroughly ground again in the agate mortar.

  • Final Sintering: The ground powder is re-pelletized and sintered in the furnace at a higher temperature, typically 1200-1400°C, for 24-48 hours. Multiple grinding and sintering steps may be necessary to achieve a single-phase product.

  • Characterization: The final product is characterized by powder X-ray diffraction to confirm phase purity.

Experimental Workflow Diagram:

Synthesis_Workflow Precursor Pre-treat and Weigh Precursors (La₂O₃, NiO) Mix Mix and Grind Precursor->Mix Pelletize1 Pelletize Mix->Pelletize1 Calcine Calcine (1100-1200°C) Pelletize1->Calcine Grind2 Grind Calcine->Grind2 Pelletize2 Re-pelletize Grind2->Pelletize2 Sinter Sinter (1200-1400°C) Pelletize2->Sinter Characterize Characterize (XRD) Sinter->Characterize

Caption: Solid-state synthesis workflow for La₂NiO₄.

Protocol 2: Phase Purity Analysis using Powder X-ray Diffraction (XRD)

This protocol outlines the steps for analyzing the phase purity of a synthesized K₂NiF₄-type material using XRD.

Equipment:

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder

  • Data analysis software with access to a crystallographic database (e.g., ICDD PDF-4)

  • Rietveld refinement software (e.g., FullProf, GSAS-II)

Procedure:

  • Sample Preparation: Finely grind a small amount of the synthesized material to ensure random orientation of the crystallites. Mount the powder on the sample holder, ensuring a flat, level surface.

  • Data Collection:

    • Set the 2θ range for the scan, typically from 20° to 80° for K₂NiF₄-type materials.

    • Choose an appropriate step size (e.g., 0.01-0.02°) and counting time per step to obtain good signal-to-noise ratio.

  • Phase Identification:

    • Import the collected XRD data into the analysis software.

    • Perform a search-match against a crystallographic database to identify the crystalline phases present in the sample.

    • Compare the experimental pattern with the reference patterns for the target K₂NiF₄ phase and potential impurities (see Table 2).

  • Quantitative Analysis (Rietveld Refinement):

    • If impurity phases are detected, or for precise structural information, perform a Rietveld refinement.[18][19]

    • Start with a structural model for the main K₂NiF₄ phase and any identified impurity phases.

    • Refine the scale factor, background, lattice parameters, peak shape parameters, and atomic positions to minimize the difference between the calculated and observed diffraction patterns.

    • The refinement results will provide the weight fraction of each phase, giving a quantitative measure of purity, as well as precise lattice parameters.

Logical Relationship for Rietveld Refinement:

Rietveld_Logic XRD_Data Experimental XRD Data Compare Compare Calculated and Experimental Patterns XRD_Data->Compare Structural_Model Initial Structural Model (K₂NiF₄ phase + impurities) Calculate_Pattern Calculate Theoretical Diffraction Pattern Structural_Model->Calculate_Pattern Calculate_Pattern->Compare Refine Refine Parameters (Lattice, Atomic Positions, etc.) using Least Squares Compare->Refine Converged Has the fit converged? Refine->Converged Converged->Calculate_Pattern No Final_Parameters Final Structural Parameters (Phase fractions, lattice parameters) Converged->Final_Parameters Yes

Caption: Logical flow of the Rietveld refinement process.

References

Validation & Comparative

A Comparative Analysis of Dipotassium Tetrafluoronickelate(II) and its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative properties of dipotassium tetrafluoronickelate(II) (K₂NiF₄) and its isostructural counterparts, K₂CuF₄ and K₂CoF₄.

This guide provides a comprehensive comparison of dipotassium tetrafluoronickelate(II) with its copper and cobalt analogs, offering valuable insights for material selection in various research and development applications. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols for key synthetic and analytical methods.

Introduction

Dipotassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite structure, which has garnered significant interest due to its intriguing magnetic and electronic properties. This structure consists of corner-sharing NiF₆ octahedra forming two-dimensional layers, separated by potassium ions. The unique structural arrangement gives rise to anisotropic physical properties, making it a model system for studying low-dimensional magnetism. Understanding the properties of K₂NiF₄ in comparison to its isostructural analogs, where nickel is substituted with other first-row transition metals like copper (K₂CuF₄) and cobalt (K₂CoF₄), is crucial for tailoring material properties for specific applications, including catalysis and materials science.

Synthesis and Structural Properties

The synthesis of these materials is typically achieved through solid-state reactions at elevated temperatures. The precise control of reaction conditions is critical to obtaining pure, single-phase products.

Table 1: Comparison of Crystal Structures

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Ni/Cu/Co-F Bond Distances (Å)
K₂NiF₄ TetragonalI4/mmma = 4.00, c = 13.00Ni-F: 2.00
K₂CuF₄ OrthorhombicCmcaa = 5.86, b = 12.74, c = 5.96Cu-F: 1.95 (2x), 2.08 (4x)
K₂CoF₄ TetragonalI4/mmma ≈ 4.07, c ≈ 13.1Co-F: ~2.04

Note: Lattice parameters and bond lengths can vary slightly depending on the specific synthetic conditions.

Comparative Performance Data

The substitution of the transition metal in the K₂MF₄ structure leads to significant differences in their physical and chemical properties.

Spectroscopic Analysis

UV-Vis Spectroscopy: The electronic transitions of the central metal ion are sensitive to its coordination environment and oxidation state. The UV-Vis spectra of these compounds are characterized by d-d transitions. For instance, the spectrum of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which has a similar octahedral coordination as in K₂NiF₄, shows two prominent absorption peaks around 450 nm and 700 nm.[1] The hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺, exhibits peaks at approximately 360 nm and 590 nm, illustrating the effect of the ligand field on the transition energies.[1]

Infrared (IR) Spectroscopy: The IR spectra of these compounds are dominated by the vibrational modes of the metal-fluoride bonds. The positions of these bands are indicative of the bond strengths and the geometry of the MF₆ octahedra.

Magnetic Properties

The magnetic properties of these compounds are of particular interest due to their two-dimensional layered structure.

Table 2: Comparison of Magnetic Properties

CompoundMagnetic OrderingCritical Temperature (T_c)Key Features
K₂NiF₄ Antiferromagnetic~97 KA classic example of a 2D Heisenberg antiferromagnet.
K₂CuF₄ Ferromagnetic~6.25 KExhibits 2D ferromagnetism due to orbital ordering of the Cu²⁺ ions.[2]
K₂CoF₄ Antiferromagnetic~107 KConsidered a good realization of a 2D Ising antiferromagnet.

Experimental Protocols

General Solid-State Synthesis

The solid-state synthesis of K₂MF₄ (M = Ni, Co) generally involves the high-temperature reaction of stoichiometric amounts of potassium fluoride (KF) and the corresponding transition metal difluoride (MF₂).

Protocol for K₂NiF₄ / K₂CoF₄:

  • Precursors: High purity KF and NiF₂ or CoF₂ powders.

  • Mixing: Stoichiometric amounts of the reactants are thoroughly ground together in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneous mixing.

  • Heating: The mixture is placed in a platinum or nickel crucible and heated in a tube furnace under a flow of dry, oxygen-free argon or nitrogen.

  • Reaction Conditions: The reaction temperature is typically in the range of 800-1000 °C, and the reaction is carried out for several hours to ensure complete reaction. Intermediate grinding steps may be necessary.

  • Cooling: The furnace is slowly cooled to room temperature.

  • Characterization: The product is characterized by powder X-ray diffraction (PXRD) to confirm phase purity.

Detailed Synthesis of K₂CuF₄[3]
  • Pre-treatment of Precursors: CuF₂ (98%) is treated with 4 bar of elemental fluorine at 250 °C for 24 hours in a nickel autoclave. KF (99.9%) is evacuated at 200 °C under dynamic vacuum.

  • Mixing: 214 mg (3.68 mmol) of KF and 187 mg (1.84 mmol) of CuF₂ are ground in an agate mortar.

  • First Annealing: The mixture is placed in a nickel boat, covered with a nickel lid, and heated in a nickel reactor to approximately 420 °C for 23 hours under a dry argon atmosphere after evacuating the reactor.

  • Intermediate Grinding: The reactor is cooled to room temperature, and the mixture is ground again.

  • Second Annealing: The synthesis procedure is repeated with a further annealing step at 460 °C for 24 hours.

  • Product: A colorless sample is obtained and its purity is verified by powder X-ray diffraction.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursor Powders (KF, MF2) Mixing Grinding and Mixing Precursors->Mixing Stoichiometric Ratio Heating High-Temperature Annealing Mixing->Heating Inert Atmosphere Cooling Controlled Cooling Heating->Cooling PXRD Powder X-Ray Diffraction (PXRD) Cooling->PXRD Phase Purity Spectroscopy Spectroscopic Analysis (UV-Vis, IR) PXRD->Spectroscopy Magnetic Magnetic Property Measurement Spectroscopy->Magnetic Thermal Thermal Analysis (TGA/DSC) Magnetic->Thermal Signaling_Pathway cluster_K2NiF4 K₂NiF₄ cluster_K2CuF4 K₂CuF₄ cluster_K2CoF4 K₂CoF₄ Ni2_plus Ni²⁺ (d⁸) Antiferromagnetic Antiferromagnetic (TN ≈ 97 K) Ni2_plus->Antiferromagnetic Superexchange Cu2_plus Cu²⁺ (d⁹) Ferromagnetic Ferromagnetic (TC ≈ 6.25 K) Cu2_plus->Ferromagnetic Jahn-Teller Distortion Co2_plus Co²⁺ (d⁷) Antiferromagnetic_Co Antiferromagnetic (TN ≈ 107 K) Co2_plus->Antiferromagnetic_Co Strong Anisotropy Logical_Relationship Compound K₂MF₄ Compound Metal_Ion Transition Metal Ion (M = Ni, Cu, Co) Compound->Metal_Ion d_Electron_Configuration d-Electron Configuration Metal_Ion->d_Electron_Configuration Crystal_Field_Splitting Crystal Field Splitting d_Electron_Configuration->Crystal_Field_Splitting Jahn_Teller Jahn-Teller Effect (for Cu²⁺) d_Electron_Configuration->Jahn_Teller Magnetic_Properties Magnetic Properties (Ferro-/Antiferromagnetic) Crystal_Field_Splitting->Magnetic_Properties Spectroscopic_Properties Spectroscopic Properties (UV-Vis, IR) Crystal_Field_Splitting->Spectroscopic_Properties Jahn_Teller->Magnetic_Properties

References

A Comparative Guide to K₂NiF₄ and Higher-Order Ruddlesden-Popper Phases

Author: BenchChem Technical Support Team. Date: November 2025

The Ruddlesden-Popper (RP) series, with the general formula A(n+1)B(n)X(3n+1), represents a fascinating class of layered perovskite materials that have garnered significant attention for their diverse and tunable properties. These materials are composed of 'n' layers of perovskite-like (ABX₃) blocks separated by rock-salt (AX) layers. The simplest member of this series is the K₂NiF₄ structure (n=1), which serves as a foundational model for understanding the impact of dimensionality on the physicochemical properties of these oxides. This guide provides a detailed comparison of the K₂NiF₄ (n=1) structure with its higher-order counterparts (n=2, 3, etc.), focusing on their structural, electrical, thermal, and catalytic properties.

Structural and Property Evolution with 'n'

The defining feature of the Ruddlesden-Popper series is the thickness of the perovskite block, denoted by 'n'. As 'n' increases, the structure transitions from a quasi-two-dimensional nature for n=1 towards a more three-dimensional, perovskite-like character. This evolution in dimensionality has profound effects on the material's properties.

Structural Characteristics: The K₂NiF₄ structure consists of single layers of corner-sharing BX₆ octahedra separated by AX rock-salt layers.[1] Higher-order phases, such as the n=2 (e.g., La₃Ni₂O₇) and n=3 (e.g., La₄Ni₃O₁₀) members, feature double and triple layers of these octahedra, respectively. This increased connectivity within the perovskite slabs influences bond angles, lattice parameters, and overall crystal symmetry.

Electronic and Ionic Conductivity: The electrical properties of RP phases are highly dependent on the value of 'n'. Generally, the electronic conductivity increases with 'n' due to the enhanced dimensionality and greater overlap of the transition metal and oxygen orbitals within the thicker perovskite blocks. Conversely, the ionic conductivity, particularly oxygen ion transport, tends to decrease as 'n' increases. This is because oxygen diffusion in these materials often occurs via an interstitial mechanism within the rock-salt layers, and the relative proportion of these layers decreases with increasing 'n'.[2][3]

Thermal Expansion: The thermal expansion coefficient (TEC) is a critical parameter for applications in high-temperature devices like solid oxide fuel cells (SOFCs). First-order (n=1) RP phases typically exhibit lower TECs compared to their perovskite (n=∞) counterparts, making them more compatible with other cell components.[4] The TEC is influenced by the interplay between the perovskite and rock-salt layers.

Catalytic Activity: Ruddlesden-Popper oxides are promising catalysts, particularly for the oxygen evolution reaction (OER) in water splitting and metal-air batteries. The catalytic activity is often linked to the electronic structure of the transition metal and the ability of the lattice to accommodate oxygen vacancies or interstitials. The optimal 'n' value for catalytic performance can vary depending on the specific composition and reaction. For instance, in the Sr(n+1)Ir(n)O(3n+1) series, the n=2 member exhibits the highest intrinsic OER activity.

Quantitative Performance Comparison

To provide a clear overview of the performance differences, the following tables summarize key quantitative data for the lanthanum nickelate Ruddlesden-Popper series, a well-studied system that exemplifies the trends across the family.

PropertyLa₂NiO₄₊δ (n=1)La₃Ni₂O₇₋δ (n=2)La₄Ni₃O₁₀₋δ (n=3)
Electrical Conductivity
at 600 °C (S/cm)~120~250~400
Ionic Conductivity
Oxygen Self-Diffusion (D*) at 700°C (cm²/s)~1 x 10⁻⁸~2 x 10⁻⁹~3 x 10⁻¹⁰
Thermal Expansion
TEC (10⁻⁶ K⁻¹) (75-900°C)13.813.213.2

Note: The values presented are approximate and can vary depending on the specific stoichiometry and synthesis conditions.

Experimental Protocols

The synthesis of Ruddlesden-Popper phases can be achieved through various methods, with solid-state reaction and sol-gel routes being the most common.

1. Solid-State Reaction (for La₃Ni₂O₇)

  • Precursors: High-purity La₂O₃ and NiO powders.

  • Procedure:

    • Stoichiometric amounts of the precursor powders are intimately mixed, typically by ball milling in an ethanol medium for 24 hours.

    • The dried powder mixture is calcined in air at temperatures ranging from 1000 °C to 1150 °C for 12-24 hours, with intermediate grindings to ensure homogeneity.[5][6]

    • The calcined powder is then pressed into pellets and sintered at a higher temperature, for instance, 1300 °C for the lanthanum nickelates, to achieve high density.[7]

2. Sol-Gel Synthesis (Citrate Method for La₄Ni₃O₁₀)

  • Precursors: La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, citric acid, and ethylene glycol.

  • Procedure:

    • Stoichiometric amounts of the metal nitrates are dissolved in deionized water.

    • An aqueous solution of citric acid is added to the nitrate solution. The molar ratio of citric acid to total metal cations is typically between 1.5 and 2.

    • The solution is heated to around 80 °C with continuous stirring to form a viscous gel.

    • Ethylene glycol is added as a complexing agent, and the mixture is further heated to evaporate excess water, resulting in a resin.

    • The resin is decomposed by heating to around 400-500 °C, and the resulting precursor powder is calcined at a higher temperature (e.g., 1000-1200 °C) to obtain the final crystalline phase.[8]

Characterization:

The synthesized materials are typically characterized using a suite of techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM): To analyze the microstructure and morphology.

  • Thermogravimetric Analysis (TGA): To study the oxygen stoichiometry and thermal stability.

  • Four-Probe DC Method: To measure the electrical conductivity.

  • Electrochemical Impedance Spectroscopy (EIS): To evaluate the ionic conductivity and electrode performance.

  • Dilatometry: To determine the thermal expansion coefficient.

Visualizing Structural Relationships and Experimental Workflows

Ruddlesden_Popper_Series cluster_0 Ruddlesden-Popper Series: A(n+1)B(n)O(3n+1) cluster_1 Structural Features n1 K₂NiF₄ (n=1) Single Perovskite Layer n2 A₃B₂O₇ (n=2) Double Perovskite Layer n1->n2 Increasing 'n' s1 Quasi-2D Character n1->s1 s3 Decreasing Rock-Salt Layer Ratio n1->s3 s4 Increasing Perovskite Block Thickness n1->s4 n3 A₄B₃O₁₀ (n=3) Triple Perovskite Layer n2->n3 Increasing 'n' s2 Increasing 3D Character n2->s2 n2->s3 n2->s4 n_inf ABO₃ (n=∞) Perovskite Structure n3->n_inf Increasing 'n' n3->s2 n3->s3 n3->s4 n_inf->s2

Caption: Structural evolution in the Ruddlesden-Popper series with increasing 'n'.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Selection (Oxides, Nitrates, etc.) s2 Synthesis Route (Solid-State or Sol-Gel) s1->s2 s3 Calcination & Sintering s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Microstructural Analysis (SEM) c1->c2 c3 Thermal Analysis (TGA, Dilatometry) c1->c3 c4 Electrochemical Analysis (Conductivity, EIS) c3->c4

Caption: A typical experimental workflow for Ruddlesden-Popper oxide synthesis and characterization.

References

A Comparative Analysis of Experimental and Theoretical Data for K₂NiF₄

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between experimentally determined and theoretically calculated properties of potassium nickel fluoride (K₂NiF₄) is presented for researchers, scientists, and professionals in drug development. This guide summarizes key structural, magnetic, and electronic data in clearly structured tables, provides detailed experimental methodologies, and visualizes the comparative workflow.

Structural Properties: A Close Correlation

The crystal structure of K₂NiF₄ has been well-characterized both experimentally and theoretically, revealing a tetragonal lattice with the space group I4/mmm. This structure consists of NiF₆ octahedra layers separated by potassium ions.[1] A comparison of the lattice parameters obtained from experimental measurements and those calculated using Density Functional Theory (DFT) shows a strong agreement, validating the computational models used.

Experimental work by MacChesney et al. (1969) reported room-temperature lattice parameters of a = 4.006 Å and c = 13.076 Å .[2] Theoretical calculations from the Materials Project, employing DFT, predict lattice parameters of a = 4.008 Å and c = 13.136 Å . The minor deviations between the experimental and theoretical values underscore the accuracy of modern computational approaches in predicting the structural properties of such materials.

PropertyExperimental ValueTheoretical Value (DFT)
Lattice Parameter 'a' 4.006 Å[2]4.008 Å
Lattice Parameter 'c' 13.076 Å[2]13.136 Å
Crystal System Tetragonal[1]Tetragonal[1]
Space Group I4/mmm[1]I4/mmm[1]

Magnetic Behavior: A Two-Dimensional Antiferromagnet

K₂NiF₄ is recognized as a classic example of a two-dimensional quadratic-layer antiferromagnet.[2] In this magnetic structure, the nickel ions within the NiF₂ planes exhibit antiferromagnetic ordering, where adjacent spins align in opposite directions.

The strength of the magnetic interactions is quantified by the intra-plane exchange interaction parameter (J), which has been experimentally estimated to be approximately 125 K .[2] The magnetic ordering vanishes above a critical temperature known as the Néel temperature (Tₙ). For an antiferromagnetic material, the Néel temperature corresponds to the peak in its magnetic susceptibility as a function of temperature. While a specific experimental value for the Néel temperature of K₂NiF₄ is not explicitly stated in the readily available literature, it is a key parameter in characterizing its magnetic properties. Theoretical calculations from the Materials Project indicate a magnetic moment of 2.00 µB/f.u. for the nickel ion, consistent with a high-spin Ni²⁺ configuration.

PropertyExperimental ValueTheoretical Value (DFT)
Magnetic Ordering Antiferromagnetic[2]Antiferromagnetic
Intra-plane Exchange (J) ≈ 125 K[2]-
Magnetic Moment (Ni²⁺) -2.00 µB/f.u.

Electronic Properties: The Band Gap

PropertyExperimental ValueTheoretical Value
Electronic Band Gap Not availableNot available

Experimental and Theoretical Workflow

The process of comparing experimental and theoretical data for a material like K₂NiF₄ involves a systematic workflow, as illustrated in the diagram below. This process begins with the synthesis and experimental characterization of the material, followed by computational modeling and calculation of its properties. The final step involves a critical comparison of the data obtained from both approaches.

K2NiF4_Comparison_Workflow Workflow for Comparing Experimental and Theoretical Data of K₂NiF₄ cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis exp_synthesis Material Synthesis (e.g., Solid-State Reaction) exp_xrd X-ray Diffraction (XRD) - Lattice Parameters - Crystal Structure exp_synthesis->exp_xrd exp_squid SQUID Magnetometry - Magnetic Susceptibility - Néel Temperature exp_synthesis->exp_squid exp_uvvis UV-Vis Spectroscopy - Optical Absorption - Band Gap exp_synthesis->exp_uvvis comp_structure Structural Properties exp_xrd->comp_structure comp_magnetic Magnetic Properties exp_squid->comp_magnetic comp_electronic Electronic Properties exp_uvvis->comp_electronic theo_model Computational Model (e.g., Density Functional Theory - DFT) theo_structure Structural Calculations - Lattice Parameters - Crystal Structure theo_model->theo_structure theo_magnetic Magnetic Calculations - Magnetic Moment - Exchange Interactions theo_model->theo_magnetic theo_electronic Electronic Structure Calculations - Band Gap theo_model->theo_electronic theo_structure->comp_structure theo_magnetic->comp_magnetic theo_electronic->comp_electronic final_report Comparison Guide Publication comp_structure->final_report comp_magnetic->final_report comp_electronic->final_report

Caption: Workflow for Comparing Experimental and Theoretical Data of K₂NiF₄.

Experimental Protocols

X-ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure and lattice parameters of K₂NiF₄.

Methodology:

  • A powdered sample of K₂NiF₄ is prepared and mounted on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation, λ = 1.5406 Å).

  • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is recorded.

  • The positions and intensities of the diffraction peaks are analyzed using Rietveld refinement software.

  • By indexing the diffraction peaks, the crystal system, space group, and lattice parameters (a and c) of the tetragonal unit cell are determined.

SQUID Magnetometry for Magnetic Property Characterization

Objective: To measure the magnetic susceptibility of K₂NiF₄ as a function of temperature and determine the Néel temperature.

Methodology:

  • A small, precisely weighed powdered sample of K₂NiF₄ is placed in a sample holder.

  • The sample is introduced into a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • The magnetic moment of the sample is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to above the expected Néel temperature, under a constant applied magnetic field.

  • Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are performed. In the ZFC protocol, the sample is cooled in the absence of a magnetic field, after which the field is applied and the magnetic moment is measured upon heating. In the FC protocol, the sample is cooled in the presence of the magnetic field.

  • The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass.

  • The Néel temperature (Tₙ) is identified as the temperature at which the magnetic susceptibility reaches its maximum value.

UV-Vis Spectroscopy for Electronic Band Gap Determination

Objective: To determine the optical band gap of K₂NiF₄.

Methodology:

  • A thin film of K₂NiF₄ is prepared on a transparent substrate, or a finely ground powder is dispersed in a suitable non-absorbing medium.

  • The sample is placed in a UV-Vis spectrophotometer.

  • The absorbance or reflectance of the sample is measured over a range of wavelengths, typically from the ultraviolet to the near-infrared region.

  • The obtained absorption data is used to construct a Tauc plot. The Tauc relation is given by (αhν)ⁿ = A(hν - E₉), where α is the absorption coefficient, hν is the photon energy, E₉ is the band gap energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

  • By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap (E₉) can be determined.

References

A Prospective Benchmarking Guide to the Catalytic Performance of Dipotassium Tetrafluoronickelate(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the catalytic performance of dipotassium tetrafluoronickelate(II), K₂[NiF₄], a compound for which catalytic applications are not yet established in the scientific literature. Given the widespread use of nickel complexes in cross-coupling reactions, this document outlines a prospective comparison against common nickel(II) pre-catalysts in the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocols and comparative data from established catalysts offer a baseline for evaluating the potential of K₂[NiF₄] in this critical class of transformations.

Comparative Performance of Nickel(II) Pre-catalysts in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Nickel catalysts are of particular interest due to their lower cost compared to palladium and their unique reactivity.[1] Simple Ni(II) salts, such as NiCl₂ and Ni(OAc)₂, often serve as pre-catalysts that are reduced in situ to the active Ni(0) species. While the performance of K₂[NiF₄] is yet to be determined, the following table provides a comparative summary of typical performances for established Ni(II) pre-catalysts in the coupling of an aryl halide with an arylboronic acid.

Pre-catalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Dipotassium Tetrafluoronickelate(II) TBDe.g., PPh₃, PCy₃, or NHCe.g., K₃PO₄TBDTBDTBDTBDThe fluoride ligands may influence catalyst activation and stability. Experimental validation is required.
Nickel(II) Chloride (NiCl₂) 2 - 10PPh₃, PCy₃, dppfK₃PO₄, Cs₂CO₃Dioxane80 - 12012 - 2470 - 95A common and inexpensive pre-catalyst. Often used with phosphine ligands to improve performance.[2]
Nickel(II) Acetate (Ni(OAc)₂) 3 - 10None or with ligands like β-cyclodextrinK₂CO₃, K₃PO₄Water85 - 1008 - 1680 - 92Can be effective in greener solvents like water, sometimes even without a traditional phosphine ligand.[3]

TBD: To Be Determined through experimental investigation.

Experimental Protocols for Benchmarking

To objectively assess the catalytic performance of K₂[NiF₄], a standardized experimental protocol is essential. The following protocol for a Suzuki-Miyaura cross-coupling reaction is provided as a template for comparison against NiCl₂ and Ni(OAc)₂.

Benchmark Reaction: Synthesis of 4-Methylbiphenyl

This protocol details the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene (99%)

  • Phenylboronic acid (97%)

  • Dipotassium tetrafluoronickelate(II) (K₂[NiF₄])

  • Nickel(II) chloride (anhydrous, 98%)

  • Nickel(II) acetate (anhydrous, 98%)

  • Triphenylphosphine (PPh₃, 99%)

  • Potassium phosphate (K₃PO₄, anhydrous, 98%)

  • 1,4-Dioxane (anhydrous, 99.8%)

  • Toluene (for chromatography)

  • Ethyl acetate (for chromatography)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Schlenk flasks or oven-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Flash chromatography setup

  • Gas chromatograph-mass spectrometer (GC-MS) for yield and purity analysis

Procedure:

  • Catalyst Preparation and Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the nickel pre-catalyst (K₂[NiF₄], NiCl₂, or Ni(OAc)₂; 0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

    • Seal the flask with a rubber septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask against a positive flow of inert gas.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-methylbiphenyl.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the isolated yield and calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst.

Visualizations

Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates the logical flow for the comparative study of the nickel pre-catalysts.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Weigh Catalysts (K2[NiF4], NiCl2, Ni(OAc)2) and Ligand Reaction_Setup Set up Parallel Reactions under Inert Atmosphere Catalyst_Prep->Reaction_Setup Reagent_Prep Prepare Substrates (Aryl Halide, Boronic Acid) and Base Reagent_Prep->Reaction_Setup Heating Heat and Stir (e.g., 100 °C, 12-24h) Reaction_Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating continue Workup Quench and Extract Product Monitoring->Workup complete Purification Purify by Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Data_Analysis Calculate Yield, TON, TOF Characterization->Data_Analysis

Caption: Workflow for benchmarking nickel pre-catalysts.

Generalized Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The catalytic cycle for nickel-catalyzed Suzuki-Miyaura coupling generally proceeds through a Ni(0)/Ni(II) pathway, as depicted below.[4][5]

G Ni0 L-Ni(0) NiII_Aryl L-Ni(II)(Ar)(X) Ni0->NiII_Aryl Oxidative Addition NiII_Boryl L-Ni(II)(Ar)(Ar') NiII_Aryl->NiII_Boryl Transmetalation NiII_Boryl->Ni0 Reductive Elimination Product Ar-Ar' NiII_Boryl->Product Precatalyst Ni(II) Pre-catalyst (e.g., K2[NiF4]) Precatalyst->Ni0 Reduction Substrate1 Ar-X Substrate1->Ni0 Substrate2 Ar'-B(OR)2 Substrate2->NiII_Aryl Base Base Base->NiII_Aryl

Caption: Ni(0)/Ni(II) catalytic cycle for Suzuki-Miyaura coupling.

References

Cross-Validation of Analytical Techniques for the Structural and Magnetic Characterization of K₂NiF₄

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate characterization of materials is a cornerstone of scientific research and development. For complex crystalline structures like potassium tetrafluoronickelate(II) (K₂NiF₄), a multi-faceted analytical approach is crucial to fully elucidate its structural and magnetic properties. This guide provides a comparative overview of key analytical techniques, presenting experimental data, detailed protocols, and a logical framework for the cross-validation of results to ensure data integrity and a comprehensive understanding of the material.

Structural and Magnetic Properties: A Multi-Technique Approach

The K₂NiF₄ structure type is a versatile framework that has been extensively studied for its interesting magnetic and electronic properties. A thorough characterization of this material necessitates the use of complementary analytical techniques that probe different aspects of its structure and magnetism. The primary methods discussed in this guide are X-ray Diffraction (XRD), Neutron Diffraction, Infrared (IR) Spectroscopy, and Muon Spin Rotation/Relaxation/Resonance (μSR).

Comparative Analysis of Analytical Techniques

Table 1: Structural Parameters of K₂NiF₄ Determined by Diffraction Methods

ParameterX-ray Diffraction (XRD)Neutron Diffraction
Crystal SystemTetragonalTetragonal
Space GroupI4/mmm[1]I4/mmm
Lattice Parameter a (Å)4.00[1]Data not available in search results
Lattice Parameter c (Å)13.00[1]Data not available in search results
Unit Cell Volume (ų)208.22[1]Data not available in search results

Table 2: Spectroscopic and Magnetic Properties of K₂NiF₄

PropertyAnalytical TechniqueObserved Value
Vibrational ModesInfrared (IR) SpectroscopySpecific experimental frequencies for K₂NiF₄ not available in search results
Magnetic OrderingMuon Spin Rotation (μSR)Specific magnetic transition temperature for K₂NiF₄ not available in search results

Note: The absence of specific experimental data for IR and μSR on K₂NiF₄ in the search results highlights a potential area for future research. The protocols provided below are based on general procedures for similar materials.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to characterize K₂NiF₄.

Powder X-ray Diffraction (XRD) and Rietveld Refinement

Objective: To determine the crystal structure, lattice parameters, and phase purity of K₂NiF₄.

Experimental Protocol:

  • Sample Preparation: A polycrystalline sample of K₂NiF₄ is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 10-120° with a step size of 0.02°.

  • Data Collection: The powdered sample is mounted on a zero-background sample holder. The diffraction pattern is recorded at room temperature.

  • Rietveld Refinement: The collected XRD data is analyzed using the Rietveld method.[2][3] This involves fitting a calculated diffraction pattern to the experimental data. The refinement process typically proceeds as follows:

    • Initial Model: An initial structural model is created based on the known K₂NiF₄ structure (space group I4/mmm) with approximate lattice parameters.[1]

    • Refinement Steps: A sequential refinement of parameters is performed. This typically starts with the scale factor and background parameters, followed by the unit cell parameters, and then the atomic coordinates and isotropic displacement parameters.[2] Peak profile parameters (e.g., using a pseudo-Voigt function) are also refined to match the experimental peak shapes.[2]

    • Convergence: The refinement is continued until the calculated and experimental patterns show a good agreement, indicated by low R-values (e.g., Rwp, Rp) and a flat difference plot.[2]

Neutron Diffraction

Objective: To precisely determine the positions of light elements (like fluorine) and to investigate the magnetic structure of K₂NiF₄.

Experimental Protocol:

  • Sample Preparation: A powder sample of K₂NiF₄ is loaded into a vanadium sample can, which is chosen for its low coherent scattering cross-section.

  • Instrument Setup: The experiment is performed on a high-resolution powder diffractometer at a neutron source. A monochromatic neutron beam of a specific wavelength (e.g., 1.5-2.5 Å) is used.

  • Data Collection: Diffraction patterns are collected at various temperatures, especially below and above the expected magnetic ordering temperature, to study the magnetic structure.

  • Data Analysis: The nuclear structure is refined using the Rietveld method, similar to the XRD data analysis. Magnetic structure analysis involves identifying magnetic Bragg peaks and refining a magnetic structural model to fit their intensities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the vibrational modes of the Ni-F and K-F bonds in the K₂NiF₄ structure.

Experimental Protocol:

  • Sample Preparation: Due to the potential air sensitivity of fluoride compounds, sample preparation should be conducted in a dry environment (e.g., a glovebox). The KBr pellet method is commonly used.[4][5][6] A small amount of the finely ground K₂NiF₄ powder (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).[4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Instrument Setup: An FTIR spectrometer is used to record the spectrum. A background spectrum of a pure KBr pellet is collected first.

  • Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in K₂NiF₄.

Muon Spin Rotation/Relaxation/Resonance (μSR)

Objective: To investigate the magnetic properties of K₂NiF₄ at a microscopic level, including the determination of magnetic ordering temperature and the nature of magnetic fluctuations.

Experimental Protocol:

  • Sample Preparation: A powder sample of K₂NiF₄ is mounted on a sample holder made of a material that does not produce a significant background signal (e.g., high-purity silver).

  • Instrument Setup: The experiment is performed at a muon facility. A beam of spin-polarized positive muons is implanted into the sample. Detectors are placed around the sample to detect the positrons emitted from the muon decay.

  • Data Collection: Measurements are typically performed in zero-field (ZF) and longitudinal-field (LF) configurations. The time evolution of the muon spin polarization is measured as a function of temperature.

  • Data Analysis: The μSR spectra are analyzed to extract information about the internal magnetic field distribution in the material. The onset of a coherent precession signal in the ZF-μSR spectrum as the temperature is lowered indicates the transition to a magnetically ordered state. The temperature dependence of the muon spin relaxation rate provides information about magnetic fluctuations.

Cross-Validation Workflow

A logical workflow for the cross-validation of these analytical techniques is essential for building a robust and comprehensive understanding of K₂NiF₄. The following diagram illustrates this workflow, where the results from each technique are used to inform and validate the others.

CrossValidationWorkflow cluster_structural Structural Characterization cluster_magnetic Magnetic Characterization XRD Powder X-ray Diffraction (XRD) ND_struc Neutron Diffraction (Nuclear Structure) XRD->ND_struc Provides initial structural model (lattice parameters, space group) IR Infrared (IR) Spectroscopy XRD->IR Correlates structural units with vibrational modes ND_struc->XRD Confirms/refines atomic positions, especially for light elements (F) ND_mag Neutron Diffraction (Magnetic Structure) ND_struc->ND_mag Provides the crystal lattice for magnetic structure refinement IR->XRD Confirms presence of specific bonds (Ni-F) muSR Muon Spin Rotation (μSR) ND_mag->muSR Provides the long-range magnetic structure to compare with local probe data muSR->ND_mag Determines magnetic ordering temperature (TN) and nature of magnetism

References

Navigating the Synthesis of Dipotassium Tetrafluoronickelate(II): A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of precursor materials is paramount. This guide provides a comparative analysis of the reported synthesis methods for dipotassium tetrafluoronickelate(II) (K₂[NiF₄]), a compound with the classic K₂NiF₄-type crystal structure. We delve into the available experimental data to assess the reproducibility of its synthesis and offer detailed protocols for the most common method.

Dipotassium tetrafluoronickelate(II) is a coordination complex of significant interest due to its structural analogy to cuprate superconductors. The reproducibility of its synthesis is crucial for ensuring consistent material properties for research and development applications. This guide aims to provide a clear overview of the synthetic landscape for K₂[NiF₄], focusing on the practical aspects of its preparation.

Comparison of Synthesis Methodologies

The primary and most widely cited method for the synthesis of dipotassium tetrafluoronickelate(II) is the solid-state reaction of precursor fluoride salts. While other methods like hydrothermal synthesis are common for oxide materials with the K₂NiF₄ structure, their application to this specific fluoride compound is not well-documented in the reviewed literature.

Method General Description Reported Advantages Potential Reproducibility Challenges
Solid-State Reaction High-temperature reaction of a stoichiometric mixture of potassium fluoride (KF) and nickel(II) fluoride (NiF₂).Conceptually simple, direct formation of the desired phase.Incomplete reaction, formation of impurity phases, sensitivity to atmospheric moisture, and dependence on precursor purity and reaction temperature/duration.

Table 1: Comparison of Synthesis Methods for Dipotassium Tetrafluoronickelate(II).

Experimental Protocol: Solid-State Synthesis

The following protocol is a generalized procedure based on the principles of solid-state synthesis for compounds with the K₂NiF₄-type structure. Researchers should consider this a starting point and may need to optimize parameters for their specific experimental setup and precursor materials.

Materials:

  • Potassium fluoride (KF), anhydrous (≥99%)

  • Nickel(II) fluoride (NiF₂), anhydrous (≥98%)

  • High-purity argon or nitrogen gas

  • Crucible (e.g., platinum, alumina)

  • Tube furnace with temperature and atmosphere control

  • Glovebox or dry, inert atmosphere environment

Procedure:

  • Stoichiometric Mixing: In an inert atmosphere (e.g., a glovebox), thoroughly grind a stoichiometric mixture of KF and NiF₂ in a 2:1 molar ratio. Proper homogenization is critical to ensure a complete reaction.

  • Pelletization (Optional but Recommended): To improve contact between the reactants, the powdered mixture can be pressed into a pellet.

  • Reaction: Place the ground powder or pellet in a suitable crucible and transfer it to a tube furnace. Heat the sample under a flow of dry, inert gas (e.g., argon) to a temperature in the range of 700-800°C. The reaction is typically carried out for several hours (e.g., 12-24 hours). Multiple grinding and reheating steps may be necessary to achieve a single-phase product.

  • Cooling: After the reaction is complete, cool the furnace slowly to room temperature under the inert atmosphere.

  • Characterization: The resulting product should be a green solid. Characterize the material using techniques such as X-ray diffraction (XRD) to confirm the formation of the K₂NiF₄ phase and to check for the presence of unreacted starting materials or impurity phases.

Logical Workflow for Synthesis and Reproducibility Analysis

The following diagram illustrates the logical flow for synthesizing and evaluating the reproducibility of dipotassium tetrafluoronickelate(II).

cluster_synthesis Synthesis Protocol cluster_analysis Reproducibility Analysis Precursor_Selection Precursor Selection (KF, NiF₂) Stoichiometric_Mixing Stoichiometric Mixing (2:1 molar ratio) Precursor_Selection->Stoichiometric_Mixing weighing Reaction_Conditions Reaction Conditions (Temperature, Duration, Atmosphere) Stoichiometric_Mixing->Reaction_Conditions heating Product_Isolation Product Isolation Reaction_Conditions->Product_Isolation cooling Characterization Characterization (XRD, etc.) Product_Isolation->Characterization sampling Data_Analysis Data Analysis (Phase Purity, Yield) Characterization->Data_Analysis data Parameter_Optimization Parameter Optimization Data_Analysis->Parameter_Optimization feedback Parameter_Optimization->Reaction_Conditions adjust

Caption: Logical workflow for the synthesis and reproducibility analysis of K₂[NiF₄].

Factors Influencing Reproducibility

Several factors can significantly impact the reproducibility of the solid-state synthesis of K₂[NiF₄]:

  • Purity and Anhydrous Nature of Precursors: The presence of impurities or moisture in the starting materials can lead to the formation of undesired side products.

  • Homogeneity of the Reactant Mixture: Inadequate mixing can result in an incomplete reaction and the presence of unreacted starting materials in the final product.

  • Reaction Temperature and Duration: These parameters are critical for achieving complete conversion to the desired phase. Insufficient temperature or time may lead to an incomplete reaction, while excessively high temperatures could potentially lead to decomposition or phase transitions.

  • Atmosphere Control: The reaction should be carried out under a dry, inert atmosphere to prevent the formation of oxides or oxyfluorides.

Safety Operating Guide

Navigating the Safe Disposal of Dipotassium Tetrafluoronickelate(2-): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Dipotassium tetrafluoronickelate(2-) (K₂[NiF₄]), a green solid, requires careful management due to the inherent hazards associated with its constituent elements: nickel and fluoride. This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical handling.

Hazard Profile and Safety Summary

Dipotassium tetrafluoronickelate(2-) should be treated as a hazardous substance. Nickel compounds are classified as known human carcinogens by the International Agency for Research on Cancer (IARC), and chronic inhalation can lead to respiratory damage.[1] Fluoride compounds can also be toxic. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment such as a chemical fume hood.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data relevant to the safe handling and disposal of nickel and fluoride compounds. These values are critical for risk assessment and for ensuring that disposal methods comply with regulatory standards.

ParameterValueReference / Notes
Occupational Exposure Limits (as Ni)
OSHA PEL (8-hour TWA)1 mg/m³[1]
NIOSH REL (Up to 10-hour TWA)0.015 mg/m³[2]
ACGIH TLV (8-hour TWA, insoluble inorganic compounds)0.2 mg/m³ (inhalable particulate matter)[2]
Occupational Exposure Limits (as F)
ACGIH TLV2.5 mg/m³[1]
Hazardous Waste Classification
EPA Hazardous Waste Code (potential)D007 (for Chromium, if present as impurity), D009 (for Mercury, if present as impurity), or toxicity characteristic for Nickel. F006 may apply if the waste is from electroplating operations.[3][4]

Experimental Protocol for Disposal

The following is a step-by-step protocol for the safe disposal of dipotassium tetrafluoronickelate(2-). This procedure is based on general guidelines for the disposal of hazardous nickel and fluoride compounds and should be adapted to comply with all local, state, and federal regulations.

Materials:

  • Waste dipotassium tetrafluoronickelate(2-)

  • Sealable, labeled, and compatible hazardous waste container

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Lab coat

    • NIOSH-approved respirator for particulates

  • Chemical fume hood

  • Spill kit for hazardous solids

Procedure:

  • Preparation and Personal Protective Equipment (PPE):

    • Before handling the compound, ensure you are wearing the appropriate PPE as listed above. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Collection:

    • Carefully transfer the waste dipotassium tetrafluoronickelate(2-) into a designated hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, use a scoop or spatula to gently transfer it.

    • The container must be made of a material compatible with the chemical and must be in good condition.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "Dipotassium Tetrafluoronickelate(2-)"

      • The primary hazards (e.g., "Toxic," "Carcinogen")

      • The date of accumulation

      • Your name and contact information

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with a clear description of the waste material. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, carefully clean up the spilled material using a spill kit designed for solid hazardous waste.

    • Avoid dry sweeping, which can create airborne dust. If necessary, gently wet the material to minimize dust generation.

    • Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed hazardous waste container and dispose of it according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of dipotassium tetrafluoronickelate(2-).

start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood transfer 3. Transfer Waste to Designated Container fume_hood->transfer label 4. Label Container (Name, Hazards, Date) transfer->label spill Spill Occurs transfer->spill store 5. Store in Secure Hazardous Waste Area label->store contact_ehs 6. Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end cleanup Spill Cleanup Protocol spill->cleanup Follow spill cleanup procedure cleanup->transfer Contain and transfer spilled material

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.